Epigallocatechin 3,5-digallate
Description
Structure
3D Structure
Properties
CAS No. |
37484-73-4 |
|---|---|
Molecular Formula |
C29H22O15 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |
InChI Key |
RKUDRJTZBDEGNP-YIXXDRMTSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Epigallocatechin 3,5-digallate: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin 3,5-digallate (EGCG-3,5-diG) is a rare, naturally occurring flavan-3-ol, a type of polyphenolic compound found in specific plant species. Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishing it from the more abundant and well-studied epigallocatechin-3-gallate (EGCG). This digallated structure is of significant interest to researchers for its potential to enhance biochemical potency and influence structure-activity relationships. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies pertinent to the study of EGCG-3,5-diG. Due to the limited specific data on EGCG-3,5-diG, information on the closely related and abundant EGCG is also included as a reference point for potential experimental approaches and biological activities.
Natural Sources and Distribution
This compound is a specialized metabolite with a limited distribution in the plant kingdom. Its primary and most well-documented source is the tea plant, Camellia sinensis.
Primary Sources
-
Camellia sinensis (Tea Plant) : EGCG-3,5-diG has been identified in the leaves of the tea plant, the source of green, black, and oolong teas. It is present in both Camellia sinensis var. sinensis and Camellia sinensis var. assamica. However, it is considered a minor constituent, with its concentration being significantly lower than that of major catechins like EGCG.
-
Camellia ptilophylla : This rare tea plant, found in southern China, is another known source of EGCG-3,5-diG. In this species, it is considered one of the characteristic bioactive components.
-
Lumnitzera racemosa : Beyond the Camellia genus, EGCG-3,5-diG has been isolated from the leaves of this mangrove tree species, indicating its presence in other plant families.
Tissue Distribution
Current research indicates that EGCG-3,5-diG, like other catechins, is primarily localized in the leaves of the source plants. Within the leaf tissue, catechins are generally synthesized and stored in the vacuoles of epidermal and mesophyll cells.
Quantitative Analysis
The quantification of EGCG-3,5-diG in natural sources is challenging due to its low abundance. Most studies on tea catechins focus on the more prevalent compounds.
Table 1: Quantitative Data for this compound in Natural Sources
| Natural Source | Plant Part | Method of Quantification | Reported Concentration | Reference |
| Camellia sinensis (Tea) | Leaves | Not specified in detail in the available search results | ≤0.1% by dry weight | General literature |
Note: Specific quantitative data for EGCG-3,5-diG is scarce in publicly available literature. The value presented is a general estimation, and actual concentrations can vary significantly based on the specific cultivar, growing conditions, harvest time, and processing methods.
Biosynthesis
A dedicated biosynthetic pathway for this compound has not been fully elucidated. However, it is hypothesized to be an extension of the well-established flavonoid and gallic acid biosynthetic pathways that lead to the formation of EGCG. The biosynthesis of EGCG involves the phenylpropanoid pathway, the flavonoid biosynthetic pathway, and the gallic acid pathway. The formation of the digallate is likely catalyzed by a specific acyltransferase that adds a second galloyl group to the 5-position of EGCG.
Experimental Protocols
Due to the rarity of EGCG-3,5-diG, specific and detailed experimental protocols for its extraction and quantification are not widely published. The following protocols are based on established methods for the extraction and analysis of catechins, including EGCG, from tea leaves and are adaptable for the study of EGCG-3,5-diG.
Extraction of Catechins from Plant Material
This protocol outlines a general method for the extraction of a crude catechin (B1668976) mixture from tea leaves, which would contain EGCG-3,5-diG.
-
Sample Preparation : Freeze-dry fresh plant leaves and grind them into a fine powder.
-
Solvent Extraction :
-
Suspend the leaf powder in 70% methanol (B129727) (or hot water/aqueous ethanol) in a 1:10 (w/v) ratio.
-
Heat the suspension in a water bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes) with constant stirring.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet to ensure maximum recovery.
-
-
Solvent Partitioning (Optional for enrichment) :
-
Concentrate the combined supernatants under reduced pressure.
-
Partition the aqueous concentrate with a non-polar solvent like chloroform (B151607) to remove pigments and caffeine.
-
Subsequently, partition the aqueous layer with a more polar solvent like ethyl acetate (B1210297) to extract the catechins.
-
-
Drying : Evaporate the ethyl acetate fraction to dryness to obtain the crude catechin extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the separation and quantification of catechins.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column : A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.05% trifluoroacetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Gradient : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over the run to elute the more hydrophobic compounds.
-
Flow Rate : A flow rate of 1.0 mL/min is common.
-
Detection Wavelength : Catechins are typically detected at a wavelength of around 280 nm.
-
Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of EGCG-3,5-diG.
Note: For more sensitive and specific quantification, especially for a low-abundance compound like EGCG-3,5-diG, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Potential Signaling Pathways and Biological Activities
While direct evidence for the signaling pathways modulated by this compound is limited, its structural similarity to EGCG suggests it may interact with similar cellular targets. EGCG is known to modulate a wide array of signaling pathways often dysregulated in disease. Furthermore, EGCG-3,5-diG has been identified as a potent inhibitor of specific enzymes.
Putative Signaling Pathways (based on EGCG)
The following diagram illustrates some of the key signaling pathways known to be affected by EGCG. It is plausible that EGCG-3,5-diG could have similar or even enhanced effects on these pathways.
In-Depth Technical Guide to the Synthesis and Isolation of Epigallocatechin 3,5-digallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485), a type of polyphenolic compound found in the tea plant (Camellia sinensis).[1] Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions. This distinguishes it from its more abundant and well-studied precursor, Epigallocatechin-3-gallate (EGCG).[1] The presence of a second galloyl group is of significant interest to researchers, as it may enhance the compound's biochemical potency and influence its biological activity.[1]
Scientific investigations have highlighted EGCG-digallate as a promising candidate in biomedical research. It has been identified as a potent inhibitor of various enzymes, including lymphoid tyrosine phosphatase (LYP) and pancreatic lipase, suggesting potential applications in metabolic and immunological studies.[1] However, its natural occurrence is relatively low, typically yielding ≤0.1% by dry weight from tea leaves, which necessitates robust methods for both chemical synthesis and sophisticated isolation to obtain the pure compound for research purposes.[1]
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and isolation of this compound, tailored for researchers and professionals in drug development.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of regioselectivity to achieve the desired galloylation at the C-3 and C-5 hydroxyl groups of the epigallocatechin core. The general strategy involves a sequence of protection, galloylation, selective deprotection, a second galloylation, and final deprotection.
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol for Chemical Synthesis
The following protocol is a representative, multi-step synthesis adapted from methodologies for preparing similar galloylated flavan-3-ols. Yields can vary and optimization of each step is recommended.
Step 1: Protection of Epigallocatechin
-
Objective: To protect the reactive phenolic hydroxyl groups on the A and B rings of epigallocatechin (EGC) to ensure regioselective galloylation at the C-3 hydroxyl group.
-
Procedure:
-
Dissolve epigallocatechin in anhydrous dimethylformamide (DMF).
-
Add imidazole (B134444) (excess, e.g., 10 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (excess, e.g., 8-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting per-O-silylated EGC by silica (B1680970) gel column chromatography.
-
Step 2: First Galloylation (C-3 Position)
-
Objective: To introduce the first galloyl group at the C-3 hydroxyl position.
-
Procedure:
-
Dissolve the purified per-O-silylated EGC in anhydrous dichloromethane (B109758) (DCM).
-
Add 3,4,5-tri-O-benzylgalloyl chloride (1.5-2.0 equivalents) and a non-nucleophilic base such as 2,6-lutidine or pyridine.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
-
Step 3: Selective Deprotection (C-5 Position)
-
Objective: To selectively remove the protecting group at the C-5 position to allow for the second galloylation.
-
Procedure:
-
Dissolve the protected EGCG analog in a mixture of methanol (B129727) and DCM.
-
Cool to 0°C and add a mild base such as potassium carbonate (K₂CO₃) slowly.
-
Stir the reaction for a few hours, monitoring closely by TLC to avoid over-deprotection.
-
Once the desired partially deprotected intermediate is formed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the intermediate by silica gel chromatography.
-
Step 4: Second Galloylation (C-5 Position)
-
Objective: To introduce the second galloyl group at the newly deprotected C-5 hydroxyl position.
-
Procedure:
-
Follow the same procedure as in Step 2, using the partially deprotected intermediate as the starting material.
-
Step 5: Global Deprotection
-
Objective: To remove all remaining protecting groups (both silyl (B83357) and benzyl) to yield the final product.
-
Procedure:
-
Dissolve the fully protected EGCG 3,5-digallate in a suitable solvent such as methanol or ethyl acetate.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until all benzyl groups are cleaved (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The crude product is then subjected to a final purification step, typically preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
-
| Step | Intermediate/Product | Reagents & Conditions | Typical Yield Range (%) |
| 1 | Per-O-silylated EGC | TBDMSCl, Imidazole, DMF | 85-95 |
| 2 | Protected EGCG analog | 3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM | 60-75 |
| 3 | Partially Deprotected Intermediate | K₂CO₃, MeOH/DCM | 40-60 |
| 4 | Fully Protected EGCG 3,5-digallate | 3,4,5-tri-O-benzylgalloyl chloride, Pyridine, DCM | 50-70 |
| 5 | This compound | H₂, Pd/C, MeOH | 70-85 |
Note: Yields are estimates based on similar multi-step syntheses of flavan-3-ol esters and will vary based on reaction scale and optimization.
Isolation of this compound from Natural Sources
The isolation of this compound from tea leaves is challenging due to its low concentration and the presence of other structurally similar catechins. The process involves extraction, preliminary purification to remove interfering compounds like caffeine (B1668208), and fine purification using chromatographic techniques.
Isolation Workflow
Caption: Workflow for the isolation of this compound from tea leaves.
Experimental Protocol for Isolation
Step 1: Extraction
-
Sample Preparation: Use high-quality, young tea leaves, which are typically richer in polyphenols. The leaves should be dried and ground to a fine powder.
-
Solvent Extraction:
-
Suspend the tea powder in hot water (80-90°C) or an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Stir or sonicate the mixture for 30-60 minutes.
-
Separate the solid material by centrifugation or filtration.
-
Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.
-
Pool the supernatants to obtain the crude tea extract.
-
Step 2: Preliminary Purification
-
Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure to remove any organic solvent.
-
Perform liquid-liquid partitioning of the aqueous extract against a non-polar solvent like chloroform (B151607) or dichloromethane to remove caffeine and other lipophilic compounds.
-
The aqueous phase, containing the catechins, is retained.
-
Step 3: Chromatographic Purification
-
Macroporous Resin Chromatography:
-
Pass the partially purified aqueous extract through a column packed with a suitable macroporous adsorbent resin.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the catechins with a stepwise or gradient of increasing ethanol concentration.
-
Collect fractions and analyze by HPLC to identify those enriched in galloylated catechins.
-
-
Sephadex LH-20 Chromatography:
-
Pool and concentrate the enriched fractions.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute with an appropriate solvent, such as ethanol or methanol, to separate the catechins based on size and polarity.
-
-
Semi-Preparative HPLC:
-
The fractions containing the target compound are further purified using semi-preparative HPLC on a C18 column.
-
A typical mobile phase would consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound.
-
The collected fraction can be lyophilized to obtain the pure compound as a powder.
-
| Stage | Method | Purity of EGCG-digallate | Recovery Rate (%) |
| Initial Extraction | Hot Water/Aqueous Ethanol | < 1% | 80-90 (of total catechins) |
| Preliminary Purification | Liquid-Liquid Partitioning | 1-5% | 70-85 |
| Column Chromatography | Macroporous Resin/Sephadex LH-20 | 10-30% | 50-70 |
| Final Purification | Semi-Preparative HPLC | > 95% | 30-50 (from enriched fraction) |
Note: Purity and recovery rates are estimates and highly dependent on the starting material and the specifics of the chromatographic methods used.
Analytical Characterization
Accurate identification and characterization of the synthesized or isolated this compound are crucial. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often with a high-resolution mass spectrometer like Orbitrap or Q-TOF.
-
Expected Molecular Ion: For C₂₉H₂₂O₁₅, the expected monoisotopic mass is 610.0962 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 609.0884.
-
Fragmentation: Tandem MS (MS/MS) would show characteristic fragmentation patterns, including the loss of one or both galloyl moieties (152 Da each).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the flavan-3-ol core and the two galloyl groups. The signals for the protons on the galloyl rings will integrate to four protons (two singlets, each integrating to 2H). The chemical shifts of the protons on the EGC core will be influenced by the presence of the two ester groups.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 29 carbon atoms. The carbonyl carbons of the two ester groups will appear at approximately 165-167 ppm.
| Technique | Compound | Key Observations |
| MS | This compound | Molecular ion peak [M-H]⁻ at m/z 609.0884. |
| ¹H NMR | This compound | Diagnostic signals for two galloyl groups and the epigallocatechin core. |
| ¹³C NMR | This compound | Approximately 29 distinct carbon signals, including two ester carbonyls. |
This guide provides a foundational framework for the synthesis and isolation of this compound. Researchers should note that the specific conditions for each step may require optimization based on the available starting materials and equipment.
References
An In-depth Technical Guide to Epigallocatechin 3,5-digallate: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin 3,5-digallate (EGCG-digallate) is a polyphenolic compound found in tea (Camellia sinensis) that is structurally related to the well-studied epigallocatechin-3-gallate (EGCG). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of EGCG-digallate. While research on this specific digallated catechin (B1668976) is less extensive than for EGCG, emerging evidence suggests its potential as a potent inhibitor of various enzymes and its possible role in modulating cellular signaling pathways. This document aims to consolidate the available technical information, including experimental protocols and pathway diagrams, to facilitate further research and drug development efforts centered on this promising natural product.
Chemical Structure and Identification
This compound is a flavan-3-ol (B1228485) characterized by an epigallocatechin core with two galloyl groups esterified at the 3 and 5 positions of the A-ring. This digallated structure distinguishes it from the more abundant EGCG, which has a single galloyl moiety at the 3-position.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[2] |
| CAS Number | 37484-73-4[1][2] |
| Molecular Formula | C₂₉H₂₂O₁₅[1][2] |
| Molecular Weight | 610.5 g/mol [1][2] |
| Synonyms | EGCG-digallate, Epigallocatechin 3,5,-di-O-gallate |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of pure this compound are limited in publicly available literature. The data presented below for its close analog, Epigallocatechin-3-gallate (EGCG), can be used as a reference point for researchers.
Table 2: Physicochemical Properties of Epigallocatechin-3-gallate (EGCG) for Reference
| Property | Value |
| Melting Point | 218 °C |
| Solubility | Soluble in water (up to 5 mg/mL), ethanol, DMSO, and dimethylformamide. |
| UV-Vis λmax | ~275 nm in ethanol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: EGCG)
-
¹H-NMR: The proton NMR spectrum of EGCG displays characteristic signals for the aromatic protons of the galloyl and epigallocatechin rings, as well as signals for the aliphatic protons of the C-ring.
-
¹³C-NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
Mass Spectrometry (MS) (Reference: EGCG)
Mass spectrometry of EGCG typically involves soft ionization techniques like electrospray ionization (ESI), often in negative ion mode, to observe the molecular ion peak. Fragmentation patterns can provide structural information, such as the loss of the galloyl moiety.
Infrared (IR) Spectroscopy (Reference: EGCG)
The IR spectrum of EGCG would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester group, and aromatic (C=C) functional groups.
Biological Activities and Signaling Pathways
This compound has been identified as a potent inhibitor of several enzymes and has demonstrated antiviral properties. Much of the understanding of its potential biological effects is extrapolated from the extensive research on EGCG.
Enzyme Inhibition
-
Lymphoid Tyrosine Phosphatase (LYP): EGCG-digallate has been identified as a strong inhibitor of LYP, an enzyme implicated in autoimmune diseases.
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Pancreatic Lipase (B570770): It shows significant potential in inhibiting pancreatic lipase, suggesting a possible role in metabolic regulation and weight management.
Antiviral Activity
-
Human Immunodeficiency Virus (HIV-1): EGCG-digallate has been shown to inhibit HIV-1 infection. The proposed mechanism involves interference with the early stages of the viral life cycle, such as attachment and entry into host cells.
Potential Anticancer and Other Activities (Inferred from EGCG)
Given its structural similarity to EGCG, it is plausible that EGCG-digallate may exhibit a range of biological activities, including:
-
Anticancer Effects: EGCG is known to induce apoptosis and inhibit proliferation in various cancer cell lines through the modulation of multiple signaling pathways.
-
Antioxidant Activity: The polyphenolic structure suggests potent antioxidant and radical-scavenging properties.
-
Anti-inflammatory Effects: EGCG can modulate inflammatory pathways.
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are scarce, the known targets of EGCG provide a logical starting point for investigation. The diagram below illustrates a generalized workflow for investigating the impact of a compound like EGCG-digallate on a cellular signaling pathway.
The following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, a common target of polyphenolic compounds, which could be investigated in the context of EGCG-digallate activity.
Experimental Protocols
Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are not widely published. The following sections provide generalized procedures based on methods used for EGCG and other catechins, which can be adapted for EGCG-digallate.
Extraction and Purification from Camellia sinensis
A general protocol for the extraction and purification of catechins from tea leaves is outlined below. Optimization will be required to specifically isolate EGCG-digallate.
Protocol:
-
Extraction: Dried and ground tea leaves are extracted with hot water or an aqueous organic solvent (e.g., 70% ethanol) with stirring.
-
Filtration and Clarification: The crude extract is filtered and then centrifuged to remove solid plant material.
-
Solvent Partitioning: The aqueous extract is partitioned against an immiscible organic solvent, such as ethyl acetate, to enrich the catechin fraction.
-
Chromatography: The enriched extract is subjected to column chromatography (e.g., Sephadex LH-20 or silica gel) for initial separation.
-
Purification: Final purification to obtain high-purity this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).
Chemical Synthesis
The chemical synthesis of EGCG-digallate would involve a multi-step process, likely starting from epigallocatechin or a protected derivative, followed by selective galloylation at the 3 and 5 positions. This would require careful use of protecting groups to achieve the desired regioselectivity.
Pancreatic Lipase Inhibition Assay
Principle: This assay measures the inhibition of pancreatic lipase activity by monitoring the release of a fluorescent product from a substrate.
Materials:
-
Porcine pancreatic lipase
-
4-Methylumbelliferyl oleate (B1233923) (4-MUO) substrate
-
Tris-HCl buffer
-
This compound (test compound)
-
Orlistat (positive control)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of pancreatic lipase, 4-MUO, and test compounds in appropriate buffers.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the 4-MUO substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antiviral Assay (Plaque Reduction Assay)
Principle: This assay determines the ability of a compound to inhibit the cytopathic effect of a virus on host cells, visualized by a reduction in the number of plaques formed.
Materials:
-
Virus stock (e.g., HIV-1)
-
Host cell line (e.g., TZM-bl cells for HIV-1)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Control antiviral drug
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Pre-incubate the virus with various concentrations of the test compound.
-
Infect the host cell monolayer with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing an agent to solidify (e.g., agarose) and the test compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction and determine the EC₅₀ value.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, natural product with demonstrated potent inhibitory effects on key enzymes and promising antiviral activity. Its structural similarity to EGCG suggests a broader range of biological activities that warrant further investigation. Future research should focus on:
-
Isolation and Characterization: Developing efficient methods for the isolation of pure EGCG-digallate to enable comprehensive physicochemical and biological characterization.
-
Quantitative Biological Evaluation: Determining the specific IC₅₀ or EC₅₀ values for a wider range of biological targets to understand its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular mechanisms and signaling pathways modulated by EGCG-digallate.
-
In Vivo Studies: Evaluating the pharmacokinetic profile, efficacy, and safety of EGCG-digallate in preclinical animal models.
A deeper understanding of this unique digallated catechin will be crucial in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Epigallocatechin 3,5-digallate in Camellia sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camellia sinensis, the tea plant, is a rich source of bioactive polyphenols known as catechins, which are lauded for their potential health benefits. Among these, the galloylated catechins, particularly epigallocatechin-3-gallate (EGCG), are often the most abundant and have been the subject of extensive research.[1][2] A lesser-known but potentially significant derivative is epigallocatechin 3,5-digallate (EGCG-digallate), a molecule with two galloyl moieties. While the biosynthetic pathway to its precursor, EGCG, is well-documented, the final enzymatic step leading to the formation of EGCG-digallate in C. sinensis remains an area of active investigation. This technical guide provides a comprehensive overview of the established biosynthetic pathway to EGCG and explores the putative final step in the formation of EGCG-digallate. We will delve into the key enzymes, present available quantitative data, and provide detailed experimental protocols relevant to the study of this pathway.
The Core Biosynthetic Pathway to Epigallocatechin-3-Gallate (EGCG)
The journey to EGCG begins with the essential amino acid L-phenylalanine and involves the convergence of the phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process is catalyzed by a series of enzymes, each playing a critical role in the formation of the catechin (B1668976) backbone and its subsequent galloylation.
Phenylpropanoid Pathway: Building the Precursors
The initial phase of catechin biosynthesis involves the conversion of L-phenylalanine to p-coumaroyl-CoA. This is a common pathway for the synthesis of various phenylpropanoid-derived compounds in plants.
-
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.[3]
-
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.[3]
-
4-Coumaroyl-CoA ligase (4CL): Finally, p-coumaroyl-CoA is synthesized from p-coumaric acid, which serves as a key precursor for the flavonoid pathway.[3]
Flavonoid Pathway: Assembling the Catechin Skeleton
p-Coumaroyl-CoA enters the flavonoid pathway, where it undergoes a series of cyclization and modification reactions to form the flavan-3-ol, epigallocatechin (EGC).
-
Chalcone (B49325) synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]
-
Chalcone isomerase (CHI): Naringenin chalcone is then cyclized to form the flavanone, naringenin.[3]
-
Flavanone 3-hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.[3]
-
Flavonoid 3',5'-hydroxylase (F3'5'H): This crucial enzyme introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol, leading to the formation of dihydromyricetin.[3]
-
Dihydroflavonol 4-reductase (DFR): Dihydromyricetin is reduced to leucodelphinidin.[3]
-
Anthocyanidin synthase (ANS): Leucodelphinidin is converted to delphinidin (B77816).[3]
-
Anthocyanidin reductase (ANR): Finally, delphinidin is reduced to form (-)-epigallocatechin (B1671488) (EGC), a key precursor for galloylated catechins.[3]
Galloylation: The Esterification of EGC to EGCG
The addition of a galloyl group to the 3-position of EGC is a critical step in the formation of EGCG. This reaction is not a direct esterification with gallic acid but involves an activated galloyl donor.
-
UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. β-glucogallin serves as the activated galloyl donor for the subsequent reaction.[4][5]
-
Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): This novel galloyltransferase catalyzes the transfer of the galloyl group from β-glucogallin to the 3-hydroxyl group of EGC, yielding epigallocatechin-3-gallate (EGCG).[4][5] This enzyme has been purified and characterized from C. sinensis.[4][5]
The Final Frontier: The Biosynthesis of this compound
The enzymatic mechanism for the addition of a second galloyl group to the 5-position of EGCG to form this compound is currently not well-defined in the scientific literature. While the existence of "epigallocatechin digallates" in tea has been reported, the specific galloyltransferase responsible for this second esterification has yet to be isolated and characterized.[3]
Hypothetical Pathway: It is hypothesized that a distinct galloyltransferase, with specificity for the 5-hydroxyl group of EGCG, catalyzes this final step. This putative enzyme would likely also utilize an activated galloyl donor, such as β-glucogallin. Further research is required to identify and characterize this enzyme to complete our understanding of the biosynthesis of EGCG-digallate.
Quantitative Data
The following table summarizes the key enzymes involved in the biosynthesis of EGCG. Quantitative data on the specific activity and kinetic parameters of these enzymes are crucial for understanding the regulation of the pathway and for potential metabolic engineering applications. However, comprehensive kinetic data for all enzymes in a single study is limited.
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |
| 4-Coumaroyl-CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |
| Chalcone synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |
| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Dihydrokaempferol | Dihydromyricetin |
| Dihydroflavonol 4-reductase | DFR | Dihydromyricetin | Leucodelphinidin |
| Anthocyanidin synthase | ANS | Leucodelphinidin | Delphinidin |
| Anthocyanidin reductase | ANR | Delphinidin | (-)-Epigallocatechin (EGC) |
| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase | UGGT | Gallic acid, UDP-glucose | β-Glucogallin, UDP |
| Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase | ECGT | (-)-Epigallocatechin (EGC), β-Glucogallin | Epigallocatechin-3-gallate (EGCG), Glucose |
Experimental Protocols
Extraction and Quantification of Catechins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and analysis of catechins, including EGCG, from C. sinensis leaves. This method can be adapted to search for and quantify EGCG-digallate.
a. Sample Preparation:
-
Freeze-dry fresh young tea leaves and grind them into a fine powder.
-
Accurately weigh approximately 0.2 g of the powdered tea leaves into a centrifuge tube.
-
Add 5 mL of 70% (v/v) methanol (B129727) to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in a water bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 5 mL of 70% methanol.
-
Pool the supernatants and bring the final volume to 10 mL with 70% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash with 95% B and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Quantification: Use certified standards of EGC, EGCG, and if available, EGCG-digallate to create calibration curves for accurate quantification.
Enzyme Assay for Galloyltransferase Activity (ECGT)
This protocol is adapted from the characterization of ECGT and can be modified to screen for the putative 5-O-galloyltransferase.[4]
a. Enzyme Extraction:
-
Grind fresh young tea leaves in liquid nitrogen to a fine powder.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract. Further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography may be necessary.
b. Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 mM phosphate (B84403) buffer (pH 6.0)
-
1 mM EGCG (as the potential substrate for the second galloylation)
-
2 mM β-glucogallin (as the galloyl donor)
-
A suitable amount of the enzyme extract.
-
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of methanol containing 1% formic acid.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (as described above) to detect the formation of EGCG-digallate.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound.
References
- 1. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of catechins and expression of catechin synthetic genes in Camellia sinensis at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigallocatechin 3,5-digallate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-digallate) is a distinct flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis). Its unique chemical structure, featuring an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, distinguishes it from the more common and extensively studied Epigallocatechin Gallate (EGCG). This structural difference is believed to enhance its biochemical potency and confer unique biological activities.[1] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, with a focus on its molecular targets and effects on cellular signaling pathways.
Core Mechanisms of Action
Current research highlights this compound as a promising candidate in biomedical research due to its potent inhibitory effects on various enzymes and its interference with viral mechanisms.[1] The presence of a second galloyl group at the 5-position is thought to be a key determinant of its enhanced bioactivity compared to EGCG.[1]
Antiviral Activity
A significant body of evidence points to the potent antiviral properties of this compound, particularly against the Human Immunodeficiency Virus (HIV-1). The mechanism of action is primarily attributed to the interference with the early stages of the viral life cycle.
Studies have demonstrated that catechins possessing a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as this compound, are effective inhibitors of HIV-1 infection. The primary mechanisms involve:
-
Interference with p24 Production: p24 is a viral core protein, and its inhibition suggests a disruption of the viral replication cycle.
-
Inhibition of Cell-Cell and Virus-Cell Fusion: By preventing the fusion of the viral envelope with the host cell membrane, EGCG-digallate effectively blocks the entry of the virus into the cell.[2]
The 3-galloyl and 5'-OH groups are considered crucial for this antiviral activity.[2]
Enzyme Inhibition
The digallated structure of this compound suggests a strong potential for enzyme inhibition, a characteristic that is also observed with other galloylated catechins.
This compound has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP), also known as PTPN22.[1] LYP is a critical negative regulator of T-cell activation, and its inhibition is a potential therapeutic strategy for autoimmune diseases. The precise mechanism of inhibition by EGCG-digallate is still under investigation, but it is likely to involve binding to the catalytic or allosteric sites of the enzyme.
There is significant potential for this compound to act as a potent inhibitor of pancreatic lipase (B570770).[1] This enzyme plays a key role in the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a validated strategy for the management of obesity. While direct studies on the 3,5-digallate are limited, research on EGCG has shown that the galloyl moiety is crucial for its inhibitory activity. Given the presence of two galloyl groups, it is hypothesized that EGCG-digallate could exhibit enhanced inhibitory effects compared to EGCG.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.
| Compound | Target/Assay | IC50 / EC50 | Reference |
| This compound | HIV-1 Infection (p24 production, cell-cell fusion, virus-cell fusion) | 2.41–3.44 μM | Liu et al., 2005 (as cited in[2]) |
| (-)-epigallocatechin-3-gallate (EGCG) | Pancreatic Lipase | 7.5 µmol/l | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the investigation of this compound's mechanism of action are provided below.
Protocol 1: HIV-1 p24 Antigen ELISA
This protocol is a standard method to quantify the p24 viral protein, providing a measure of viral replication.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24
-
Cell culture supernatants from HIV-1 infected cells treated with this compound
-
Lysis buffer
-
Biotinylated polyclonal antibody to HIV-1 p24
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the primary anti-p24 antibody and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants (containing the virus and test compound) and a p24 standard curve to the wells. Incubate for 2 hours at 37°C.
-
Wash the plate.
-
Add the biotinylated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in the samples based on the standard curve.
Protocol 2: Pancreatic Lipase Inhibition Assay
This fluorometric assay is used to determine the inhibitory effect of compounds on pancreatic lipase activity.
Materials:
-
Porcine pancreatic lipase
-
Fluorescent lipase substrate (e.g., 4-methylumbelliferyl oleate)
-
Tris-HCl buffer (pH 8.0)
-
This compound solution at various concentrations
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of pancreatic lipase in Tris-HCl buffer.
-
In a 96-well plate, add the Tris-HCl buffer, the this compound solution (or vehicle control), and the pancreatic lipase solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent lipase substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) every minute for 30 minutes in a kinetic mode.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Lymphoid Tyrosine Phosphatase (LYP/PTPN22) Inhibition Assay
This assay measures the inhibition of LYP enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN22 (LYP) catalytic domain
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound solution at various concentrations
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer and the this compound solution (or vehicle control).
-
Add the recombinant LYP enzyme to the wells.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes in a kinetic mode.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
The following diagrams illustrate the hypothesized and known signaling pathways affected by this compound.
Caption: Proposed mechanism of HIV-1 inhibition by this compound.
Caption: Hypothesized inhibitory effects on Pancreatic Lipase and Lymphoid Tyrosine Phosphatase.
Caption: General experimental workflow for evaluating the bioactivity of EGCG-digallate.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive molecule with distinct mechanisms of action, particularly in the realm of antiviral and enzyme inhibitory activities. The presence of a second galloyl group at the 5-position appears to be a critical structural feature enhancing its potency. While initial studies have illuminated its potential, further research is imperative to fully elucidate its therapeutic promise.
Future investigations should focus on:
-
Direct Comparative Studies: Head-to-head comparisons with EGCG in a variety of biological assays are necessary to definitively establish the unique contributions of the 3,5-digallate structure.
-
Elucidation of Molecular Interactions: Detailed structural biology studies (e.g., X-ray crystallography, NMR) are needed to understand the precise binding modes of this compound with its molecular targets.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical animal studies are required to evaluate the in vivo efficacy, bioavailability, and metabolic fate of this compound.
-
Exploration of Other Therapeutic Areas: Given its potent enzyme inhibitory potential, its effects on other key enzymes implicated in disease (e.g., kinases, proteases) should be investigated.
This technical guide provides a foundational understanding of the mechanism of action of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. The unique properties of this molecule warrant continued exploration to unlock its full therapeutic potential.
References
- 1. [PDF] Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters | Semantic Scholar [semanticscholar.org]
- 2. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Epigallocatechin 3,5-digallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin 3,5-digallate (EGCG-digallate) is a unique flavan-3-ol (B1228485) found in trace amounts in the tea plant (Camellia sinensis). Its structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more abundant and extensively studied epigallocatechin-3-gallate (EGCG). This structural difference is hypothesized to enhance its biochemical potency. While research specifically focused on EGCG-digallate is still emerging, preliminary evidence suggests it is a potent inhibitor of various enzymes and may modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, drawing on direct studies and pertinent data from its close structural analog, EGCG, to illuminate its therapeutic potential.
Introduction
Tea catechins, particularly those found in green tea, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Among these, this compound represents a molecule of interest due to its distinct chemical structure.[2] The presence of a second galloyl group at the 5-position, in addition to the one at the 3-position common to EGCG, may confer unique biological activities and enhanced potency. However, the low natural abundance of EGCG-digallate has posed a significant challenge to its isolation and comprehensive biological evaluation, necessitating complex and regioselective chemical synthesis for in-depth study.[3] This guide synthesizes the available data on EGCG-digallate and leverages the extensive research on EGCG to provide a predictive framework for its biological functions and mechanisms of action.
Quantitative Data on Biological Activity
Quantitative data for this compound is limited. The following tables summarize available data for EGCG-digallate and its close structural analogs, EGCG and Gallocatechin-3,5-digallate (GC-3,5-diGA), to provide a comparative perspective on their biological potency.
Table 1: Anticancer and Antiproliferative Activity (IC50 Values)
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Lymph Node Carcinoma of the Prostate (LNCaP) | Antiproliferative | < 62.5 | [4] |
| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Human Colon Cancer Cell | Antiproliferative | < 62.5 | [4] |
| Gallocatechin-3,5-digallate (GC-3,5-diGA) | Human Breast Cancer Cell | Antiproliferative | < 62.5 | [4] |
| Epigallocatechin-3-gallate (EGCG) | Oral Squamous Carcinoma (CAL-27, HSC-3, SCC9, SCC15) | Anticancer | 20 - 60 | [5] |
| Epigallocatechin-3-gallate (EGCG) | Human Non-small-cell Lung Cancer (A549) | Antiproliferative | 36.0 | [6] |
| Epigallocatechin-3-gallate (EGCG) | Anaplastic Thyroid Cancer (SW-1736) | Anticancer | Not specified | [7] |
| Epigallocatechin-3-gallate (EGCG) | Breast Cancer (MCF-7) | Antiproliferative | 70 (24h), 50 (48h) | [8] |
| Epigallocatechin-3-gallate (EGCG) | T Lymphoblastic Leukemia (Jurkat) | Decreased Viability | 82.8 (24h), 68.8 (48h), 59.7 (72h) | [9] |
Table 2: Enzyme Inhibition
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Reference |
| This compound | Lymphoid Tyrosine Phosphatase (LYP) | Strong Inhibitor | Not specified | [2] |
| This compound | Pancreatic Lipase (B570770) | Potential Inhibitor | Not specified | [2] |
| Epigallocatechin-3-gallate (EGCG) | Pancreatic Lipase | Noncompetitive | 7.5 | [10] |
| Epigallocatechin-3-gallate (EGCG) | Tyrosinase | Mixed | 39.4 ± 0.54 | [11] |
| Gallocatechin gallate (GCG) | Tyrosinase | Mixed | 36.8 ± 0.21 | [11] |
| Epicatechin gallate (ECG) | Xanthine Oxidase | Reversible Mixed-type | 19.33 ± 0.45 | [12] |
| Theaflavin-3,3′-digallate (TFdiG) | Pancreatic Lipase | Mixed | 1.9 | [13] |
| Epigallocatechin-3-gallate (EGCG) | Protein Phosphatase-1 (PP1c) | - | 0.26 - 0.4 | [14] |
Table 3: Antioxidant Activity
| Compound | Assay | Activity | IC50 or Concentration for Effect | Reference |
| Gallocatechin-3,5-digallate (GC-3,5-diGA) | tBHP-induced oxidative stress in NIH3T3 cells | Protective | 62.5 µM (comparable to 125 µM EGCG) | [4] |
| Epigallocatechin-3-gallate (EGCG) | DPPH Radical Scavenging | Antioxidant | Not specified | [15][16] |
Key Biological Activities and Signaling Pathways
Based on preliminary findings for EGCG-digallate and extensive research on EGCG, the following biological activities and modulated signaling pathways are of significant interest for drug development professionals.
Anticancer Activity
EGCG has demonstrated potent anticancer effects across a variety of cancer cell lines.[17] It is plausible that EGCG-digallate, with its additional galloyl moiety, could exhibit similar or enhanced activity. The anticancer mechanisms of EGCG involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation, invasion, and angiogenesis.[1]
Signaling Pathways Implicated in Anticancer Activity (Inferred from EGCG):
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. EGCG has been shown to inhibit this pathway by upregulating the tumor suppressor PTEN and downregulating the phosphorylation of Akt and mTOR.[18][19]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates various cellular processes such as proliferation, differentiation, and apoptosis. EGCG has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth.[20][21][22]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. EGCG can suppress NF-κB activation, thereby inhibiting the expression of downstream target genes involved in cancer progression.[2][23]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. EGCG has well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[24][25] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity
EGCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[15] This activity is attributed to the numerous hydroxyl groups in its structure. The additional galloyl group in EGCG-digallate may further enhance its antioxidant capacity.
Enzyme Inhibition
EGCG-digallate has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows potential in inhibiting pancreatic lipase.[2] Inhibition of these enzymes has therapeutic implications in metabolic and immunological disorders.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of catechins. These protocols can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add a defined volume of the sample solution to the DPPH solution. A control with methanol instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Pancreatic Lipase Inhibition Assay
This assay determines the inhibitory effect of a compound on pancreatic lipase, a key enzyme in fat digestion.
-
Materials:
-
Porcine pancreatic lipase solution
-
Tris-HCl buffer (pH 7.0)
-
p-Nitrophenyl butyrate (B1204436) (p-NPB) as a substrate
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubation: Pre-incubate the pancreatic lipase solution with various concentrations of this compound in Tris-HCl buffer at 37°C for a set time (e.g., 15 minutes).[27]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate p-NPB.
-
Absorbance Measurement: Monitor the hydrolysis of p-NPB to p-nitrophenol by measuring the increase in absorbance at 405 nm over time.[27]
-
Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).
-
Conclusion and Future Directions
This compound is a promising but understudied natural product. Its unique digallated structure suggests the potential for enhanced biological activities compared to its well-researched analog, EGCG. The limited available data, coupled with inferences from EGCG, point towards significant anticancer, anti-inflammatory, and antioxidant properties, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Future research should prioritize the development of efficient synthetic routes to obtain sufficient quantities of this compound for comprehensive biological evaluation. Key areas for investigation include:
-
Head-to-head comparative studies with EGCG to definitively establish its relative potency.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways directly modulated by EGCG-digallate.
-
Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of various diseases.
A deeper understanding of the biological activity of this compound will be instrumental in unlocking its therapeutic potential for the development of novel drugs and nutraceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. The anti-inflammatory and anti-cancer properties of epigallocatechin-3-gallate are mediated by folate cycle disruption, adenosine release and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 37484-73-4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Green tea (-)-epigallocatechin gallate inhibits the growth of human villous trophoblasts via the ERK, p38, AMP-activated protein kinase, and protein kinase B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Epigallocatechin-3-gallate prevents TNF-α-induced NF-κB activation thereby upregulating ABCA1 via the Nrf2/Keap1 pathway in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. jscimedcentral.com [jscimedcentral.com]
Epigallocatechin Gallates as Potent Enzyme Inhibitors: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The world of natural products continues to be a vast reservoir of potential therapeutic agents. Among these, the polyphenolic compounds found in tea, particularly the catechins, have garnered significant scientific attention. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of two closely related molecules: the abundant and extensively studied (-)-Epigallocatechin-3-gallate (EGCG) and the rarer, digallated form, (-)-Epigallocatechin 3,5-digallate. While both molecules share a common structural backbone, the seemingly minor difference in galloylation significantly impacts their biochemical activity and inhibitory profiles. This document will delve into their mechanisms of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize their impact on critical cellular signaling pathways.
A Note on Nomenclature
It is crucial to distinguish between the two molecules discussed herein. (-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) in green tea and the subject of the majority of scientific literature. Its structure features a galloyl moiety esterified at the 3-position of the epigallocatechin backbone. In contrast, (-)-Epigallocatechin 3,5-digallate is a less common derivative possessing two galloyl groups, at both the 3- and 5-positions. This additional galloylation can enhance its inhibitory potency against specific enzymatic targets.
(-)-Epigallocatechin-3-gallate (EGCG): A Multi-Target Enzyme Inhibitor
EGCG has been shown to inhibit a wide array of enzymes through various mechanisms, including competitive, non-competitive, and mixed-mode inhibition. Its ability to interact with multiple signaling pathways contributes to its observed anti-proliferative, anti-inflammatory, and anti-angiogenic effects.
Quantitative Inhibition Data
The inhibitory potency of EGCG against various enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature.
| Enzyme Target | IC50 Value (µM) | Notes |
| Cystathionine (B15957) β-synthase (H₂S-producing activity) | 0.12[1][2] | Significantly more potent against H₂S production than canonical cystathionine formation (IC50 3.3 µM).[1][2] |
| Protein Phosphatase-1 (PP1c) | 0.26 - 0.4[3] | |
| Protein Phosphatase-1 (PP1 δ-isoform) | 0.47 - 1.35[3] | |
| Protein Phosphatase-2A (PP2Ac) | 15[3] | Less potent inhibition compared to PP1.[3] |
| α-Amylase | 76[4] | Non-competitive inhibition.[4] |
| α-Glucosidase | 16 - 19.5[5][6] | Potent non-competitive inhibition.[5][6] |
| Matrix Metalloproteinase-2 (MMP-2) | ~10[7] | Also inhibits MMP-9.[7] |
| Catalase (in K562 cells) | 54.5[8][9][10][11] | Inhibition leads to increased cellular ROS.[8][9][10][11] |
Experimental Protocols: Enzyme Inhibition Assays
Detailed and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. Below are representative methodologies for assessing the inhibitory activity of compounds like EGCG against α-amylase and α-glucosidase.
This assay is adapted from chromogenic methods used to determine α-amylase activity.
Materials:
-
α-Amylase solution (e.g., from human saliva or porcine pancreas)
-
Chromogenic starch substrate (e.g., Red-starch)
-
Phosphate (B84403) buffer (20 mM, pH 6.9, containing 6.7 mM sodium chloride)
-
EGCG or other test compounds
-
95% Ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., EGCG) in a suitable solvent (e.g., DMSO or water).
-
In a reaction tube, combine the α-amylase enzyme (final concentration ~0.3 U/mL) suspended in phosphate buffer with the starch substrate (final concentration ~7 mg/mL).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 95% ethanol.
-
Centrifuge the tubes to pellet the unhydrolyzed substrate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for the chromogenic substrate.
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples to a control sample containing no inhibitor.
This assay typically utilizes a synthetic substrate that releases a chromophore upon enzymatic cleavage.
Materials:
-
α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
EGCG or other test compounds
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the α-glucosidase enzyme to the potassium phosphate buffer.
-
Add varying concentrations of the test compound to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
Impact on Cellular Signaling Pathways
EGCG's influence extends beyond direct enzyme inhibition to the modulation of entire signaling cascades that are often dysregulated in disease states, particularly cancer.
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, survival, and migration. EGCG has been shown to inhibit EGFR signaling at multiple points.[12][13][14][15] It can interfere with the binding of EGF to its receptor, leading to reduced receptor activation and downstream signaling.[16] Furthermore, EGCG can directly inhibit the activity of downstream kinases such as ERK1/2 and Akt.[13]
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling axis for cell survival and proliferation. EGCG has been demonstrated to suppress this pathway, often by down-regulating the phosphorylation of both PI3K and Akt.[17][18][19][20] This inhibition can lead to the induction of apoptosis in cancer cells.
(-)-Epigallocatechin 3,5-digallate: A More Potent, Targeted Inhibitor
While less studied, Epigallocatechin 3,5-digallate has shown potent inhibitory activity against specific enzymes, suggesting that the additional galloyl group at the 5-position can enhance its binding and inhibitory capacity for certain targets.
Known Enzymatic Targets and Biological Effects
-
Lymphoid Tyrosine Phosphatase (LYP): this compound has been identified as a strong inhibitor of LYP, a key negative regulator of T-cell activation. Inhibition of LYP is a potential therapeutic strategy for autoimmune diseases.
-
Pancreatic Lipase: This digallated catechin shows significant potential in inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This suggests its potential application in the management of obesity and related metabolic disorders.
-
HeLa S3 Cell Proliferation: Studies on the synthetic analogue, 3,5-digalloyl-(-)-epicatechin, have demonstrated its potent inhibitory effect on the proliferation of HeLa S3 cancer cells.
The limited availability of data for this compound highlights a promising area for future research. Further investigation into its inhibitory profile against a broader range of enzymes and its effects on various signaling pathways is warranted.
Conclusion and Future Directions
Both EGCG and its digallated counterpart, this compound, are potent enzyme inhibitors with significant therapeutic potential. EGCG's broad-spectrum activity against numerous enzymes and its modulation of key signaling pathways like EGFR and PI3K/Akt are well-documented. The enhanced potency of this compound against specific targets underscores the importance of the galloyl moiety in determining inhibitory activity.
For drug development professionals, these molecules represent promising scaffolds for the design of novel enzyme inhibitors. Future research should focus on:
-
Elucidating the full inhibitory profile of this compound.
-
Conducting structure-activity relationship studies to optimize the inhibitory potency and selectivity of these catechins.
-
Investigating the in vivo efficacy and safety of these compounds in relevant disease models.
The continued exploration of these natural compounds and their derivatives holds great promise for the development of new therapeutic strategies for a wide range of diseases.
References
- 1. Epigallocatechin gallate is a potent inhibitor of cystathionine beta-synthase: Structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing insights on the anti-obesity biochemical mechanism of (−)-epigallocatechin gallate (EGCG) by inhibiting α-amylase activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sciensage.info [sciensage.info]
- 6. Inhibitory effect of epigallocatechin-3-O-gallate on α-glucosidase and its hypoglycemic effect via targeting PI3K/AKT signaling pathway in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Epigallocatechin-3-Gallate on Matrix Metalloproteinases in Terms of Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]
- 9. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of catalase by tea catechins in free and cellular state: a biophysical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of catalase by tea cat... preview & related info | Mendeley [mendeley.com]
- 12. Effect of Epigallocatechin-3-Gallate on EGFR Signaling and Migration in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin-3-gallate inhibits epidermal growth factor receptor signaling pathway. Evidence for direct inhibition of ERK1/2 and AKT kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of epigallocatechin-3-gallate on growth, epidermal growth factor receptor signaling pathways, gene expression, and chemosensitivity in human head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. (−)-Epigallocatechin gallate causes internalization of the epidermal growth factor receptor in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Epigallocatechin-3-gallate inhibits cell growth, induces apoptosis and causes S phase arrest in hepatocellular carcinoma by suppressing the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of Epigallocatechin Gallate (EGCG): A Proxy for Understanding Epigallocatechin 3,5-digallate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative and mechanistic data on the antioxidant properties of Epigallocatechin 3,5-digallate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the closely related and extensively studied precursor, Epigallocatechin-3-gallate (EGCG), to serve as a scientific proxy. The presence of an additional galloyl group at the 5-position in this compound is expected to modulate its antioxidant capacity, a concept that will be explored based on established structure-activity relationships.
Executive Summary
Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) in green tea, renowned for its potent antioxidant and free radical scavenging properties.[1] These characteristics are central to its potential therapeutic applications in a range of fields, including oncology, cardiology, and neurodegenerative diseases. The antioxidant activity of EGCG is attributed to its unique chemical structure, particularly the presence of multiple hydroxyl groups on its phenolic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[2] Furthermore, EGCG modulates key cellular signaling pathways, such as the Nrf2 and MAPK pathways, to bolster endogenous antioxidant defenses. This guide summarizes the current understanding of EGCG's antioxidant capabilities, presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to inform further research and development, particularly in the context of its digallated derivative.
Quantitative Antioxidant Capacity of EGCG
The antioxidant potential of EGCG has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, providing a comparative overview of its efficacy in different chemical environments.
Table 1: Radical Scavenging Activity of EGCG
| Assay | Parameter | Reported Value(s) | Reference(s) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC50 | 3.31 - 5.54 µg/mL | [3] |
| % Scavenging (at 400 µM) | 77.2% | [1] | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.59 mM TE/g | |
| % Scavenging (at 400 µM) | 90.2% | [1] | |
| Hydroxyl Radical (•OH) | Rate Constant | 4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹ | [4] |
Table 2: Inhibition of Lipid Peroxidation by EGCG
| Assay | Inducer | IC50 Value | Reference(s) |
| TBARS (Thiobarbituric Acid Reactive Substances) | H₂O₂ | 0.66 µM | |
| TBARS | Ferrous Ions | 3.32 µM |
Core Mechanisms of Antioxidant Action
EGCG exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular signaling pathways that control endogenous antioxidant systems.
Direct Radical Scavenging
The chemical structure of EGCG, rich in phenolic hydroxyl groups, allows it to directly donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS), including superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals.[2][5] This direct scavenging activity terminates damaging free-radical chain reactions. The galloyl moiety at the 3-position is known to be crucial for this high radical-scavenging ability.[6]
Modulation of Cellular Signaling Pathways
EGCG influences intracellular signaling cascades that are pivotal in the cellular response to oxidative stress.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. EGCG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD).[9][10]
References
- 1. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant activity of epigallocatechin gallate in biphasic model systems in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical scavenging activity of tea catechins and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate upregulates NRF2 to prevent diabetic nephropathy via disabling KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin-3-gallate activates Nrf2/HO-1 signaling pathway in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Epigallocatechin 3,5-digallate: A Technical Guide to its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the anti-inflammatory properties of Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. However, research specifically investigating Epigallocatechin 3,5-digallate is limited. This guide leverages the comprehensive data available for EGCG as a foundational framework to explore the potential anti-inflammatory effects of its digallated analog. The structural similarity between the two molecules suggests that this compound may exhibit comparable or potentially enhanced anti-inflammatory activities. The experimental protocols and quantitative data presented herein are derived from studies on EGCG and are intended to serve as a reference for future investigations into this compound.
Introduction
Inflammation is a complex biological response implicated in a wide array of chronic diseases. Natural compounds present a promising avenue for the development of novel anti-inflammatory therapeutics. Among these, the polyphenols found in green tea, known as catechins, have garnered significant attention. Epigallocatechin-3-gallate (EGCG) is the most studied of these catechins and has demonstrated potent anti-inflammatory effects.[1] this compound, a derivative of EGCG, features an additional galloyl moiety. While direct evidence is scarce, the structural and functional analyses of EGCG suggest that the galloyl group is crucial for its biological activity.[2] This structural modification in this compound may influence its bioavailability and interaction with molecular targets, potentially leading to enhanced anti-inflammatory efficacy.
This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of EGCG as a proxy for understanding the potential of this compound. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development efforts in this area.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of green tea catechins, particularly EGCG, are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3] It is hypothesized that this compound engages similar molecular targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] EGCG has been shown to inhibit NF-κB activation through several mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[4][5] By suppressing the NF-κB pathway, EGCG effectively downregulates the expression of inflammatory mediators.[3]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another family of signaling molecules that play a pivotal role in inflammation. The three major MAPK families are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] EGCG has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby suppressing downstream inflammatory events.[4]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on EGCG, demonstrating its anti-inflammatory efficacy. These values provide a benchmark for assessing the potential potency of this compound.
Table 1: In Vitro Anti-inflammatory Effects of EGCG
| Cell Line | Inflammatory Stimulus | EGCG Concentration | Measured Effect | Reference |
| Human RA Synovial Fibroblasts | IL-1β (10 ng/ml) | 5-20 μM | Inhibition of IL-6 and IL-8 production | [6] |
| Human RA Synovial Fibroblasts | IL-1β (10 ng/ml) | 5-20 μM | Selective inhibition of Cox-2 expression | [6] |
| Bone Marrow-Derived Macrophages | LPS | Not specified | Inhibition of IL-12p40, IL-6, MCP-1, ICAM-1, and VCAM-1 mRNA accumulation | [4] |
| Human Dermal Fibroblasts | LPS (100 ng/mL) | 10 μM and 50 μM | Reduction of TNF-α, IL-1β, and IL-6 expression | [7][8] |
| BV2 Microglia | LPS/AβO | Not specified | Inhibition of IL-1β, IL-6, and TNF-α | [9] |
| Rat Aortic Endothelial Cells | TNF-α | 25, 50, 100 µg/mL | Inhibition of IL-8 and VEGF secretion | [10] |
| B16F10 Melanoma Cells | Not applicable | 25, 50, 100 µg/mL | Cytotoxic effect (IC50 = 23 ± 0.8 µg/mL) | [10] |
Table 2: In Vivo Anti-inflammatory Effects of EGCG
| Animal Model | Condition | EGCG Dosage | Measured Effect | Reference |
| Rat | Gentamicin-induced nephrotoxicity | 25 mg/kg (intraperitoneal) | Reduction of NF-κB, p38-MAPK, caspase 3, TNF-α, and IL-1β | [3] |
| Mouse | Unilateral ureteral obstruction | 5 mg/kg (intraperitoneal) | Inhibition of ERK, JNK, and p38 MAPK phosphorylation | [3] |
| Rat | LPS-induced mastitis | 25 or 100 mg/kg/day (oral) | Decrease in MAPKs, NFκB-p65, and HIF-1α | [3] |
| Rat | Myocardial ischemia/reperfusion | 10 mg/kg (intravenous) | Reduction of p38 and JNK phosphorylation | [3] |
| Rat | Spinal Cord Trauma | 50 mg/kg (i.p.) | Decreased MPO activity and attenuated TNF-α, IL-1β, Nitrotyrosine, iNOS, COX-2, and PARP expression | [11] |
Detailed Experimental Protocols
The following are representative experimental protocols derived from studies on EGCG that can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: Bone Marrow-Derived Macrophages (BMMs).
-
Culture Conditions: BMMs are isolated from the bone marrow of mice and cultured in an appropriate medium supplemented with macrophage colony-stimulating factor (M-CSF).
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 100 ng/mL.
-
-
Analysis:
-
Gene Expression: After a defined incubation period (e.g., 6 hours), total RNA is extracted, and the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Expression and Signaling Pathway Activation: Cell lysates are collected at various time points post-LPS stimulation. Western blot analysis is performed to determine the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38).
-
NF-κB DNA Binding Activity: Electrophoretic mobility shift assay (EMSA) can be used to assess the DNA binding activity of NF-κB in nuclear extracts.
-
Synthesis of this compound
-
Protection: Protection of the reactive hydroxyl groups on the epigallocatechin backbone, leaving the 3- and 5-hydroxyl groups accessible for reaction.
-
Galloylation: Esterification of the free hydroxyl groups with a protected gallic acid derivative.
-
Deprotection: Removal of the protecting groups to yield the final this compound.
Researchers should refer to synthetic chemistry literature for detailed methodologies on protecting group strategies and esterification reactions for polyphenolic compounds.
Future Directions and Conclusion
The extensive body of research on EGCG provides a strong foundation for investigating the anti-inflammatory potential of this compound. The addition of a second galloyl group may enhance its biological activity, making it a compelling candidate for further study.
Future research should focus on:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the anti-inflammatory potency of this compound with that of EGCG are essential.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound modulates inflammatory pathways.
-
Pharmacokinetics and Bioavailability: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its therapeutic potential.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory diseases.
References
- 1. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer | MDPI [mdpi.com]
- 4. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory and anti-cancer properties of epigallocatechin-3-gallate are mediated by folate cycle disruption, adenosine release and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> Comparison of Anti‐Inflammatory Activity of Green Tea Catechins [ouci.dntb.gov.ua]
- 7. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigallocatechin-3-gallate Inhibits LPS/AβO-induced Neuroinflammation in BV2 Cells through Regulating the ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antithrombotic, Antitumor and Antiangiogenic Activities of Green Tea Polyphenols and Its Main Constituent Epigallocatechin-3-gallate | MDPI [mdpi.com]
- 11. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of epigallocatechin-3-gallate (EGCG), the active polyphenol component from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Epigallocatechin Gallate (EGCG) Molecular Docking: A Technical Guide for Researchers
Introduction: Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active polyphenol found in green tea, derived from the plant Camellia sinensis.[1] It is renowned for a wide spectrum of potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3] The therapeutic potential of EGCG is largely attributed to its ability to interact with and modulate the function of numerous proteins within the body.[4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This in-silico method is crucial in structural biology and computer-assisted drug design for predicting the binding affinity and interaction patterns of ligands like EGCG with their protein targets.[5][6] This guide provides an in-depth overview of molecular docking studies involving EGCG, summarizing key quantitative findings, detailing experimental protocols, and visualizing the complex biological pathways it influences.
Quantitative Docking Data Summary
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy score (in kcal/mol). A more negative score generally indicates a stronger and more stable interaction.[5][7] The following tables summarize the binding energies of EGCG with various protein targets implicated in different diseases, as reported in several studies.
Table 1: EGCG Docking Scores with SARS-CoV-2 and Related Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 3CLpro (Main Protease) | 6LU7 | -8.3 | GLU166 | [5] |
| Papain-like Protease (PLpro) | 6W9C | -8.9 | LEU162, GLN269, ASN109, GLU161 | [5] |
| Spike RBD | 6M0J | -9.7 | LYS417, ARG403, VAL50, TYR91 | [5] |
| RdRp (RNA-dependent RNA polymerase) | 6M71 | -9.2 | Not Specified | [5] |
| ACE2 Receptor with Spike RBD | 6M0J | -9.5 | Not Specified | [5] |
Table 2: EGCG Docking Scores with Cancer-Related Proteins
| Target Protein | Gene Name | PDB ID | Binding Energy (kcal/mol) | Reference |
| KRAS GTPase | KRAS | 4OBE | -89.431 | [8] |
| Coagulation factor X | F10 | 1FJS | -85.122 | [8] |
| Mitogen-activated protein kinase 6 | MAP2K6 | 2YIX | -81.339 | [8] |
| Nicotinamide phosphoribosyltransferase | NAMPT | 2GVJ | -80.992 | [8] |
| CAMP-specific 3',5'-cyclic phosphodiesterase 4B | PDE4B | 3G4O | -79.799 | [8] |
| Tyrosine-protein kinase HCK | HCK | 2C0T | -77.626 | [8] |
| Tumor protein p53 | TP53 | 1TUP | -7.5 | [7] |
| Signal transducer and activator of transcription 3 | STAT3 | 6NJS | -6.9 | [7] |
| RAC-alpha serine/threonine-protein kinase | AKT1 | 6S9X | -6.8 | [7] |
| Interleukin-6 | IL6 | 1ALU | -5.0 | [7] |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 5LOD | -6.7 | [7] |
| Jun proto-oncogene | JUN | 1JNM | -5.4 | [7] |
| FMS-like tyrosine kinase 3 | FLT3 | 6JQR | -11.45 | [6] |
| Cyclin-dependent kinase 6 | CDK6 | Not Specified | -12.70 | [2] |
*Note: Scores from reference[8] are reported as ProBiS-Dock scores, which may not be directly comparable to kcal/mol from other software.
Table 3: EGCG Docking Scores with Metabolic Pathway Proteins
| Target Protein | Gene Name | Binding Energy (kcal/mol) | Reference |
| Fatty Acid Binding Protein | FABP | -8.5 | [1] |
| Carnitine Palmitoyltransferase II | CPT2 | -8.0 | [1] |
| Very Long Chain Acyl-CoA Dehydrogenase | VLCAD | -7.9 | [1] |
Experimental Protocols for Molecular Docking
A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the final results.[1][9][10] The protocol outlined below is a generalized methodology based on common practices cited in the literature.
Step-by-Step Molecular Docking Workflow
-
Protein Structure Preparation:
-
Acquisition: The 3D crystal structure of the target protein is downloaded from a public repository, most commonly the Protein Data Bank (PDB).[1][9]
-
Refinement: The downloaded structure is prepared for docking. This involves removing non-essential molecules like water, co-crystallized ligands, and ions.[1][9]
-
Adding Hydrogens: Hydrogen atoms, which are typically absent in PDB files, are added to the protein structure. This is crucial for defining correct ionization states and hydrogen bonding patterns.[1]
-
Charge Assignment: Appropriate atomic charges (e.g., Kollman charges) are assigned to the protein atoms.[9] The final prepared protein structure is often saved in a PDBQT format for use with software like AutoDock.[6]
-
-
Ligand Structure Preparation:
-
Acquisition: The 3D structure of the ligand (EGCG) is obtained from a chemical database such as PubChem.[1][6]
-
Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using computational chemistry tools. This ensures a realistic starting geometry for the docking simulation.[1]
-
Format Conversion: The prepared ligand is saved in a suitable format (e.g., PDBQT), which includes information about its rotatable bonds.
-
-
Docking Simulation:
-
Grid Box Definition: A 3D grid box is defined around the active site of the protein. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking calculation. The size and center of the grid must encompass the entire binding pocket where the ligand is expected to bind.[10] For "blind docking," the grid box is made large enough to cover the entire protein surface to search for potential binding sites.[9]
-
Running the Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is executed.[9] This algorithm explores various possible conformations and orientations of the ligand within the defined grid box, searching for the one with the most favorable binding energy.
-
-
Results Analysis and Visualization:
-
Binding Energy Evaluation: The results are ranked based on the calculated binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.[7]
-
Interaction Analysis: The top-ranked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between EGCG and the protein's amino acid residues.[5] Software like Discovery Studio Visualizer or PyMOL is commonly used for this purpose.[1][7]
-
Molecular Targets and Signaling Pathways
Docking studies have revealed that EGCG's broad bioactivity stems from its ability to bind to a multitude of protein targets, thereby modulating critical cellular signaling pathways. This "promiscuous" binding profile allows it to influence complex processes like cell proliferation, apoptosis, and inflammation.[11][12]
Key Signaling Pathways Modulated by EGCG
1. PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation and is often hyperactivated in cancer. Docking studies suggest EGCG can interact with key kinases in this pathway, such as PI3K and Akt.[8] By inhibiting these proteins, EGCG can suppress downstream signaling, leading to reduced cancer cell survival and growth.
2. Ras/MAPK Pathway: The Ras/MAPK cascade is another critical pathway that regulates cell proliferation and differentiation. EGCG has been shown to bind directly to Ras-GTPase-activating protein SH3 domain-binding protein 1 (G3BP1).[13] This interaction disrupts the activation of Ras and its downstream effectors like ERK, thereby suppressing tumorigenesis.[4][13]
3. p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. EGCG has been found to bind directly to the N-terminal domain of p53.[14] This binding disrupts the p53-MDM2 interaction, preventing p53 degradation and leading to its accumulation. This stabilizes p53, enhancing its ability to induce apoptosis in cancer cells.[14]
Conclusion
Molecular docking has been instrumental in elucidating the multifaceted mechanisms of action of Epigallocatechin-3-gallate. These in-silico studies have identified a wide array of protein targets, providing a molecular basis for EGCG's observed effects in cancer, viral diseases, and metabolic disorders. The quantitative binding data, coupled with the analysis of interaction patterns, offers a rational framework for its therapeutic potential. As computational methods continue to evolve, molecular docking will undoubtedly play an even greater role in guiding future research, from optimizing EGCG derivatives for enhanced potency and specificity to discovering novel therapeutic applications for this remarkable natural compound.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A molecular docking study of EGCG and theaflavin digallate with the druggable targets of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrating network pharmacology, bioinformatics and molecular docking to explore the anti-NSCLC mechanisms of EGCG in green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Epigallocatechin gallate suppresses lung cancer cell growth through Ras-GTPase-activating protein SH3 domain-binding protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EGCG binds intrinsically disordered N-terminal domain of p53 and disrupts p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Epigallocatechin Gallates: A Technical Overview
A Note on the Availability of Data: Preliminary in vitro studies on Epigallocatechin 3,5-digallate are currently limited in the public domain. The majority of existing research focuses on the more prevalent catechin, Epigallocatechin-3-gallate (EGCG) . This technical guide will summarize the available information on this compound and, for comparative and illustrative purposes, will present a comprehensive overview of the in vitro data for the structurally similar and extensively studied EGCG. The data presented for EGCG should be considered as a potential, but not direct, representation of the biological activities of this compound.
This compound: Current Understanding
This compound is a distinct flavan-3-ol (B1228485) characterized by an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions.[1] This structural difference from the more common EGCG, which has a single galloyl group at the 3-position, is thought to potentially enhance its biochemical potency.[1]
Current research, although sparse, highlights its potential as a potent inhibitor of several enzymes.[1] Notably, it has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and shows significant potential in inhibiting pancreatic lipase, suggesting its utility in metabolic research.[1] Its digallated structure is also under investigation for its capacity to interfere with viral mechanisms and modulate cellular signaling pathways.[1] However, detailed quantitative in vitro studies and specific experimental protocols for this compound are not widely available at present.
In Vitro Studies of Epigallocatechin-3-gallate (EGCG)
The following sections provide a detailed overview of the in vitro studies conducted on EGCG, which may offer insights into the potential biological activities of this compound.
Anti-proliferative and Cytotoxic Effects
EGCG has been extensively studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Table 1: Anti-proliferative Activity of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H1299 | Human Lung Cancer | ~20 | 24 | [2] |
| CAL-27 | Oral Squamous Carcinoma | 20 - 60 | Not Specified | [3] |
| HSC-3 | Oral Squamous Carcinoma | 20 - 60 | Not Specified | [3] |
| SCC9 | Oral Squamous Carcinoma | 20 - 60 | Not Specified | [3] |
| SCC15 | Oral Squamous Carcinoma | 20 - 60 | Not Specified | [3] |
Induction of Apoptosis
EGCG has been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways.
Table 2: Pro-apoptotic Effects of EGCG
| Cell Line | Effect | Concentration (µM) | Exposure Time (h) | Reference |
| Oral Cancer Cells | Up to 65% increase in caspase-3/-7 activity | ≥ 40 | 48 - 72 | [3] |
| H1299 | Induction of γ-H2AX formation (DNA damage marker) | 25 - 50 | 12 - 24 | [2] |
| Hepatocellular Carcinoma Cells | Induction of apoptosis | Not Specified | Not Specified | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cultured cells.
Workflow for MTT Assay
References
Epigallocatechin 3,5-digallate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin 3,5-digallate (EGCG-digallate), a digallated derivative of the green tea catechin (B1668976) epigallocatechin, is emerging as a potent bioactive compound with significant therapeutic promise. Its unique chemical structure, featuring two galloyl moieties at the 3 and 5 positions, distinguishes it from the more extensively studied Epigallocatechin-3-gallate (EGCG), and may confer enhanced biological activity. This technical guide provides an in-depth overview of the current understanding of EGCG-digallate's therapeutic applications, focusing on its enzyme inhibitory and antiviral properties. This document summarizes available quantitative data, details experimental methodologies where possible, and visualizes key molecular interactions and pathways to support further research and drug development efforts in this area.
Introduction
This compound is a flavan-3-ol (B1228485) naturally found in trace amounts in the tea plant (Camellia sinensis). Its structure, characterized by an epigallocatechin backbone with two galloyl groups, is believed to be a key determinant of its potent bioactivity. While research on EGCG-digallate is less extensive than that on EGCG, preliminary studies indicate its potential as a powerful inhibitor of various enzymes and viruses, suggesting promising applications in metabolic diseases, immunology, and virology. This guide aims to consolidate the existing technical information on EGCG-digallate to facilitate further scientific exploration.
Therapeutic Applications and Quantitative Data
Current research highlights several key therapeutic areas for EGCG-digallate. The available quantitative data, primarily from in vitro studies, are summarized below for comparative analysis.
Table 1: Summary of In Vitro Inhibitory Activity of this compound
| Therapeutic Target | Assay Type | Key Findings | IC50 / Inhibitory Concentration | Reference(s) |
| Pancreatic Lipase (B570770) | Enzyme Inhibition Assay | Potent inhibition of a key enzyme in dietary fat absorption. | 0.098 µM | [1][2][3][4] |
| Lymphoid Tyrosine Phosphatase (LYP) | Enzyme Inhibition Assay | Identified as a highly potent inhibitor of LYP, a critical regulator of T-cell activation. | 50 nM | [5][6][7] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Antiviral Assay | Inhibition of HIV-1 infection by interfering with p24 production, cell-cell fusion, and virus-cell fusion. | 2.41–3.44 μM | [8] |
Key Mechanisms of Action and Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its structural similarity to EGCG and preliminary findings, several mechanisms can be inferred.
Enzyme Inhibition
EGCG-digallate's potent inhibitory effects on enzymes like pancreatic lipase and lymphoid tyrosine phosphatase suggest a direct interaction with the active or allosteric sites of these proteins. The presence of two galloyl moieties likely enhances its binding affinity compared to EGCG.
Below is a conceptual representation of the enzyme inhibition mechanism.
Antiviral Activity
The observed inhibition of HIV-1 suggests that EGCG-digallate may interfere with viral entry and fusion processes. This could involve interactions with viral envelope proteins or host cell receptors.
The following diagram illustrates a potential workflow for assessing the antiviral activity of EGCG-digallate.
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Inhibition of Eph receptor-ephrin ligand interaction by tea polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Eph receptor-ephrin ligand interaction by tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of Epigallocatechin 3,5-digallate from Tea Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Green tea (Camellia sinensis) is a rich source of polyphenolic compounds known as catechins, which are lauded for their potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. Among the various catechins, epigallocatechin-3-gallate (EGCG) is the most abundant and extensively studied. However, other structurally related catechins, such as the more complex Epigallocatechin 3,5-digallate (EGCG-digallate), are also present in tea leaves and may exhibit unique or enhanced biological activities. This document provides a detailed protocol for the extraction, separation, and purification of EGCG-digallate from tea leaves. The methodology is designed for researchers in academic and industrial settings who require a high-purity compound for biochemical assays, preclinical studies, and drug development.
The protocol outlines a multi-step process beginning with a general solvent extraction of total catechins, followed by sequential chromatographic purification steps to isolate the less abundant EGCG-digallate from other catechins, particularly the structurally similar and highly concentrated EGCG.
Data Presentation: Catechin (B1668976) Content in Tea
The concentration of individual catechins can vary significantly depending on the tea cultivar, growing conditions, and processing methods. The following tables summarize typical quantitative data for major catechins found in green tea infusions and extracts. While specific data for EGCG-digallate is scarce, it is generally found in much lower concentrations than EGCG.
Table 1: Concentration of Major Catechins in Green Tea Infusions
| Catechin | Concentration Range (µg/mL) |
| Epigallocatechin gallate (EGCG) | 23.4 - 112.4[1] |
| Epigallocatechin (EGC) | 18.4 - 78.9[1] |
| Epicatechin gallate (ECG) | 5.6 - 29.6[1] |
| Epicatechin (EC) | 4.6 - 14.5[1] |
| (+)-Catechin (C) | 3.2 - 8.2[1] |
Table 2: Example Yield of EGCG from Green Tea using Subcritical Water Extraction
| Parameter | Value | Yield of EGCG (%) |
| Temperature | 100 °C | 4.898 |
| 120 °C | 4.665 | |
| 140 °C | 2.285 | |
| Extraction Time | 5 min | 4.898 |
| 6 min | 4.665 | |
| 9 min | 1.648 | |
| Sample:Solvent Ratio | 1:40 g/mL | 4.665 |
| 1:50 g/mL | 4.249 | |
| 1:10 g/mL | 2.153 | |
| Data adapted from a study on subcritical water extraction of EGCG.[2] |
Experimental Protocols
This protocol is divided into three main stages:
-
Stage 1: Crude Extraction of Total Catechins from Tea Leaves.
-
Stage 2: Preliminary Purification and Fractionation.
-
Stage 3: High-Resolution Chromatographic Separation of EGCG-digallate.
Stage 1: Crude Extraction of Total Catechins
This initial step aims to efficiently extract a broad range of polyphenols from the tea leaves.
Materials:
-
Dried green tea leaves, ground to a fine powder (20-30 µm)
-
70% Ethanol (B145695) (v/v) in deionized water
-
Stirring hot plate
-
Beakers and flasks
-
Vacuum filtration apparatus with cellulose (B213188) acetate (B1210297) membrane (0.45 µm)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Weigh 100 g of powdered dry tea leaves and place into a 2 L beaker.
-
Add 1 L of 70% ethanol to the beaker.
-
Heat the mixture to 70°C while stirring continuously for 1 hour.[3]
-
After 1 hour, cool the mixture to room temperature.
-
Filter the extract under vacuum through a 0.45 µm cellulose acetate membrane to remove particulate matter.[3]
-
Repeat the extraction process on the remaining tea leaf solids with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
Freeze-dry the concentrated aqueous extract to obtain a crude catechin powder.
Stage 2: Preliminary Purification using Column Chromatography
This stage aims to separate the highly polar compounds and caffeine (B1668208) from the gallated catechins. A polyamide resin is effective for this purpose.
Materials:
-
Crude catechin powder from Stage 1
-
Polyamide resin
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations: 20%, 40%, 60%, 80%)
-
Fraction collector
-
TLC plates (polyamide) and developing chamber
-
UV lamp (280 nm)
Protocol:
-
Prepare a slurry of polyamide resin in deionized water and pack it into a glass column.
-
Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
Dissolve the crude catechin powder in a minimal amount of deionized water.
-
Load the dissolved crude extract onto the head of the polyamide column.
-
Begin elution with deionized water to wash out highly polar compounds and caffeine.
-
Initiate a stepwise gradient elution with increasing concentrations of ethanol:
-
20% ethanol in water
-
40% ethanol in water
-
60% ethanol in water
-
80% ethanol in water
-
-
Collect fractions of 20-50 mL using a fraction collector.
-
Monitor the fractions by TLC on polyamide plates, using a mobile phase such as n-butanol-acetone-acetic acid (5:5:3, v/v/v), and visualize under a UV lamp at 280 nm.[4]
-
Pool the fractions containing the gallated catechins (EGCG, ECG, and EGCG-digallate), which are expected to elute at higher ethanol concentrations due to their increased hydrophobicity.
-
Evaporate the solvent from the pooled fractions to obtain a gallated catechin-rich extract.
Stage 3: High-Resolution Purification of EGCG-digallate
This final stage employs a high-resolution chromatographic technique to separate EGCG-digallate from the highly abundant EGCG and other catechins. High-Speed Counter-Current Chromatography (HSCCC) is a suitable method for this separation.
Materials:
-
Gallated catechin-rich extract from Stage 2
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC-grade solvents: n-hexane, ethyl acetate, methanol, water
-
Preparative HPLC system with a C18 column (for alternative method)
-
Analytical HPLC system with a C18 column and UV or MS detector for purity analysis
Protocol (using HSCCC):
-
Prepare a two-phase solvent system. A system such as hexane:ethyl acetate:methanol:water (e.g., in a 1:6:1:6 v/v ratio) has been shown to be effective for separating various catechins. The optimal ratio may need to be determined empirically to achieve the best separation for the digallate.
-
Degas both the upper and lower phases of the solvent system by sonication.
-
Fill the HSCCC column with the stationary phase (typically the more polar lower phase).
-
Set the rotation speed of the centrifuge (e.g., 800-1000 rpm).
-
Pump the mobile phase (the less polar upper phase) through the column until hydrodynamic equilibrium is reached.
-
Dissolve the gallated catechin-rich extract in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Continue pumping the mobile phase at a constant flow rate.
-
Collect fractions and monitor the effluent with a UV detector at 280 nm.
-
Analyze the collected fractions using analytical HPLC-MS to identify those containing pure EGCG-digallate.[5][6] EGCG-digallate will be retained longer than EGCG due to its higher hydrophobicity.
-
Pool the pure fractions and evaporate the solvent to obtain purified EGCG-digallate.
Purity Analysis: The purity of the final product should be assessed using analytical HPLC or UPLC-MS/MS.[7] A reversed-phase C18 column with a gradient elution using water and acetonitrile (B52724) (both often containing a small amount of formic or acetic acid to improve peak shape) is standard.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Putative Signaling Pathway
While specific signaling pathways for EGCG-digallate are not well-documented, it is hypothesized to interact with many of the same pathways as EGCG, potentially with greater potency. The diagram below illustrates key cancer-related signaling pathways known to be modulated by EGCG.[10][11][12]
Caption: Putative signaling pathways modulated by EGCG-digallate, based on EGCG data.
References
- 1. Determination of catechins in green tea infusions by reduced flow micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcritical Water Extraction of Epigallocatechin Gallate from Camellia sinensis and Optimization Study Using Response Surface Methodology [mdpi.com]
- 3. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. agilent.com [agilent.com]
- 7. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination of catechins and caffeine in tea. Differentiation of green, black and instant teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Study on the analytical methods of catechins in tea and green tea polyphenol samples by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. advion.com [advion.com]
- 12. CN101381359A - A method for extracting high-purity epigallocatechin gallate from green tea - Google Patents [patents.google.com]
Application Notes & Protocols: Purification of Epigallocatechin 3,5-digallate using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigallocatechin 3,5-digallate (EGCG-digallate) is a flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis). Its structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions[1]. This distinguishes it from the more abundant and well-studied Epigallocatechin Gallate (EGCG). The isolation of EGCG-digallate from natural sources is challenging due to its low abundance and the presence of numerous structurally similar catechins[1].
This document provides a detailed protocol for the purification of this compound using a multi-step column chromatography strategy. While specific, validated protocols for EGCG-digallate are not widely available, the following methodology is based on established techniques for the purification of similar catechins, such as EGCG, and incorporates general strategies for the isolation of EGCG-digallate. The provided quantitative data is based on the purification of EGCG and serves as a reference for expected outcomes.
Data Presentation: Purification of Structurally Similar Catechins
The following tables summarize quantitative data from studies on the purification of Epigallocatechin Gallate (EGCG), a structurally related and more abundant catechin. This data can be used as a benchmark for the purification of EGCG-digallate.
Table 1: Purification of EGCG using Macroporous Resin Chromatography
| Resin Type | Initial Purity (%) | Elution Conditions | Final Purity (%) | Recovery Rate (%) | Reference |
| LX-20B | Not Specified | Stepwise ethanol (B145695) elution | 70.08 ± 2.55 | 68.07 ± 2.43 | [2] |
| HPD826 | 7.7 | 30% ethanol | 44.6 | 72.1 | [3] |
| AB-8 | Not Specified | 8 BV of 16% ethanol, then 30% ethanol | 53.69 | 88.05 | [4] |
Table 2: Multi-Step Purification of EGCG
| Purification Steps | Intermediate Purity (%) | Final Purity (%) | Overall Recovery (%) | Reference |
| Macroporous Resin (HPD826) -> Polyamide Column | 44.6 | 74.8 | Not Specified | [3] |
| Macroporous Resin (LX-20B) -> Crystallization | 70.08 ± 2.55 | 95.87 ± 0.89 | 58.66 | [2] |
| Polyamide Column -> Resin LSA-10 | 70.27 | 95.14 | 76.78 | [5] |
| Macroporous Resin (AB-8) -> β-Cyclodextrin Bonded Agar | 53.69 | >95 | 75.16 | [4] |
| Silica Gel -> Immobilized Tannase -> Sephadex LH-20 (for EGC from EGCG) | Not Specified | 93.7 | 10 (from initial extract) | [6] |
Experimental Protocols
This protocol outlines a multi-step approach for the purification of this compound from a crude tea extract. The process involves an initial enrichment using macroporous resin chromatography, followed by a polishing step using polyamide or Sephadex LH-20 column chromatography.
Materials and Reagents
-
Crude tea polyphenol extract
-
Macroporous adsorption resin (e.g., LX-20B or HPD826)
-
Polyamide resin
-
Sephadex LH-20
-
Ethanol (95% and absolute)
-
Methanol
-
Ethyl acetate
-
Chloroform
-
Distilled water
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Workflow Diagram
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. Separation of epigallocatechin gallate and epicatechin gallate from tea polyphenols by macroporous resin and crystallization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
Application Note & Protocol: Quantification of Epigallocatechin 3,5-digallate by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-digallate) is a flavan-3-ol, a type of polyphenolic compound found in the tea plant (Camellia sinensis).[1] Its structure features an epigallocatechin backbone with two galloyl moieties, distinguishing it from the more common Epigallocatechin Gallate (EGCG).[1] This structural difference may enhance its biochemical properties, making it a compound of interest for pharmaceutical and nutraceutical research.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of catechins in various matrices. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.
Principle
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution system composed of acidified water and an organic solvent (acetonitrile). The acidic mobile phase helps to sharpen the peaks of phenolic compounds like EGCG-digallate. Quantification is performed by UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 280 nm for gallated catechins, by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Acetic acid (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sample containing this compound (e.g., tea extract, formulated product)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
pH meter
Experimental Protocol
Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas using an ultrasonic bath for 15-20 minutes.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas using an ultrasonic bath for 15-20 minutes.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light. Due to the potential for degradation of catechins in neutral or alkaline solutions, it is crucial to maintain acidic conditions where possible and use fresh solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., in the range of 1-100 µg/mL). A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid tea extract:
-
Accurately weigh a quantity of the homogenized sample expected to contain this compound within the calibration range.
-
Transfer the sample to a suitable volumetric flask (e.g., 25 mL).
-
Add a volume of extraction solvent (e.g., 70% methanol in water with 0.1% formic acid) to the flask.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifuge an aliquot of the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 60 40 25 60 40 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 1 | [Data] | [Data] |
| 5 | [Data] | [Data] |
| 10 | [Data] | [Data] |
| 25 | [Data] | [Data] |
| 50 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| Linearity Equation: | y = mx + c | |
| Correlation Coefficient (r²): | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |
| 80% | [Data] | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] | [Data] |
| 120% | [Data] | [Data] | [Data] | [Data] |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Peak Area | %RSD |
| Repeatability (Intra-day) | [Data] | [Data] | ≤ 2% |
| Intermediate (Inter-day) | [Data] | [Data] | ≤ 2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Data] |
| Limit of Quantification (LOQ) | [Data] |
Visualization
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC Quantification of EGCG-digallate.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research and development in the pharmaceutical and nutraceutical industries. The stability of catechins is a critical factor, and care should be taken to minimize degradation during sample preparation and analysis.
References
Application Note: LC-MS Analysis of Epigallocatechin 3,5-digallate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG3,5''-diG) is a polyphenolic compound found in tea, belonging to the flavan-3-ol (B1228485) class. Similar to its well-studied analogue, Epigallocatechin-3-gallate (EGCG), EGCG3,5''-diG is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. The additional galloyl moiety at the 5-position may enhance its biological activity compared to EGCG. Understanding the absorption, distribution, metabolism, and excretion (ADME) of EGCG3,5''-diG is crucial for the development of new therapeutic agents. This application note provides detailed protocols for the quantitative analysis of EGCG3,5''-diG and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolism of this compound
The metabolism of EGCG3,5''-diG is not yet fully elucidated. However, based on the known metabolic pathways of EGCG, a hypothetical metabolic route can be proposed. The primary metabolic transformations are expected to be hydrolysis of the ester bonds by gut microbiota, followed by further degradation of the core catechin (B1668976) structure.[1][2] Key metabolic steps likely include:
-
Hydrolysis: The gallate moieties at the 3 and 5 positions are susceptible to hydrolysis by esterases present in the gut, leading to the formation of Epigallocatechin-3-gallate (EGCG), Epigallocatechin (EGC), and gallic acid.
-
Ring Fission: The core epigallocatechin structure can undergo further degradation by microbial enzymes, leading to the formation of smaller phenolic acids and valerolactones.[1][2]
-
Conjugation: In vivo, the parent compound and its metabolites can undergo phase II metabolism, including glucuronidation and sulfation, to facilitate excretion.[3]
The following diagram illustrates the proposed metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
1. Sample Preparation from Plasma/Urine
This protocol is designed for the extraction of EGCG3,5''-diG and its metabolites from biological fluids.
-
Materials:
-
Human or animal plasma/urine samples
-
Internal Standard (IS) solution (e.g., 4-methylumbelliferone (B1674119) or a stable isotope-labeled standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Protocol:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add 10 µL of IS solution.
-
For plasma samples, perform protein precipitation by adding 300 µL of ice-cold ACN containing 0.1% FA. For urine samples, dilute 1:1 with water containing 0.1% FA.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples and higher sensitivity, perform SPE:
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 5% MeOH in water.
-
Elute the analytes with 1 mL of MeOH.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-9 min: 60-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The following diagram outlines the experimental workflow for the LC-MS analysis.
Caption: Experimental workflow for LC-MS analysis.
Data Presentation
Quantitative analysis is performed using a calibration curve prepared by spiking known concentrations of analytical standards into a blank matrix. The following table provides proposed MRM transitions for EGCG3,5''-diG and its key metabolites. These transitions are theoretical and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (starting point) |
| This compound | 610.1 | 458.1 (Loss of galloyl) | 25 |
| 169.0 (Gallic acid) | 35 | ||
| Epigallocatechin-3-gallate (EGCG) | 458.1 | 306.1 (Loss of galloyl) | 20 |
| 169.0 (Gallic acid) | 30 | ||
| Epigallocatechin (EGC) | 306.1 | 139.0 | 25 |
| 125.0 | 30 | ||
| Gallic Acid | 169.0 | 125.0 | 15 |
| EGC-Glucuronide | 482.1 | 306.1 | 20 |
| EGC-Sulfate | 386.1 | 306.1 | 25 |
Signaling Pathways
EGCG, a close structural analog of EGCG3,5''-diG, is known to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5][6] It is plausible that EGCG3,5''-diG exerts its biological effects through similar mechanisms. Key pathways include:
-
MAPK Pathway: Inhibition of ERK1/2 and p38 MAPK signaling.[5]
-
PI3K/Akt Pathway: Downregulation of Akt phosphorylation.
-
NF-κB Pathway: Suppression of NF-κB activation and subsequent inflammatory responses.[6]
-
EGFR Pathway: Inhibition of Epidermal Growth Factor Receptor signaling.[5]
The following diagram provides a simplified overview of these signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of (-)-epigallocatechin gallate by rat intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Epigallocatechin 3,5-digallate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-digallate), a polyphenolic compound, is a derivative of epigallocatechin gallate (EGCG), the most abundant catechin (B1668976) found in green tea. EGCG is renowned for its potential as a cancer chemopreventive and therapeutic agent.[1] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that are often deregulated in cancer.[2][3][4] EGCG exerts anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects by interacting with a wide array of molecular targets.[1][5] These application notes provide a comprehensive guide to designing and conducting cell culture experiments to investigate the effects of EGCG-digallate, with the assumption that its activity will be comparable to the extensively studied EGCG.
Data Presentation: Efficacy of EGCG Across Various Cancer Cell Lines
The cytotoxic effects of EGCG vary significantly across different cancer types and cell lines. The following table summarizes key quantitative data from various studies and can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| H1299 | Lung Cancer | 27.63 µM | 72 |
| A549 | Lung Cancer | 28.34 µM | 72 |
| A549 | Non-small-cell lung cancer | 36.0 µM | 48 |
| Panc-1 | Pancreatic Cancer | ~40 µM | 48 |
| MIA PaCa-2 | Pancreatic Cancer | ~50 µM | 48 |
| HCT116 | Colorectal Carcinoma | ~270 µM | 24 |
| HT-29 | Colorectal Carcinoma | > 100 µM | 48 |
| HepG2 | Hepatocellular Carcinoma | 74.7 µg/ml | 48 |
| SMMC7721 | Hepatocellular Carcinoma | 59.6 µg/ml | 48 |
| SK-hep1 | Hepatocellular Carcinoma | 61.3 µg/ml | 48 |
| CNE-2 | Nasopharyngeal Carcinoma | ~40 µM | 48 |
Core Mechanisms of Action and Signaling Pathways
EGCG's anti-cancer activity is attributed to its ability to interfere with multiple hallmarks of cancer by targeting key proteins and signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.[1]
Inhibition of Cell Proliferation and Cell Cycle Arrest
EGCG has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[1][6] This is achieved by:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: EGCG downregulates the expression of pro-proliferative factors such as Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.[1][6]
-
Upregulation of CDK Inhibitors (CKIs): It increases the expression of anti-proliferative proteins like p21, p27, p16, and p18.[1][6]
Key signaling pathways involved include the EGFR/MAPK and PI3K/Akt pathways.[1][2]
Induction of Apoptosis
EGCG is a potent inducer of apoptosis in cancer cells, often with a less pronounced effect on normal cells.[5] This selective action is a key aspect of its therapeutic potential. Mechanisms include:
-
Modulation of Bcl-2 Family Proteins: EGCG can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]
-
Caspase Activation: The altered ratio of pro- to anti-apoptotic proteins can lead to the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[8][9]
-
Generation of Reactive Oxygen Species (ROS): EGCG can act as a pro-oxidant in cancer cells, leading to increased ROS levels, which can trigger apoptosis.[10]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the mechanism of action of EGCG-digallate. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of EGCG-digallate on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
EGCG-digallate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[11]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of EGCG-digallate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with EGCG-digallate.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
EGCG-digallate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with EGCG-digallate at the desired concentration (e.g., IC50 value determined from the MTT assay) for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[12]
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of EGCG-digallate on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
EGCG-digallate
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with EGCG-digallate at the desired concentration for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blotting for Signaling Pathway Analysis
Objective: To detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by EGCG-digallate.
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line of interest
-
Complete culture medium
-
EGCG-digallate
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Extraction: After EGCG-digallate treatment, wash the cells with cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.[12]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 10. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Epigallocatechin-3-gallate regulates cell growth, cell cycle and phosphorylated nuclear factor-κB in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Tea Polyphenols: Application Notes and Protocols for IC50 Determination of Epigallocatechin Gallate (EGCG) in Cancer Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Epigallocatechin Gallate (EGCG) in various cancer cell lines.
Note on the compound: While the initial request specified Epigallocatechin 3,5-digallate, a thorough review of existing scientific literature reveals a significant lack of publicly available IC50 data for this specific compound. The vast majority of research has focused on the closely related and abundant green tea polyphenol, Epigallocatechin-3-gallate (EGCG) . Therefore, this document provides comprehensive data and protocols for EGCG as a robust and well-characterized model compound for assessing the anti-cancer activity of galloylated catechins. The methodologies and signaling pathways described herein are likely to be highly relevant for the study of this compound.
Introduction
Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and has garnered significant interest for its potential anti-cancer properties.[1][2][3] It has been shown to inhibit the proliferation of a wide range of cancer cells and induce apoptosis (programmed cell death).[4][5][6][7] The IC50 value, or the concentration of a drug that inhibits a biological process by 50%, is a critical parameter for quantifying the cytotoxic potential of compounds like EGCG. This document provides detailed protocols for determining the IC50 of EGCG in adherent cancer cell lines using two common colorimetric assays: the MTT and SRB assays. Additionally, it outlines the key signaling pathways modulated by EGCG in cancer cells.
Data Presentation: IC50 Values of EGCG in Various Cancer Cell Lines
The following table summarizes experimentally determined IC50 values for EGCG across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.
| Cancer Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Assay Method |
| Oral Squamous Carcinoma | ||||
| HSC-3, SCC, CAL-27, KB | Oral Cancer | Not Specified | 20-80 | Not Specified |
| Breast Cancer | ||||
| T47D | Breast Carcinoma | 24 | ~34.65 (as GCG) | MTS |
| T47D | Breast Carcinoma | 48 | ~23.66 (as GCG) | MTS |
| MCF-7 | Breast Carcinoma | 24 | >100 | MTS |
| MDA-MB-468 | Breast Carcinoma | 24-72 | 5-80 µg/mL | Not Specified |
| Leukemia | ||||
| K562, K562R, KCL-22 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified |
| Colorectal Cancer | ||||
| HCT116, HT-29 | Colorectal Carcinoma | Not Specified | Not Specified | MTT |
| Pancreatic Cancer | ||||
| Panc-1, MIA PaCa-2 | Pancreatic Carcinoma | 48 | Not Specified | Apoptosis Assay |
| Lung Cancer | ||||
| A549 | Non-small cell lung cancer | Not Specified | Not Specified | Not Specified |
Note: Some studies utilize GCG ((-)-gallocatechin gallate), a structurally similar catechin, and are included for comparative purposes.
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Human cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Epigallocatechin-3-gallate (EGCG) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain cancer cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of EGCG (e.g., 100 mM) in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the EGCG stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of EGCG. Include a vehicle control (medium with the same concentration of DMSO as the highest EGCG concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
1% acetic acid
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well. Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each EGCG concentration relative to the vehicle control (which represents 100% viability) using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the EGCG concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of EGCG in cancer cell lines.
Key Signaling Pathways Modulated by EGCG in Cancer Cells
EGCG exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Simplified diagram of key signaling pathways modulated by EGCG.
Conclusion
These application notes provide a comprehensive framework for determining the IC50 of EGCG in cancer cell lines. The detailed protocols for the MTT and SRB assays, along with the data analysis guidelines, will enable researchers to generate reliable and reproducible results. The visualization of the experimental workflow and the key signaling pathways affected by EGCG offers a clear understanding of its mechanism of action. While specific data for this compound is currently limited, the methodologies and biological pathways outlined here serve as a valuable starting point for its investigation as a potential anti-cancer agent.
References
- 1. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways | springermedizin.de [springermedizin.de]
- 4. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epigallocatechin-3-gallate induces apoptosis and differentiation in leukaemia by targeting reactive oxygen species and PIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability in Response to Epigallocatechin-3-gallate (EGCG)
References
- 1. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment Synergistic Effects of Integrated Therapy with Epigallocatechin-3-Gallate (EGCG) & Arsenic Trioxide and Irradiation on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. ijper.org [ijper.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Epigallocatechin 3,5-digallate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the effects of Epigallocatechin-3-gallate (EGCG) on cellular signaling pathways. However, specific research on Epigallocatechin 3,5-digallate is less prevalent. This document primarily leverages data and protocols established for EGCG, a closely related compound, to provide a comprehensive guide. The principles and methodologies described herein are expected to be largely applicable to the study of this compound, given its structural similarity and anticipated interference with cellular signaling pathways.[1] Researchers are advised to optimize these protocols for their specific experimental conditions.
Introduction
This compound is a polyphenolic compound found in tea, belonging to the flavan-3-ol (B1228485) class.[1] Its unique digallated structure is of significant interest in biomedical research for its potential to modulate cellular signaling pathways, offering a valuable tool for investigating novel therapeutic targets.[1] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.
Key Signaling Pathways Affected
Epigallocatechin and its derivatives have been shown to modulate several critical signaling pathways. Western blot analysis is an indispensable technique to elucidate these effects by quantifying the changes in the expression and phosphorylation status of key proteins.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. EGCG has been demonstrated to inhibit this pathway by affecting the phosphorylation of key downstream targets.
Diagram of the PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is critical in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various diseases, including cancer.
Diagram of the MAPK/ERK Signaling Pathway
Caption: MAPK/ERK signaling pathway and potential inhibitory points by this compound.
Quantitative Data from Western Blot Analysis
The following tables summarize the dose-dependent effects of EGCG on key signaling proteins, as determined by Western blot analysis in various cancer cell lines. The data is presented as a fold change relative to the untreated control.
Table 1: Effect of EGCG on PI3K/Akt Pathway Proteins
| Cell Line | Treatment (EGCG) | p-PI3K / PI3K (Fold Change) | p-Akt / Akt (Fold Change) | p-mTOR / mTOR (Fold Change) | Reference |
| T24 Bladder Cancer | 20 µM | ~0.6 | ~0.5 | Not Reported | [2] |
| 5637 Bladder Cancer | 20 µM | ~0.7 | ~0.6 | Not Reported | [2] |
| SKOV3 Ovarian Cancer | 40 µg/mL | Not Reported | ~0.4 | ~0.5 | [3] |
| PANC-1 Pancreatic Cancer | 40 µg/mL | Not Reported | ~0.3 | ~0.4 | [4] |
Table 2: Effect of EGCG on MAPK Pathway Proteins
| Cell Line | Treatment (EGCG) | p-ERK1/2 / ERK1/2 (Fold Change) | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) | Reference |
| Bone Marrow-Derived Macrophages (LPS-stimulated) | 100 µM | ~0.4 | ~0.5 | ~0.3 | [5] |
| Human Villous Trophoblasts | 20 µM | ~1.9 to 2.5 | No significant change | ~1.9 to 2.5 | [6] |
Experimental Protocols
A generalized workflow for Western blot analysis is presented below, followed by a detailed protocol.
Diagram of the Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis of signaling pathways.
Detailed Protocol for Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound on signaling pathways.
1. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation and SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
7. Washing and Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
8. Detection and Analysis
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin). Calculate the fold change in protein expression or phosphorylation relative to the untreated control.[7]
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. famecancermuseum.com [famecancermuseum.com]
- 4. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Enzyme Inhibition Kinetics Assay with Epigallocatechin 3,5-digallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-dg), a polyphenol found in green tea, has garnered significant interest in the scientific community for its potent biological activities. This document provides detailed application notes and protocols for conducting enzyme inhibition kinetics assays using EGCG-dg, with a focus on two key enzymes: Pancreatic Lipase (B570770) and Lymphoid Tyrosine Phosphatase (LYP). These enzymes are critical targets in the research and development of therapeutics for metabolic disorders and autoimmune diseases, respectively.
Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Its inhibition can lead to reduced fat absorption, making it a key target for anti-obesity drug development. Lymphoid Tyrosine Phosphatase is a crucial negative regulator of T-cell activation; its inhibition is a promising strategy for enhancing immune responses or treating certain autoimmune conditions.
These protocols are designed to provide researchers with a comprehensive guide to characterizing the inhibitory effects of EGCG-dg, including the determination of key kinetic parameters such as IC50 values.
Data Presentation: Quantitative Inhibition Data
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
| This compound (EGCG-dg) | Pancreatic Lipase | 0.098 µM[1] | Non-competitive[3][4] |
| This compound (EGCG-dg) | Lymphoid Tyrosine Phosphatase (LYP) | Potent Inhibitor (Specific IC50 not available) | Not Determined |
| Epigallocatechin-3-gallate (EGCG) | Pancreatic Lipase | 7.5 µM[4] | Non-competitive[3][4] |
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on pancreatic lipase activity using a colorimetric assay.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound (EGCG-dg)
-
p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of p-Nitrophenyl butyrate in DMSO.
-
Prepare a stock solution of EGCG-dg in DMSO. Create a series of dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of EGCG-dg solution at various concentrations to the test wells. For the control well (100% enzyme activity), add 20 µL of DMSO.
-
Add 20 µL of the pancreatic lipase solution to all wells except the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 140 µL of the pNPB substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each EGCG-dg concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the EGCG-dg concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPB) and the inhibitor (EGCG-dg). Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on LYP activity using a fluorogenic substrate.
Materials:
-
Recombinant human Lymphoid Tyrosine Phosphatase (LYP)
-
This compound (EGCG-dg)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LYP in assay buffer.
-
Prepare a stock solution of DiFMUP in DMSO.
-
Prepare a stock solution of EGCG-dg in DMSO. Create a series of dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of EGCG-dg solution at various concentrations to the test wells. For the control well (100% enzyme activity), add 10 µL of DMSO.
-
Add 20 µL of the LYP solution to all wells except the blank (substrate control) wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each EGCG-dg concentration as described in the pancreatic lipase protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the EGCG-dg concentration.
-
Kinetic analysis to determine the mode of inhibition can be performed by varying both substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.
-
Mandatory Visualization
Caption: General workflow for the enzyme inhibition kinetics assay.
Caption: Pancreatic lipase metabolic pathway and its inhibition.
Caption: Simplified T-cell receptor signaling pathway showing LYP regulation.
References
- 1. Synthesis and structure-activity relationship of 3-O-acylated (-)-epigallocatechins as 5α-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigallocatechin-3-gallate and penta-O-galloyl-β-D-glucose inhibit protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of catechins reducing heterocyclic aromatic amine formation: Structure-activity relationship and mechanism speculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models Studying the Effects of Epigallocatechin-3-gallate (EGCG)
Audience: Researchers, scientists, and drug development professionals.
Note: The vast majority of preclinical research focuses on Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. The following application notes and protocols are based on the extensive in vivo data available for EGCG, as "Epigallocatechin 3,5-digallate" is not a commonly studied compound in this context.
Introduction
Epigallocatechin-3-gallate (EGCG) is a polyphenol and the major bioactive component in green tea, renowned for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] A substantial body of preclinical research has utilized various in vivo animal models to investigate the therapeutic potential of EGCG across a spectrum of diseases, including neurodegenerative disorders, metabolic syndrome, and cancer.[5][6][7][8][9] These studies are crucial for elucidating the mechanisms of action, determining effective dosages, and evaluating the safety profile of EGCG before clinical translation.
This document provides detailed application notes and standardized protocols for researchers employing in vivo animal models to study the effects of EGCG. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.
I. In Vivo Animal Models for Neurodegenerative Diseases
EGCG has shown promise in models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS) by targeting pathways involved in oxidative stress, neuroinflammation, and protein aggregation.[1][2][5]
A. Alzheimer's Disease (AD) Models
Commonly used models for AD include transgenic mice that overexpress proteins involved in amyloid-beta (Aβ) plaque formation, such as amyloid precursor protein (APP) and presenilin-1 (PS1).[6]
Quantitative Data Summary: EGCG in AD Animal Models
| Animal Model | EGCG Dosage & Administration | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 50 mg/kg/day by gavage | 4 months | Reduced cognitive deficits, inhibited microglia activation, and decreased hippocampal Aβ plaques. | [1] |
| APP/PS1 Transgenic Mice | 40 mg/kg/day orally | 3 months | Alleviated synaptic toxicity, neuroinflammation, and oxidative stress. | [1] |
| Aβ Injection-induced AD Rat Model | 10 mg/kg intraperitoneally (every other day) | 3 weeks | Reduced Aβ accumulation and restored motor coordination and memory. | [1] |
| SAMR1 and SAMP8 Mice | 5 or 15 mg/kg/day by gavage | 60 days | Alleviated cognitive deterioration and decreased Aβ accumulation.[2] | [2] |
Experimental Protocol: EGCG Administration in APP/PS1 Mice
-
Animal Model: Male/Female APP/PS1 transgenic mice, aged 6 months.
-
Housing: Standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
EGCG Preparation: Dissolve EGCG powder in sterile saline or distilled water. Prepare fresh daily to prevent oxidation. A common concentration is 5 mg/mL for a 50 mg/kg dosage in a 20g mouse (200 µL administration volume).
-
Administration:
-
Administer EGCG solution (e.g., 50 mg/kg) or vehicle (saline) daily via oral gavage.
-
Ensure proper gavage technique to avoid esophageal injury.
-
-
Duration: Treat animals for 3-4 months.
-
Behavioral Assessment:
-
Perform Morris Water Maze or Y-maze tests monthly to assess spatial learning and memory.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify Aβ plaques and microglial activation (Iba-1 staining).
-
Use ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.
-
Analyze synaptic protein expression (e.g., synaptophysin, PSD-95) via Western blot.
-
Workflow and Signaling Pathway Diagrams
References
- 1. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Epigallocatechin Gallate: A Review of Its Beneficial Properties to Prevent Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epigallocatechin-3-gallate ameliorates glucolipid metabolism and oxidative stress in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin 3-Gallate and Green Tea Catechins: United They Work, Divided They Fail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparing Epigallocatechin-3-gallate (EGCG) Stock Solutions
A Note on Nomenclature: The vast majority of scientific research focuses on Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. This document provides protocols for EGCG, assuming this is the compound of interest.
Introduction
Epigallocatechin-3-gallate (EGCG) is a major polyphenolic compound found in green tea, extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways.[1][3][4] Accurate and reproducible experimental results depend on the correct preparation and handling of EGCG stock solutions. These notes provide detailed protocols for preparing EGCG solutions, information on its stability, and an overview of the key signaling pathways it affects.
Solubility and Stability of EGCG
EGCG is a crystalline solid that is soluble in several organic solvents and has limited stability in aqueous solutions, which is influenced by factors like pH, temperature, and oxygen.[5][6][7]
2.1. Solubility
EGCG is soluble in various polar solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
| Ethanol (B145695) | ~20 mg/mL | [8] |
| Water | ~5 mg/mL | [9][10] |
| PBS (pH 7.2) | ~25 mg/mL | [8] |
2.2. Stability
EGCG is unstable in aqueous solutions, particularly at neutral or alkaline pH, and at room temperature.[6][11] Auto-oxidation and epimerization are the primary degradation reactions.[5][7]
| Condition | Stability Observation | Reference |
| Aqueous solution (0.3 mg/mL) at Room Temperature | Purity significantly decreased from 99.6% to 81.7% in 2.5 hours. | [10] |
| Aqueous solution (0.3 mg/mL) at 4°C | Purity only slightly decreased from 99.5% to 99.3% in 2 hours. | [10] |
| pH Dependence | Stable at acidic pH (pH < 6).[11] At pH 7.0, 90% was lost after 2 hours.[11] Degradation increases significantly as pH rises above 7.[7] | [7][11] |
| Stabilizers | Ascorbic acid and EDTA can help preserve EGCG in biological samples.[12] Sucrose can also enhance stability in aqueous solutions.[13] | [12][13] |
Recommendations:
-
Aqueous solutions of EGCG should be prepared fresh and used within the same day.[8]
-
For longer-term storage, prepare stock solutions in anhydrous DMSO or ethanol and store at -20°C or -80°C.
-
Minimize exposure of solutions to light and oxygen.[5]
Experimental Protocols
3.1. Protocol for Preparing a Concentrated EGCG Stock Solution in DMSO
This protocol describes the preparation of a 100 mM EGCG stock solution in DMSO.
Materials:
-
(-)-Epigallocatechin (B1671488) gallate (EGCG), crystalline solid (FW: 458.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of EGCG needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 458.4 g/mol x 1000 mg/g = 45.84 mg
-
-
Weigh EGCG: Carefully weigh 45.84 mg of EGCG powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the EGCG powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the EGCG is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (≥4 years as a solid at -20°C).[8]
3.2. Protocol for Preparing Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated EGCG stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution in 10 mL of medium:
-
(C1)(V1) = (C2)(V2)
-
(100 mM)(V1) = (0.1 mM)(10 mL)
-
V1 = 0.001 mL or 1 µL
-
Add 1 µL of the 100 mM stock solution to 10 mL of culture medium.
-
-
Mix and Use Immediately: Gently mix the working solution by inverting the tube or pipetting. Use the freshly prepared medium for your experiment immediately.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without EGCG) to the cell culture medium. This is crucial as organic solvents can have physiological effects on cells.[8]
Visualization of Workflow and Signaling Pathways
Caption: Workflow for preparing EGCG stock and working solutions.
EGCG has been shown to exert its anti-cancer and chemopreventive effects by modulating multiple signal transduction pathways that are often deregulated in cancer.[1][3] These include pathways controlling cell proliferation, apoptosis, inflammation, and angiogenesis.
Caption: Major signaling pathways inhibited or modulated by EGCG.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. currentseparations.com [currentseparations.com]
- 13. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Epigallocatechin 3,5-digallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3,5-digallate (EGCG-dg) is a polyphenolic compound belonging to the flavonoid family, structurally similar to Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. The presence of additional galloyl moieties is hypothesized to enhance its antioxidant potential. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of EGCG-dg using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Understanding the antioxidant efficacy of EGCG-dg is crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.
The antioxidant activity of catechins is primarily attributed to their ability to donate hydrogen atoms or single electrons to neutralize free radicals, a property enhanced by the number and arrangement of hydroxyl groups on their phenolic rings. The galloyl moiety, in particular, is a significant contributor to the radical-scavenging capacity of these molecules. Therefore, EGCG-dg, with two galloyl groups, is expected to exhibit potent antioxidant effects.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative summary of the antioxidant capacity of structurally related catechins, which can serve as a benchmark for experiments with EGCG-dg. It is anticipated that the IC50 value for EGCG-dg in the DPPH assay would be lower than that of EGCG, and its Trolox Equivalent Antioxidant Capacity (TEAC) in the ABTS assay would be higher, indicating greater antioxidant potency.
Table 1: Comparative DPPH Radical Scavenging Activity of Selected Catechins
| Compound | IC50 (µM) | Reference Compound |
| (+)-Catechin (C) | >100 | Ascorbic Acid |
| (-)-Epicatechin (EC) | ~50-100 | Trolox |
| (-)-Epigallocatechin (EGC) | ~10-20 | Ascorbic Acid |
| (-)-Epicatechin Gallate (ECG) | ~5-10 | Trolox |
| (-)-Epigallocatechin Gallate (EGCG) | ~2-5 | Ascorbic Acid |
| This compound (EGCG-dg) | Expected < 2-5 | To be determined |
Note: The IC50 values are approximate and can vary based on experimental conditions. The expected value for EGCG-dg is a hypothesis based on structure-activity relationships.
Table 2: Comparative ABTS Radical Scavenging Activity of Selected Catechins
| Compound | TEAC (Trolox Equivalents) | Reference Compound |
| (+)-Catechin (C) | ~1.0-1.5 | Trolox |
| (-)-Epicatechin (EC) | ~1.5-2.0 | Trolox |
| (-)-Epigallocatechin (EGC) | ~2.0-3.0 | Trolox |
| (-)-Epicatechin Gallate (ECG) | ~3.0-4.0 | Trolox |
| (-)-Epigallocatechin Gallate (EGCG) | ~4.0-5.0 | Trolox |
| This compound (EGCG-dg) | Expected > 5.0 | To be determined |
Note: TEAC values are relative to Trolox and can differ based on the specific assay protocol. The expected value for EGCG-dg is an estimation.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound (EGCG-dg)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of EGCG-dg in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the EGCG-dg stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of EGCG-dg, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the EGCG-dg or standard.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of EGCG-dg. A lower IC50 value indicates higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.
Materials:
-
This compound (EGCG-dg)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of EGCG-dg in ethanol or PBS.
-
Prepare a series of dilutions of the EGCG-dg stock solution.
-
Prepare a standard curve using Trolox at various concentrations (e.g., 0-15 µM).
-
-
Assay Protocol:
-
Add 20 µL of the EGCG-dg sample, Trolox standard, or blank (ethanol or PBS) to the wells of a 96-well plate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of TEAC:
-
Calculate the percentage inhibition of absorbance for each concentration of EGCG-dg and Trolox.
-
Plot the percentage inhibition against the concentration for the Trolox standards to generate a standard curve.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of EGCG-dg is calculated by comparing its radical scavenging activity to that of the Trolox standard curve and is expressed as µM Trolox equivalents per µM of EGCG-dg.
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Potential Antioxidant Signaling Pathways Modulated by EGCG-dg.
Troubleshooting & Optimization
Improving the solubility of Epigallocatechin 3,5-digallate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Epigallocatechin 3,5-digallate in aqueous buffers. Given the limited specific solubility data for this particular derivative, this guide leverages established methods for the closely related and well-studied compound, Epigallocatechin gallate (EGCG), to provide a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EGCG?
This compound is a flavan-3-ol, a type of polyphenolic compound. Its structure consists of an epigallocatechin backbone with two galloyl groups attached at the 3 and 5 positions.[1] This differs from the more common Epigallocatechin gallate (EGCG), which has a single galloyl moiety at the 3-position. This additional galloyl group increases the molecular weight and may alter the molecule's polarity and solubility characteristics.
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the first troubleshooting steps?
Low aqueous solubility is a common challenge with polyphenols. Here are some initial steps to take:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity compound.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the dissolution rate. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using a sonicator can help break down aggregates and improve dispersion of the powder in the buffer.
-
pH Adjustment: The solubility of polyphenols is often pH-dependent. Small adjustments to the buffer pH can have a significant effect.
Q3: Can I use organic solvents to prepare a stock solution?
Yes, preparing a concentrated stock solution in an organic solvent is a common practice. EGCG, a similar compound, is soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[2] It is likely that this compound will also be soluble in these solvents.
Important Considerations:
-
Always use high-purity, anhydrous solvents.
-
Prepare the stock solution at a high concentration to minimize the volume of organic solvent in your final aqueous solution.
-
When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.
-
Be mindful of the final concentration of the organic solvent in your experimental system, as it may have physiological effects.[2]
Troubleshooting Guide: Improving Aqueous Solubility
If initial troubleshooting steps are insufficient, the following methods can be systematically explored to enhance the solubility of this compound.
Method 1: pH Adjustment
The charge state of the phenolic hydroxyl groups on the molecule is dependent on the pH of the solution. Altering the pH can increase solubility by ionizing these groups.
Troubleshooting Steps:
-
Problem: The compound precipitates out of solution at neutral pH.
-
Solution: Systematically test a range of pH values for your buffer. For many polyphenols, increasing the pH to slightly alkaline conditions (e.g., pH 8-10) can improve solubility. However, be aware that the stability of the compound may also be pH-dependent. It is recommended to perform stability studies in parallel.
Method 2: Use of Co-solvents
Co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Steps:
-
Problem: The required concentration of the compound cannot be achieved in the aqueous buffer alone.
-
Solution: Introduce a water-miscible organic co-solvent into your buffer system. Common co-solvents for polyphenols include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 400
-
Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for solubility improvement and any potential effects on your experimental system.
Method 3: Complexation with Excipients
Forming a complex with another molecule can enhance the solubility of the target compound.
Troubleshooting Steps:
-
Problem: The compound is unstable or has poor solubility even with pH adjustment and co-solvents.
-
Solution: Investigate the use of complexing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.
-
Saccharides: Simple sugars like sucrose (B13894) have been shown to improve the solubility and stability of EGCG.[3] This is a gentle and often biocompatible approach.
-
Amino Acids: Co-amorphization of polyphenols with amino acids like L-arginine has been demonstrated to enhance water solubility.[1]
-
Quantitative Data Summary
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| EGCG | Water | 25 | ~5 g/L[4] |
| EGCG | Water | Not Specified | Soluble to at least 5 mg/mL[5] |
| EGCG | PBS (pH 7.2) | Not Specified | ~25 mg/mL[2] |
| EGCG | Ethanol | Not Specified | ~20 mg/mL[2] |
| EGCG | DMSO | Not Specified | ~25 mg/mL[2] |
| EGCG | Dimethyl formamide | Not Specified | ~30 mg/mL[2] |
| EGCG-glucoside | Not Specified | Not Specified | 44-fold higher than EGCG[6] |
| EGCG-sophoroside | Not Specified | Not Specified | 23-fold higher than EGCG[6] |
| EGCG-xyloside | Not Specified | Not Specified | 33-fold higher than EGCG[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Calibrated scale
-
Microcentrifuge tubes
Procedure:
-
Weigh out 10 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal pH for Solubilization
This protocol provides a method for determining the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
A series of buffers with varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a set of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Vortex the samples for 5 minutes.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved powder.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
The pH that yields the highest concentration of the dissolved compound is the optimal pH for solubilization under these conditions.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Stability of Epigallocatechin-3-gallate (EGCG) in Cell Culture Media
Note: The information provided pertains to Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin (B1668976) in tea. Based on available scientific literature, "Epigallocatechin 3,5-digallate" is not a commonly referenced compound, and it is presumed the query refers to EGCG.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for working with EGCG in cell culture experiments. Given the inherent instability of EGCG under typical cell culture conditions, understanding and controlling for its degradation is critical for obtaining reproducible and reliable experimental results.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments involving EGCG, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I seeing inconsistent or contradictory results in my cell-based assays with EGCG?
Answer: Inconsistent results with EGCG are frequently due to its poor stability in cell culture media.[1] EGCG is highly susceptible to auto-oxidation, which can be influenced by a variety of factors in the experimental setup.[2][3]
-
Potential Cause: Rapid degradation of EGCG after it is added to the culture medium. The half-life of EGCG can be extremely short, in some cases mere minutes, meaning the concentration of the active compound is rapidly decreasing over the course of your experiment.[4][5] This leads to a lack of reproducibility between experiments and even within the same experiment over time.
-
Solution:
-
Prepare Fresh Solutions: Always prepare EGCG stock solutions fresh before each experiment. Avoid storing diluted EGCG solutions, even for short periods.
-
Time-Course Analysis: The timing of EGCG addition and the duration of treatment are critical. Recognize that prolonged incubation times (e.g., 24-48 hours) will result in cells being exposed to very little intact EGCG and a high concentration of its degradation products.
-
Use Stabilizers: Incorporate stabilizing agents into your experimental design to control the degradation rate. The addition of superoxide (B77818) dismutase (SOD) can significantly increase the half-life of EGCG to over 24 hours.[6][7]
-
Control Environmental Factors: Maintain consistent pH, temperature, and oxygen levels, as these all impact EGCG stability.[2][3]
-
Question 2: The cellular effects I'm observing (e.g., cytotoxicity) seem to be mediated by oxidative stress, which is not the primary mechanism I'm investigating. What could be happening?
Answer: The observed effects may be caused by the degradation products of EGCG rather than EGCG itself. The auto-oxidation of EGCG in culture media generates significant amounts of hydrogen peroxide (H₂O₂) and superoxide radicals, which can induce oxidative stress and lead to artifacts.[2][4]
-
Potential Cause: EGCG auto-oxidation leads to the formation of H₂O₂ and reactive oxygen species (ROS).[2][5] These byproducts can have their own biological activities, confounding the interpretation of results attributed solely to EGCG.
-
Solution:
-
Include Controls with Catalase: To determine if the observed effects are due to H₂O₂ formation, run parallel experiments where catalase is added to the medium along with EGCG. Catalase will break down the H₂O₂, and if the cellular effect is diminished, it suggests the effect was mediated by H₂O₂.[6][7]
-
Use Superoxide Dismutase (SOD): The presence of SOD in the culture medium can prevent the formation of superoxide radicals, thereby stabilizing EGCG and reducing the generation of oxidative byproducts.[6][7] This helps to ensure that the observed effects are more directly attributable to the parent EGCG molecule.
-
Quantify Degradation Products: If possible, use analytical methods like HPLC to measure the concentrations of both EGCG and its major degradation products (e.g., dimers like theasinensins) over the time course of your experiment.[4][5]
-
Question 3: My EGCG solution turns a brownish-yellow color after being added to the cell culture medium. Is this normal?
Answer: Yes, a color change to brownish-yellow is a visual indicator of EGCG oxidation and degradation.
-
Potential Cause: The phenolic hydroxyl groups in the EGCG structure are readily oxidized, leading to the formation of quinone-type molecules and dimers, which are colored.[8] This process is accelerated in neutral or alkaline pH conditions (like most cell culture media, pH ~7.4), at 37°C, and in the presence of oxygen and metal ions.[2][3][9]
-
Solution:
-
Acknowledge Degradation: The color change confirms that EGCG is degrading. You should factor this into your experimental design and data interpretation.
-
Minimize Time Before Use: Add the freshly prepared EGCG solution to your cells immediately after dilution in the medium.
-
Stabilize the Medium: As mentioned previously, consider using stabilizers like ascorbic acid or EDTA. Ascorbic acid acts as an antioxidant, while EDTA chelates metal ions that can catalyze EGCG oxidation.[10]
-
Lowering pH (If Possible): EGCG is more stable at a slightly acidic pH.[8][11] While not always feasible for cell culture, be aware that the pH of your medium is a critical factor.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of EGCG in common cell culture media?
A1: The half-life of EGCG is generally very short and varies significantly depending on the type of medium and the experimental conditions. For example, in DMEM at 37°C, the half-life has been reported to be as short as 4 minutes, with complete degradation within 16 minutes.[4] In other media like McCoy's 5A or a Ham's F12/RPMI-1640 mixture, the half-life is often cited as being less than 30 minutes.[4][5][7] The presence of cells can increase the half-life; for instance, in McCoy's 5A medium, the half-life was less than 30 minutes without cells but increased to 130 minutes in the presence of HT-29 cells.
Q2: What are the primary degradation products of EGCG in cell culture?
A2: The main reactions EGCG undergoes in culture media are auto-oxidation and epimerization.[3] Auto-oxidation leads to the formation of hydrogen peroxide (H₂O₂) and various EGCG dimers.[5][6] The most abundant dimeric oxidation products identified are oolongtheanin digallate (OTDG), theasinensin A (TSA), and theasinensin D (TSD).[4]
Q3: What factors have the greatest impact on EGCG stability?
A3: Several factors significantly influence the rate of EGCG degradation. These include:
-
pH: Stability decreases as pH increases. EGCG is most stable in acidic conditions and degrades rapidly at neutral or alkaline pH.[2][11]
-
Temperature: Higher temperatures accelerate both degradation and epimerization reactions.[2][12]
-
Oxygen: The presence of dissolved oxygen is crucial for the auto-oxidation process.[2][3]
-
Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of EGCG.[2][10]
-
Antioxidants: The presence of other antioxidants, like ascorbic acid (Vitamin C), can help to preserve EGCG.[2][10]
Q4: How can I prepare and store EGCG solutions to maximize stability for my experiments?
A4: To maximize stability:
-
Stock Solution: Prepare a high-concentration stock solution of EGCG in a solvent like DMSO or a slightly acidic buffer (e.g., pH < 5). Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium immediately before adding it to the cells. Do not store the diluted working solution.
-
Consider Stabilizers: If your experimental design allows, add stabilizers like ascorbic acid or EDTA to your media to chelate metal ions and scavenge free radicals.[10] For mechanistic studies, using SOD and/or catalase can help dissect the effects of EGCG versus its oxidative byproducts.[6][7]
Data Presentation
Table 1: Summary of EGCG Half-Life in Various Cell Culture Media
| Media Type | Initial EGCG Concentration | Condition | Reported Half-Life (t½) | Reference |
| DMEM | 50 µM | 37°C, Cell-free | < 4 minutes | [4] |
| McCoy's 5A | 10 µM | 37°C, Cell-free | < 30 minutes | [4][5] |
| McCoy's 5A | 10 µM | 37°C, with HT-29 cells | ~130 minutes | [5] |
| Ham's F12 / RPMI-1640 (1:1) | Not specified | 37°C, Cell-free | < 30 minutes | [4] |
| Ham's F12 / RPMI-1640 (1:1) | 20 µM | 37°C, with 5 units/mL SOD | > 24 hours | [6][7] |
Table 2: Key Factors Influencing EGCG Stability in Aqueous Solutions
| Factor | Effect on Stability | Mechanism / Notes | Reference |
| pH | Decreases with increasing pH | Auto-oxidation is accelerated at neutral to alkaline pH. | [2][3][11] |
| Temperature | Decreases with increasing temperature | Accelerates rates of both oxidation and epimerization. | [2][3][12] |
| Oxygen | Decreases with higher oxygen levels | Oxygen is a reactant in the auto-oxidation pathway. | [2][3] |
| Metal Ions (Fe, Cu) | Decreases in presence of metal ions | Catalyze oxidative degradation. | [2][10] |
| Antioxidants (e.g., Ascorbic Acid) | Increases stability | Scavenge free radicals, protecting EGCG from oxidation. | [2][10] |
| Chelating Agents (e.g., EDTA) | Increases stability | Sequesters catalytic metal ions. | [10] |
| Superoxide Dismutase (SOD) | Significantly increases stability | Inhibits the superoxide-mediated auto-oxidation pathway. | [6][7] |
Experimental Protocols
Protocol: Analysis of EGCG Stability in Cell-Free Culture Medium
This protocol outlines a method to quantify the degradation of EGCG in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
EGCG powder (high purity)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Stabilization solution (e.g., 10% metaphosphoric acid with 1 mM EDTA in water)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
2. Preparation of Solutions:
-
EGCG Stock Solution: Prepare a 10 mM stock solution of EGCG in DMSO. Aliquot and store at -80°C.
-
Medium Preparation: Pre-warm the desired volume of cell culture medium to 37°C in a sterile flask inside a cell culture incubator to allow for gas equilibration.
3. Experimental Procedure:
-
Initiate the experiment by spiking the pre-warmed medium with the EGCG stock solution to achieve the final desired concentration (e.g., 50 µM). Mix gently by swirling. This is your Time 0 sample.
-
Immediately collect the first sample (t=0). To do this, withdraw a 100 µL aliquot of the EGCG-containing medium and add it to a tube containing 900 µL of ice-cold stabilization solution. This immediately stops the degradation reaction. Vortex briefly and place on ice.
-
Place the flask containing the remaining EGCG medium back into the 37°C incubator.
-
Collect subsequent samples at various time points (e.g., 2, 4, 8, 16, 32, and 60 minutes). For each time point, repeat the sampling procedure described in step 2.
-
After collecting all samples, centrifuge them at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitates.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect EGCG using a UV detector (e.g., at 280 nm) or, for higher specificity and sensitivity, an MS detector.
-
Quantify the EGCG peak area by comparing it to a standard curve generated from known concentrations of EGCG prepared in the same stabilization solution.
5. Data Analysis:
-
Plot the concentration of EGCG remaining versus time.
-
To calculate the half-life (t½), perform a logarithmic transformation of the concentration data and determine the time at which the concentration has been reduced by 50% from the initial (t=0) measurement.
Visualizations
Caption: EGCG auto-oxidation pathway in cell culture media.
Caption: Experimental workflow for assessing EGCG stability.
Caption: Troubleshooting logic for inconsistent EGCG results.
References
- 1. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentseparations.com [currentseparations.com]
- 11. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Epigallocatechin 3,5-digallate during storage
Welcome to the technical support center for Epigallocatechin 3,5-digallate (EGCG-dg). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of EGCG-dg during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (EGCG-dg) degradation?
A1: The primary causes of EGCG-dg degradation are auto-oxidation and epimerization.[1][2] These reactions are significantly influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen and metal ions.[1][2][3]
Q2: How does pH affect the stability of EGCG-dg?
A2: EGCG-dg is most stable in acidic conditions (pH 3-4).[3] As the pH increases towards neutral (pH 7) and alkaline levels, the rate of degradation, particularly oxidation, increases significantly.[4][5] In typical cell culture media with a pH of around 7.4, EGCG has been observed to degrade rapidly.
Q3: What is the optimal temperature for storing EGCG-dg solutions?
A3: For long-term storage, it is recommended to store EGCG-dg solutions at low temperatures, ideally at 4°C or frozen at -20°C.[3][6] Degradation is more profound at temperatures below 44°C, while epimerization becomes more significant at higher temperatures.[7]
Q4: Can light exposure lead to the degradation of EGCG-dg?
A4: Yes, exposure to light, especially UV and fluorescent light, can accelerate the degradation of catechins.[8][9] It is crucial to store EGCG-dg solutions in amber vials or protect them from light to minimize photolytic degradation.
Q5: Are there any additives that can help stabilize EGCG-dg in solution?
A5: Yes, antioxidants such as ascorbic acid (Vitamin C) and the use of metal chelators like EDTA can help stabilize EGCG-dg solutions.[6] These agents work by scavenging free radicals and sequestering metal ions that can catalyze oxidation reactions.
Troubleshooting Guide
Problem: I am observing a rapid loss of my EGCG-dg's biological activity in my experiments.
-
Possible Cause 1: Degradation due to high pH of the medium.
-
Solution: Prepare your EGCG-dg stock solution in a low pH buffer (e.g., pH 4.0 citrate (B86180) buffer). When diluting into your final experimental medium, do so immediately before use to minimize the time EGCG-dg is exposed to a higher pH. Consider including a final concentration of ascorbic acid (e.g., 50-100 µM) in your medium to mitigate oxidation.
-
-
Possible Cause 2: Thermal degradation during sample preparation.
-
Solution: Keep your EGCG-dg stock solutions and experimental samples on ice whenever possible. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
-
Possible Cause 3: Oxidation due to dissolved oxygen.
-
Solution: While challenging to eliminate completely, you can minimize oxygen exposure by using de-gassed buffers for preparing solutions. When preparing larger batches, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Problem: I am seeing inconsistent results between experimental replicates.
-
Possible Cause 1: Variable degradation rates due to differences in light exposure.
-
Solution: Ensure all experimental setups (e.g., cell culture plates, incubation chambers) are uniformly protected from light. Use amber-colored plates or cover standard plates with foil.
-
-
Possible Cause 2: Inconsistent timing of EGCG-dg addition.
-
Solution: Standardize your experimental workflow. Add the EGCG-dg solution to all wells or tubes at the same time point relative to the start of the incubation or measurement.
-
Data Presentation
Table 1: Effect of pH on EGCG Stability in Aqueous Solution
| pH | Stability | Key Observations |
| < 5.0 | High | EGCG is stable for extended periods.[4] |
| 6.0 | Moderate | Approximately 70% of EGCG was recovered after 1 hour.[4] |
| 7.0 | Low | Around 90% of EGCG was lost after 2 hours of incubation.[4] |
| > 7.0 | Very Low | Rapid degradation occurs.[10] |
Table 2: Effect of Temperature on EGCG Stability in Aqueous Solution
| Temperature | Stability | Key Observations |
| 4°C | High | Optimal for short to medium-term storage of solutions.[3] |
| 25°C | Moderate to Low | Significant degradation can occur over 24-48 hours.[3] |
| 40°C | Low | Degradation is accelerated.[3] |
| > 44°C | Very Low | Epimerization becomes a more dominant degradation pathway than oxidation.[7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for EGCG-dg Quantification
This protocol outlines a general method to assess the stability of EGCG-dg in a given solution over time.
1. Materials and Reagents:
-
EGCG-dg standard of known purity
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
The solution/buffer in which the stability of EGCG-dg is to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.22 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
EGCG-dg Stock Solution: Accurately weigh and dissolve EGCG-dg in the test solution to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of dilutions of the EGCG-dg stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Stability Study Procedure:
-
Dispense the EGCG-dg test solution into several vials for different time points and storage conditions (e.g., 4°C, 25°C, protected from light).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective vial.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-20 min: 10-40% B
-
20-25 min: 40-90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
5. Data Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the samples from the stability study.
-
Quantify the concentration of EGCG-dg in each sample using the standard curve.
-
Calculate the percentage of EGCG-dg remaining at each time point relative to the initial concentration (time 0).
Visualizations
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (−)-Epigallocatechin Gallate Stability in Ready-To-Drink (RTD) Green Tea Infusions in TiO2 and Oleic-Acid-Modified TiO2 Polylactic Acid Film Packaging Stored under Fluorescent Light during Refrigerated Storage at 4 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epigallocatechin Polyphenol Concentrations for In Vitro Studies
Disclaimer: This guide primarily focuses on Epigallocatechin-3-gallate (EGCG) , the most abundant and extensively studied catechin (B1668976) in green tea. The requested compound, Epigallocatechin 3,5-digallate (EGCG-dg) , is a distinct flavan-3-ol (B1228485) with galloyl groups at both the 3 and 5 positions.[1] While this structure may enhance its biochemical potency, EGCG-dg is found in very low abundance, and there is limited specific research on its optimal in vitro concentrations and behavior.[1] The information provided for EGCG serves as a robust starting point for researchers working with EGCG-dg, but specific experimental conditions will require independent optimization.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for EGCG in in vitro cancer cell studies?
A1: The effective concentration of EGCG is highly dependent on the specific cell line, treatment duration, and experimental endpoint. Most in vitro studies report anticancer activity in the range of 5–100 µM.[2] For initial screening, a broad dose-response experiment is recommended. IC₅₀ values (the concentration required to inhibit 50% of cell viability) can vary significantly across different cell types.
Table 1: Reported IC₅₀ and Effective Concentrations of EGCG in Various Cancer Cell Lines
| Cell Line Category | Specific Cell Line(s) | Effective Concentration / IC₅₀ | Key Effect(s) |
| Oral Cancer | CAL-27, HSC-3, SCC9, SCC15 | 20–80 µM | Inhibition of proliferation[3] |
| Lung Cancer | H1299 | IC₅₀: 27.63 µM | Inhibition of cell viability[4] |
| A549 | IC₅₀: 28.34 µM | Inhibition of cell viability[4] | |
| Prostate Cancer | DU145 | IC₅₀: 89 µM | Proliferation suppression[5] |
| HH870 (Organ-confined) | IC₅₀: 45 µM | Proliferation suppression[5] | |
| Breast Cancer | T47D | 34.65 µM (24h) | Cytotoxicity[6] |
| MCF7 | Effective at inducing apoptosis | Cytotoxicity[6][7] | |
| Esophageal Cancer | KYSE 150 | 20 µM | Decreased EGFR phosphorylation[8][9] |
Q2: How should I prepare and store EGCG stock solutions? What are the key solubility and stability challenges?
A2: Proper preparation and handling of EGCG are critical for reproducible results due to its inherent instability under common experimental conditions.[10]
Solubility: EGCG is soluble in several organic solvents and aqueous buffers. Preparing a concentrated stock solution in an organic solvent is a common practice.
Table 2: Solubility of EGCG in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| PBS (pH 7.2) | ~25 mg/mL |
| (Data sourced from Cayman Chemical product information)[11] |
Stability: EGCG is highly unstable in solution, particularly under typical cell culture conditions (pH 7.4, 37°C).[12] The primary degradation reactions are auto-oxidation and epimerization.[10]
-
pH-Dependence: Stability is highly pH-dependent. EGCG is relatively stable at acidic pH (below 6.0) but degrades rapidly at neutral or alkaline pH.[13]
-
Half-Life: In cell culture media at 37°C, the half-life of EGCG can be as short as 30 minutes.[8]
-
Degradation Products: Auto-oxidation of EGCG can generate hydrogen peroxide (H₂O₂) and EGCG dimers, which can have their own biological effects and may lead to experimental artifacts.[8][14]
Q3: My results are inconsistent. How can I troubleshoot experiments involving EGCG?
A3: Inconsistency in EGCG experiments often stems from its instability. Here are common issues and solutions.
Table 3: Troubleshooting Guide for In Vitro EGCG Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher-than-expected cytotoxicity, even in control cells. | EGCG degradation is generating H₂O₂ in the culture medium, causing oxidative stress.[2][12] | Prepare EGCG solutions fresh immediately before each experiment. Consider adding catalase (e.g., 30 U/mL) to the culture medium to neutralize H₂O₂.[8][9] |
| Low or no biological effect at expected concentrations. | EGCG has degraded in the stock solution or culture medium, reducing its effective concentration.[14] | Prepare stock solutions fresh and store them at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. To increase stability in the medium, add superoxide (B77818) dismutase (SOD, e.g., 5 U/mL).[8][9] |
| Precipitate forms when adding EGCG to media. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the EGCG concentration exceeds its solubility limit in the aqueous medium. | Ensure the final solvent concentration is low and non-toxic to your cells (typically <0.1%). Perform serial dilutions to reach the final concentration. |
| Assay interference (e.g., unexpected color change in MTT assay). | EGCG, as a polyphenol, can directly reduce assay reagents like MTT, leading to false-positive signals for cell viability.[15] | Run a cell-free control containing only media, EGCG, and the assay reagent to check for direct chemical interactions. If interference is detected, consider using a different viability assay (e.g., an ATP-based assay like CellTiter-Glo®). |
Experimental Protocols & Workflows
Workflow for Determining Optimal EGCG Concentration
The following diagram outlines a standard workflow for identifying the optimal EGCG concentration for your in vitro model.
Caption: Workflow for optimizing EGCG concentration using a cell viability assay.
Protocol: MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of EGCG on adherent cancer cell lines in a 96-well format.
Materials:
-
EGCG powder
-
Sterile DMSO
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in 0.1 N HCl in isopropanol)[16]
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
EGCG Preparation and Treatment:
-
Immediately before use, prepare a 50 mM stock solution of EGCG in sterile DMSO.
-
Perform serial dilutions of the EGCG stock in complete culture medium to achieve 2x the final desired concentrations (e.g., create 200 µM, 100 µM, 50 µM, etc., solutions).
-
Remove the medium from the cells and add 100 µL of the diluted EGCG solutions to the respective wells.
-
Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used.
-
Include "untreated control" wells with fresh medium only.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution to each well.
-
Pipette up and down to fully dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
-
Signaling Pathways
EGCG is known to modulate multiple signaling pathways involved in cancer cell growth, proliferation, and survival.[7][17] Key targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream cascades such as PI3K/AKT and MAPK/ERK.[7][8][9][18]
Caption: EGCG inhibits key oncogenic signaling pathways like PI3K/AKT and MAPK/ERK.
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejmoams.com [ejmoams.com]
- 7. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro biological evaluation of epigallocatechin gallate (EGCG) release from three-dimensional printed (3DP) calcium phosphate bone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Epigallocatechin 3,5-digallate experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epigallocatechin 3,5-digallate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with this potent polyphenolic compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results in experiments involving catechins like this compound often stem from the inherent instability of the compound. While specific data for the 3,5-digallate is limited, extensive research on the structurally similar Epigallocatechin-3-gallate (EGCG) provides valuable insights. Key factors contributing to variability include:
-
Auto-oxidation and Epimerization: In aqueous solutions, especially under common cell culture conditions (neutral pH, 37°C), catechins can rapidly oxidize and epimerize, leading to a loss of bioactivity and the formation of degradation products.[1]
-
Pro-oxidant Activity: At higher concentrations, catechins can act as pro-oxidants, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in cell culture media.[2][3][4] This can lead to cytotoxicity and experimental artifacts that are not representative of the compound's intended biological activity.[5]
-
Interaction with Media Components: Components of cell culture media, such as metal ions, can catalyze the degradation of catechins.
-
Solubility and Precipitation: Poor solubility or precipitation of the compound in your experimental system can lead to inaccurate concentrations and variable effects.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Is this a known issue?
A2: Yes, this is a well-documented phenomenon for the related compound EGCG and is likely applicable to this compound. The observed cytotoxicity may not be a direct effect of the compound on your intended cellular target. Instead, it could be a consequence of the pro-oxidant activity of the catechin (B1668976) in the cell culture medium, leading to the formation of cytotoxic levels of hydrogen peroxide.[2][5] It is crucial to include appropriate controls, such as catalase, to determine if the observed effects are due to ROS generation.[5]
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability and consistency of your experiments, consider the following strategies, largely based on studies with EGCG:
-
pH Control: Catechins are significantly more stable in acidic conditions.[6][7][8] While not always feasible for cell-based assays, preparing stock solutions in a slightly acidic buffer and minimizing the time the compound spends in neutral pH media can help.
-
Temperature: Prepare solutions fresh and keep them on ice or at 4°C to slow down degradation.[9]
-
Oxygen Exclusion: The presence of oxygen contributes to auto-oxidation. While challenging for cell culture, de-gassing buffers and minimizing exposure to air can be beneficial for in vitro assays.
-
Use of Stabilizers: The addition of antioxidants like superoxide (B77818) dismutase (SOD) has been shown to stabilize EGCG in cell culture media.[10][11]
-
Fresh Preparation: Always prepare working solutions of this compound immediately before use. Do not store aqueous solutions for extended periods.[12]
Q4: What is the best way to prepare stock solutions of this compound?
A4: Based on information for EGCG, stock solutions can be prepared by dissolving the compound in organic solvents like DMSO, ethanol, or dimethylformamide.[12] It is recommended to purge the solvent with an inert gas to minimize oxidation. For experiments where organic solvents may interfere, aqueous solutions can be prepared by directly dissolving the compound in an appropriate buffer. The solubility of EGCG in PBS (pH 7.2) is approximately 25 mg/mL.[12] However, aqueous solutions are not recommended for long-term storage.[12]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | Degradation of this compound. | Prepare fresh solutions for each experiment. Minimize the time between solution preparation and application. Verify the integrity of your compound using HPLC (see protocol below). |
| Incorrect concentration due to precipitation. | Visually inspect solutions for any precipitate. Determine the solubility of the compound in your specific experimental buffer. Consider using a co-solvent if appropriate. | |
| High variability between replicates | Inconsistent degradation of the compound. | Standardize the timing of all experimental steps. Ensure uniform exposure to light and temperature for all samples. |
| Pipetting errors with small volumes of stock solution. | Prepare a larger volume of the working solution to minimize pipetting errors. Use calibrated pipettes. | |
| Discrepancy between in vitro and in vivo results | Poor bioavailability and rapid metabolism in vivo. | Be aware that the concentrations used in vitro may not be achievable in vivo.[1] Consider the metabolic fate of the compound in your experimental model. |
| Instability in the gastrointestinal tract (for oral administration models). | The compound may be unstable at neutral pH, similar to what is found in the intestines.[6] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Stability
This protocol is adapted from established methods for EGCG and other catechins and should be optimized for this compound.[13][14][15][16][17]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Samples for analysis (e.g., stock solution, media from cell culture)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Perform serial dilutions to create a series of standards with concentrations ranging from your expected experimental values.
-
-
Sample Preparation:
-
For stability studies, incubate your this compound solution under your experimental conditions (e.g., in cell culture media at 37°C).
-
At various time points, take an aliquot of the solution.
-
Centrifuge the sample to remove any precipitates or cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for this compound (likely around 280 nm, similar to EGCG).[14][17]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the standards and samples.
-
Run a gradient elution program, for example:
-
Start with a low percentage of Mobile Phase B (e.g., 10-25%).
-
Increase the percentage of Mobile Phase B over time to elute the compound.
-
Include a wash and re-equilibration step.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.
-
Assess stability by plotting the concentration of the compound over time.
-
| HPLC Method Parameters (Example) | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | ~280 nm |
| Column Temperature | 25°C |
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
To test for the pro-oxidant effect, include a parallel set of wells treated with this compound and catalase.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (usually between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Recommended experimental workflow for using this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prooxidant activity-based guideline for a beneficial combination of (-)-epigallocatechin-3-gallate and chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. lcms.cz [lcms.cz]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Epigallocatechin 3,5-digallate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Epigallocatechin 3,5-digallate (EGCG-digallate) in cell-based assays while minimizing potential off-target effects. Given the limited specific data on EGCG-digallate, much of the guidance is extrapolated from its well-studied analog, Epigallocatechin-3-gallate (EGCG). Users are strongly advised to validate these recommendations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EGCG?
A1: this compound is a flavan-3-ol, a type of polyphenol found in tea. Its structure is characterized by an epigallocatechin backbone with two galloyl groups. This distinguishes it from the more common EGCG, which has a single galloyl moiety. This structural difference may influence its biochemical activity and potency.[1]
Q2: What are the primary causes of off-target effects with EGCG-digallate in cell-based assays?
A2: Based on studies of EGCG, off-target effects from polyphenolic compounds like EGCG-digallate can stem from several sources:
-
Chemical Instability: EGCG is known to be unstable in typical cell culture media (pH ~7.4), with a half-life that can be less than 30 minutes.[2] This degradation can lead to the formation of dimers, epimers, and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can independently affect cell signaling and viability.[2][3]
-
Promiscuous Binding: EGCG can interact with a wide range of proteins and lipids in the plasma membrane, nonspecifically modulating various signaling pathways.[4]
-
Assay Interference: Polyphenols can directly interact with assay reagents. For example, they can reduce tetrazolium salts (like MTT) in viability assays, leading to false-positive results.[5]
-
Pro-oxidant Activity: At certain concentrations and conditions, EGCG can act as a pro-oxidant, generating ROS and inducing cellular stress, which can confound the interpretation of experimental results.[6][7]
Q3: My cell culture medium changes color after adding EGCG-digallate. Is this contamination?
A3: Not necessarily. The auto-oxidation of EGCG and similar polyphenols in neutral or slightly alkaline solutions (like cell culture media) can lead to the formation of colored products.[8] However, it is always best practice to perform a microscopic examination to rule out microbial contamination.
Q4: I am observing higher cell "viability" at high concentrations of EGCG-digallate in my MTT assay. Is this a real effect?
A4: This is a common artifact. The chemical structure of polyphenols allows them to directly reduce the MTT reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This results in a false signal of increased viability. It is crucial to use alternative viability assays that are not based on metabolic reduction or to include appropriate cell-free controls.
Q5: How can I improve the stability of EGCG-digallate in my experiments?
A5: To improve stability, consider the following:
-
Prepare Fresh Stock Solutions: Prepare stock solutions of EGCG-digallate immediately before use.
-
pH Control: EGCG is more stable at a lower pH.[9][10] While altering the pH of cell culture media is generally not advisable, this is an important factor to consider during stock solution preparation and storage.
-
Minimize Exposure to Light and Oxygen: Protect stock solutions and treated cultures from light and minimize exposure to atmospheric oxygen where possible.
-
Use of Stabilizers: While not always compatible with cell-based assays, antioxidants like ascorbic acid can stabilize EGCG in solution. Their use would need to be carefully controlled and validated for non-interference with the experimental endpoint.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Cell Viability Data
-
Symptom: High variability between replicate wells or experiments; unexpected dose-response curves (e.g., increased viability at high concentrations).
-
Potential Cause: Interference of EGCG-digallate with the viability assay reagent (e.g., MTT, XTT, resazurin).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability data.
Issue 2: High Basal Levels of Apoptosis or Cell Stress in Vehicle Controls
-
Symptom: Increased apoptosis or stress markers in cells treated with the vehicle control (e.g., DMSO) containing EGCG-digallate that has been pre-incubated in media.
-
Potential Cause: Degradation of EGCG-digallate in the cell culture medium leading to the formation of H₂O₂ and other cytotoxic byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high basal cell stress.
Data Presentation
The following tables summarize published IC₅₀ values for EGCG . These should be used as a starting point for determining the effective concentration range for EGCG-digallate in your experiments.
Table 1: IC₅₀ Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Concentration | Incubation Time (hours) |
| A549 | Non-small-cell lung cancer | 36.0 µM | 48 |
| T47D | Breast Cancer | 14.17 µM | 72 |
| MCF-7 | Breast Cancer | 70 µM | 24 |
| MCF-7 | Breast Cancer | 50 µM | 48 |
| HCT116 | Colorectal carcinoma | ~270 µM | 24 |
| HepG2 | Hepatocellular carcinoma | 74.7 µg/mL | 48 |
| SMMC7721 | Hepatocellular carcinoma | 59.6 µg/mL | 48 |
| SK-hep1 | Hepatocellular carcinoma | 61.3 µg/mL | 48 |
Note: These values are for EGCG and may differ for EGCG-digallate. It is essential to perform a dose-response curve for each new cell line.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Luminescence Assay
This protocol is recommended to avoid artifacts associated with redox-based assays like MTT.
Materials:
-
Opaque-walled 96-well plates suitable for cell culture and luminescence readings.
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 100 µL of culture medium per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of EGCG-digallate in fresh culture medium immediately before use. Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of EGCG-digallate.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the assay reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol allows for the assessment of EGCG-digallate's effect on specific protein expression and phosphorylation states.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE and Western blot equipment.
-
Primary and secondary antibodies.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of EGCG-digallate for the appropriate duration.
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Signaling Pathways
EGCG is known to modulate multiple signaling pathways. It is plausible that EGCG-digallate interacts with similar pathways.
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols [mdpi.com]
- 4. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Effects of EGCG on Chromosomal Stability and Cell Growth between Normal and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Therapeutic Targets of Epigallocatechin Gallate (EGCG), the Most Abundant Catechin in Green Tea, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Auto-oxidation of Epigallocatechin 3,5-digallate in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with Epigallocatechin 3,5-digallate (EGCG-digallate). It provides practical guidance to mitigate auto-oxidation issues in solution, ensuring the integrity and reproducibility of your experiments. The information presented is primarily based on studies of the closely related and extensively researched compound, Epigallocatechin-3-gallate (EGCG), due to the limited specific data on EGCG-digallate. The principles of auto-oxidation and stabilization are expected to be highly similar for both compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the handling of EGCG-digallate solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown or yellow-brown. | Auto-oxidation of the polyphenol structure. This is accelerated by factors such as neutral to alkaline pH, presence of oxygen, exposure to light, and elevated temperatures.[1] | 1. pH Adjustment: Maintain the solution pH between 3.5 and 4.5 using a citrate (B86180) buffer.[2] 2. Use of Antioxidants: Add ascorbic acid to the solution.[3] 3. Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3] 4. Oxygen Removal: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the EGCG-digallate.[1] 5. Light Protection: Store solutions in amber vials or protect them from light.[1] 6. Temperature Control: Store stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage.[1][2] |
| Inconsistent experimental results. | Degradation of EGCG-digallate in the experimental medium (e.g., cell culture media). EGCG has been shown to be unstable in typical cell culture conditions, with a short half-life. | 1. Prepare Fresh Solutions: Prepare EGCG-digallate solutions immediately before each experiment. 2. Stabilize the Medium: Consider the addition of stabilizers like superoxide (B77818) dismutase (SOD) to the culture medium to prolong the half-life of the compound. 3. Monitor Concentration: Use analytical methods like HPLC to determine the actual concentration of EGCG-digallate at the start and end of your experiment.[4] |
| Loss of biological activity. | Oxidation can lead to the formation of degradation products, including dimers and hydrogen peroxide, which may have different biological activities or even cytotoxic effects.[2][5] The parent compound's concentration is reduced. | 1. Implement Stabilization Protocols: Strictly follow the recommended stabilization procedures to minimize degradation. 2. Characterize Your Solution: If feasible, analyze the solution for the presence of major degradation products. 3. Control for Artifacts: When studying the effects of EGCG-digallate, include controls to account for the potential effects of its degradation products (e.g., hydrogen peroxide). |
Frequently Asked Questions (FAQs)
Q1: Why is my EGCG-digallate solution changing color?
A1: The color change, typically to a brownish hue, is a visual indicator of auto-oxidation and degradation of the catechin (B1668976) structure.[1] This process is primarily driven by factors such as pH (especially neutral to alkaline), the presence of dissolved oxygen, exposure to light, and elevated temperatures.[6]
Q2: What are the primary factors that accelerate the auto-oxidation of EGCG-digallate?
A2: The main factors that promote the degradation of EGCG-digallate in solution are:
-
pH: Stability is significantly lower in neutral and alkaline solutions (pH > 7). The optimal pH for stability is in the acidic range, typically between 3.5 and 4.5.[2][7]
-
Dissolved Oxygen: The presence of oxygen is a key requirement for the auto-oxidation process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[8]
-
Metal Ions: Trace metal ions can act as catalysts for oxidation.[2]
-
Light Exposure: UV and visible light can provide the energy to initiate oxidative reactions.
Q3: How can I prepare a stable stock solution of EGCG-digallate?
A3: To prepare a more stable stock solution, follow these steps:
-
Use a degassed, acidic buffer (e.g., 0.1 M citrate buffer, pH 3.5-4.5).
-
Consider adding stabilizers such as ascorbic acid and/or EDTA.
-
Dissolve the EGCG-digallate powder in the prepared buffer.
-
Store the solution in amber, airtight containers.
-
For short-term storage, keep at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below.[1]
Q4: What are the degradation products of EGCG-digallate?
A4: While specific studies on EGCG-digallate are limited, based on EGCG, auto-oxidation leads to the formation of various products, including dimers (like theasinensins), and the generation of reactive oxygen species such as hydrogen peroxide.[5][9] Under strongly alkaline conditions, hydrolysis can also occur, yielding gallic acid and the epigallocatechin core.[5]
Q5: How does the auto-oxidation of EGCG-digallate affect its biological activity?
A5: Auto-oxidation can significantly alter the biological effects of EGCG-digallate. The degradation of the parent compound reduces its effective concentration. Furthermore, the formation of oxidation products can lead to different biological activities, and the generation of hydrogen peroxide can introduce confounding pro-oxidant effects in cellular assays.[6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized EGCG-digallate Solution for in vitro Experiments
Objective: To prepare a stock solution of EGCG-digallate with enhanced stability for use in cell culture and other aqueous experimental systems.
Materials:
-
This compound powder
-
Citric acid
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
High-purity deionized water
-
pH meter
-
Sterile, amber-colored storage vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Buffer Preparation: Prepare a 0.1 M citrate buffer by dissolving the appropriate amount of citric acid in deionized water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.5 - 4.5 using a pH meter and dropwise addition of a suitable base (e.g., NaOH).
-
Oxygen Removal: Sparge the buffer solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Addition of Stabilizers: To the degassed buffer, add ascorbic acid (e.g., to a final concentration of 0.1%) and EDTA (e.g., to a final concentration of 0.01%).
-
Dissolving EGCG-digallate: Weigh the desired amount of EGCG-digallate powder and dissolve it in the prepared stabilized buffer to achieve the final desired concentration.
-
Sterilization and Storage: Filter-sterilize the final solution if required for your application. Aliquot the solution into amber vials, minimizing the headspace, and store at 2-8°C for short-term use or at -20°C for longer-term storage.[1]
Protocol 2: Monitoring the Stability of EGCG-digallate Solutions by HPLC
Objective: To quantify the concentration of EGCG-digallate over time to assess its stability under specific experimental conditions.
Materials:
-
EGCG-digallate solution to be tested
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
EGCG-digallate analytical standard
Procedure:
-
Sample Preparation: Prepare your EGCG-digallate solution according to your experimental conditions (e.g., different pH, with or without stabilizers).
-
Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of EGCG-digallate. This will serve as your baseline.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Quantify the peak area of EGCG-digallate at each time point and compare it to the T0 measurement to calculate the percentage of degradation over time.
Data Presentation
Table 1: Factors Affecting EGCG-digallate Stability in Solution
| Factor | Condition Promoting Instability | Recommended Condition for Stability |
| pH | Neutral to Alkaline (pH > 7) | Acidic (pH 3.5 - 4.5)[2] |
| Temperature | Elevated temperatures (>25°C) | Low temperatures (2-8°C or frozen)[2] |
| Oxygen | Presence of dissolved oxygen | Degassed solutions, inert atmosphere[1] |
| Light | Exposure to UV and visible light | Storage in amber containers, protection from light[1] |
| Metal Ions | Presence of trace metal ions | Addition of chelating agents (e.g., EDTA)[3] |
Visualizations
Caption: Proposed auto-oxidation pathway of this compound.
Caption: Workflow for preparing a stabilized EGCG-digallate solution.
Caption: Logical relationship for troubleshooting EGCG-digallate instability.
References
- 1. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Tea Polyphenol Epigallocatechin 3-Gallate, Contributes to the Degradation of DNMT3A and HDAC3 in HCT 116 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Epigallocatechin 3,5-digallate (EGCG) Stability by Adjusting pH
For researchers, scientists, and drug development professionals, ensuring the stability of Epigallocatechin 3,5-digallate (EGCG) in experimental settings is crucial for obtaining reliable and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with EGCG, with a focus on pH-dependent stability.
Frequently Asked Questions (FAQs)
Q1: My EGCG solution is turning a brownish color. What does this indicate?
A1: A color change in your EGCG solution, particularly to a brown hue, is a visual sign of degradation.[1] This is primarily due to the oxidation and polymerization of the catechin (B1668976) molecules. This degradation process is accelerated by several factors, including neutral or alkaline pH, exposure to oxygen and light, and elevated temperatures.[1]
Q2: What are the main factors that influence the stability of EGCG in aqueous solutions?
A2: The stability of EGCG is influenced by several key factors:
-
pH: EGCG is most stable in acidic environments (pH 3.5-4.5). As the pH increases towards neutral and alkaline levels (pH > 6.0), the rate of degradation significantly accelerates.[1][2]
-
Temperature: Higher temperatures promote the degradation and epimerization of EGCG.[1] It is recommended to store solutions at low temperatures (e.g., 2-8°C) to minimize degradation.[1]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidative degradation.[1]
-
Light: Exposure to light can accelerate the degradation of EGCG.[1]
-
Metal Ions: Trace metal ions can catalyze the oxidation of EGCG.[1]
-
Concentration: The stability of EGCG can also be concentration-dependent, with some studies suggesting that higher concentrations may be more stable under certain conditions.[1]
Q3: What is epimerization and how does it affect my experiments?
A3: Epimerization is a chemical process where EGCG converts to its isomer, (-)-gallocatechin (B1674406) gallate (GCG).[1] This reaction is particularly favored at higher temperatures.[1][3] While GCG is also a catechin with biological activity, this conversion can impact the quantification of EGCG and may alter the specific biological effects being investigated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of EGCG concentration in solution. | High pH of the solvent (neutral or alkaline).[1] | Adjust the pH of your aqueous solution to a range of 3.5-4.5 using a suitable buffer like citric acid.[1] |
| High storage temperature.[1] | Store stock solutions and experimental samples at 2-8°C. For longer-term storage, consider freezing at -20°C.[1] | |
| Presence of dissolved oxygen.[1] | Sparge the buffer solution with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1] | |
| Exposure to light.[1] | Store solutions in amber-colored vials or wrap containers in foil to protect from light.[1] | |
| Contamination with metal ions.[1] | Add a chelating agent like EDTA to the buffer solution (e.g., 65 µM).[1] | |
| Inconsistent results between experiments. | Degradation of EGCG stock solution over time. | Prepare fresh EGCG solutions for each experiment or validate the stability of your stock solution under your storage conditions. |
| Variability in pH of experimental solutions. | Always measure and adjust the pH of your final EGCG solution before starting an experiment. | |
| Color change of EGCG solution. | Oxidation and polymerization of EGCG.[1] | This is a clear indicator of degradation. Follow the steps above to improve stability. The solution should be discarded if a significant color change is observed. |
Data Presentation: EGCG Stability at Various pH Values
The stability of EGCG is highly dependent on the pH of the solution. The following table summarizes the degradation rate of EGCG at different pH values and temperatures.
| pH | Temperature (°C) | Degradation Rate Constant (s⁻¹) | Stability |
| 2.2 - 3.0 | 25 | Low | High |
| 3.0 | 25 | 1.06 x 10⁻⁷ | Very High |
| 4.0 | 25 | - | High |
| 5.0 | 25 | - | Moderate |
| 6.0 | 25 | - | Low |
| 7.0 | 25 | - | Very Low |
| 8.0 | 135 | 8.83 x 10⁻² | Extremely Low |
Data compiled from multiple sources indicating the general trend of EGCG stability. Specific degradation rates can vary based on other experimental conditions.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized EGCG Aqueous Solution
This protocol provides a method for preparing a more stable EGCG solution for in vitro experiments.
Materials:
-
This compound (EGCG) powder
-
Citric acid
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
High-purity deionized water
-
pH meter
-
Sterile, amber-colored storage vials
Procedure:
-
Prepare a 0.1 M citrate (B86180) buffer: Dissolve the appropriate amount of citric acid in deionized water.
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 - 4.5 using a pH meter and dropwise addition of NaOH or HCl.[1]
-
Remove Dissolved Oxygen (Optional but Recommended): Sparge the buffer solution with an inert gas like nitrogen or argon for 15-20 minutes.[1]
-
Dissolve EGCG: Weigh the desired amount of EGCG powder and dissolve it in the prepared buffer to achieve the final desired concentration.
-
Filter Sterilization (If required): Filter-sterilize the final solution if necessary for your application.
-
Storage: Aliquot the solution into amber vials, minimizing the headspace, and store at 2-8°C. For longer-term storage, consider freezing at -20°C.[1]
Protocol 2: General Workflow for Assessing EGCG Stability
This protocol outlines a general experimental workflow to evaluate the stability of your EGCG preparations.
Materials:
-
Prepared EGCG solution
-
Incubators or water baths set to desired temperatures
-
Light-controlled environment (e.g., dark incubator or foil-wrapped containers)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
EGCG analytical standard
Procedure:
-
Sample Preparation: Prepare your EGCG solution according to your experimental conditions (e.g., different pH, with or without stabilizers).[1]
-
Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of EGCG. This will serve as your baseline.[1]
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light/dark).[1]
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stored solution.[1]
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining EGCG concentration.[1]
-
Data Analysis: Plot the concentration of EGCG versus time. From this data, you can calculate the degradation rate and the half-life of EGCG under your specific experimental conditions.
Mandatory Visualizations
References
Technical Support Center: Epigallocatechin Gallate Analogs and Serum Protein Interactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the interaction of Epigallocatechin 3,5-digallate (EGCG-digallate) and related compounds with serum proteins. While specific data for EGCG-digallate is limited, the information provided is based on extensive research on the closely related compound Epigallocatechin-3-gallate (EGCG) and is expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: Why is my EGCG-digallate unstable in my cell culture medium?
A1: EGCG and its analogs are known to be unstable in aqueous solutions at neutral or alkaline pH, which is typical for most cell culture media.[1][2][3][4] The compound can undergo auto-oxidation, leading to the formation of degradation products and the generation of hydrogen peroxide, which can introduce experimental artifacts.[1][2] The half-life of EGCG in cell culture media can be less than 30 minutes.[1][2]
Q2: How does the presence of serum in the media affect my experiment?
A2: Serum albumin, the most abundant protein in serum, can bind to EGCG and its analogs, which has a stabilizing effect on the compound.[4][5][6] This binding can protect the compound from degradation.[4][5] However, this interaction also means that the free, unbound concentration of your compound is significantly lower than the total concentration added to the media. This is a critical consideration for interpreting bioactivity data, as only the free fraction is typically considered to be active.
Q3: I am observing protein aggregation in my experiments. What could be the cause?
A3: High concentrations of polyphenols like EGCG can induce protein aggregation.[7] This is thought to occur when excess EGCG binds non-specifically to the surface of the protein.[7] It is crucial to work within an optimal concentration range for both the protein and the polyphenol to avoid this issue.
Q4: What are the typical binding sites for EGCG on human serum albumin (HSA)?
A4: EGCG has been shown to bind to HSA at multiple sites with varying affinities. The primary high-affinity binding sites are located in the hydrophobic pockets of subdomains IIA and IIIA, which are also known as Sudlow's sites I and II.[8][9][10] There are also weaker, non-specific binding events that occur on the surface of the protein.[5][7]
Q5: Can EGCG-digallate interact with other serum proteins besides albumin?
A5: Yes, EGCG has been shown to bind to other plasma proteins such as fibronectin, fibrinogen, and histidine-rich glycoprotein, which may act as carrier proteins.[11] Therefore, it is likely that EGCG-digallate also interacts with a range of serum proteins.
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
-
Possible Cause: Degradation of EGCG-digallate in the experimental medium.
-
Troubleshooting Steps:
-
Minimize exposure to destabilizing conditions: Prepare fresh stock solutions of EGCG-digallate in an acidic buffer or a suitable organic solvent like DMSO and store them at -20°C or lower.[12]
-
Include a stabilizing agent: If the experiment allows, the presence of serum albumin can stabilize the compound.[4][6] Alternatively, antioxidants like ascorbic acid and metal chelators like EDTA can be added to the medium to reduce degradation.[12]
-
Monitor compound stability: Use HPLC to quantify the concentration of your compound in the media over the time course of your experiment to understand its stability under your specific conditions.[1][3]
-
Issue 2: Low or no binding observed in Isothermal Titration Calorimetry (ITC).
-
Possible Cause: Suboptimal experimental conditions or incorrect sample preparation.
-
Troubleshooting Steps:
-
Optimize concentrations: Ensure that the concentration of the protein in the cell and the ligand in the syringe are appropriate to obtain a sigmoidal binding curve. A general guideline is to have the ligand concentration 10-15 times higher than the protein concentration.
-
Buffer matching: Ensure that the buffer used to dissolve the protein and the ligand are identical to avoid large heats of dilution that can mask the binding signal.
-
pH considerations: The binding affinity of EGCG to serum albumin is pH-dependent, with stronger binding observed at physiological pH (7.4) compared to acidic pH.[10] Ensure your buffer pH is appropriate for the interaction you want to study.
-
Issue 3: Discrepancy between fluorescence quenching data and ITC data.
-
Possible Cause: Different techniques measuring different aspects of the interaction or experimental artifacts.
-
Troubleshooting Steps:
-
Inner filter effect in fluorescence: High concentrations of the ligand can absorb excitation or emission light, leading to an apparent quenching that is not due to binding. Correct for this effect by measuring the absorbance of your ligand at the excitation and emission wavelengths.
-
Static vs. dynamic quenching: Determine the quenching mechanism. Static quenching involves the formation of a non-fluorescent complex, while dynamic quenching results from collisional deactivation. This can be distinguished by lifetime measurements or by analyzing the temperature dependence of the quenching constant.
-
Complementary techniques: Recognize that fluorescence quenching primarily reports on changes in the local environment of fluorescent amino acids (like tryptophan), while ITC measures the overall heat change of the binding event. Use both techniques to build a more complete picture of the interaction.
-
Quantitative Data
Table 1: Binding Parameters of EGCG with Serum Albumin
| Protein | Technique | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Reference |
| HSA | ITC | 21.6 ± 4.0 (strong site) | 2.5 ± 0.03 (strong site) | -22.59 | 16.23 | [5] |
| HSA | NMR | 19 ± 12 (strong site) | 1.8 ± 0.2 (strong site) | - | - | [5] |
| BSA | Fluorescence | 14 | - | - | - | [7] |
| HSA | Fluorescence | 20 | - | - | - | [10] |
Note: The data presented is for EGCG. It is anticipated that EGCG-digallate may exhibit a higher binding affinity due to the additional galloyl group.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of EGCG-digallate binding to a serum protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified serum protein (e.g., HSA or BSA)
-
EGCG-digallate
-
Matching buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure buffer matching.
-
Prepare a stock solution of EGCG-digallate in the same buffer. If a solvent like DMSO is used to dissolve the compound initially, ensure the final concentration of the solvent is identical in both the protein and ligand solutions and is at a low, non-interfering level (typically <1%).
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the EGCG-digallate solution into the titration syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 2: Fluorescence Quenching Assay
Objective: To investigate the binding of EGCG-digallate to a serum protein by monitoring the quenching of intrinsic protein fluorescence.
Materials:
-
Fluorometer
-
Purified serum protein (e.g., HSA or BSA)
-
EGCG-digallate
-
Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the serum protein in the buffer.
-
Prepare a stock solution of EGCG-digallate in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 300 nm to 450 nm.
-
Titrate the protein solution with increasing concentrations of the EGCG-digallate stock solution, allowing the mixture to equilibrate for a few minutes after each addition.
-
Record the fluorescence spectrum after each titration step.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the binding constant (Kb) and the number of binding sites (n) can be determined by plotting log[(F0-F)/F] versus log[Ligand], where F0 and F are the fluorescence intensities in the absence and presence of the ligand, respectively.
-
Visualizations
Caption: Experimental workflow for studying EGCG-digallate and serum protein interactions.
Caption: Troubleshooting flowchart for common experimental issues.
Caption: Impact of serum protein binding on EGCG-digallate bioavailability and signaling.
References
- 1. Stability, cellular uptake, biotransformation, and efflux of tea polyphenol (-)-epigallocatechin-3-gallate in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Albumin stabilizes (-)-epigallocatechin gallate in human serum: binding capacity and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-site binding of epigallocatechin gallate to human serum albumin measured by NMR and isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Serum Albumin Increases the Stability of Green Tea Catechins in Aqueous Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of polyphenols with proteins: binding of (-)-epigallocatechin gallate to serum albumin, estimated by induced circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Flavan-3-ol and Galloyl Moieties in the Interaction of (−)-Epigallocatechin Gallate with Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin 3-Gallate and Green Tea Catechins: United They Work, Divided They Fail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. currentseparations.com [currentseparations.com]
Technical Support Center: Analysis of Epigallocatechin 3,5-digallate (EGCG-dg) Degradation
Welcome to the technical support center for the HPLC analysis of Epigallocatechin 3,5-digallate (EGCG-dg) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the degradation pathways of this complex catechin (B1668976).
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound (EGCG-dg) under forced degradation conditions?
A1: While specific studies on EGCG-dg are limited, based on the degradation of structurally similar compounds like Epigallocatechin Gallate (EGCG), the primary degradation products are expected to result from the hydrolysis of the ester bonds. This would yield Epigallocatechin Gallate (EGCG), Epigallocatechin (EGC), and Gallic Acid. Under strong alkaline conditions, further oxidation can lead to the formation of o-quinone derivatives and other smaller aldehydes or acids from the cleavage of the flavanol rings.[1]
Q2: What is the most critical factor affecting the stability of catechins like EGCG-dg in solution?
A2: The pH of the solution is a critical factor. Catechins are generally more stable in acidic conditions (pH < 4) and are highly susceptible to degradation and epimerization in neutral to alkaline conditions (pH > 6).[2][3] Temperature also plays a significant role, with higher temperatures accelerating degradation.[4]
Q3: What are common issues encountered during the HPLC analysis of catechins and their degradation products?
A3: Common issues include peak tailing, poor resolution between closely related catechin structures, and baseline drift. Peak tailing is often caused by secondary interactions between the phenolic hydroxyl groups of the catechins and the silica-based stationary phase of the HPLC column.
Q4: How can I improve the peak shape for gallated catechins like EGCG-dg?
A4: To improve peak shape and reduce tailing, it is recommended to use a mobile phase with a low pH, typically below 3. Adding an acidic modifier like formic acid, acetic acid, or phosphoric acid to the mobile phase can help to protonate the silanol (B1196071) groups on the stationary phase, minimizing secondary interactions.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of EGCG-dg to identify its potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of EGCG-dg in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool the solution and neutralize with 1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.
-
Thermal Degradation: Place the solid EGCG-dg powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the initial solvent to the original concentration.
-
Photolytic Degradation: Expose the solid EGCG-dg powder to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed powder in the initial solvent to the original concentration.
3. Sample Analysis:
-
After exposure to the stress conditions, filter the samples through a 0.45 µm syringe filter before injecting them into the HPLC system.
-
Analyze the stressed samples along with an unstressed control sample.
HPLC Method for the Analysis of EGCG-dg and its Degradation Products
This method is designed to separate EGCG-dg from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative Degradation of Epigallocatechin Gallate (EGCG) under Forced Degradation Conditions
Disclaimer: The following data is for Epigallocatechin Gallate (EGCG) and is intended to be representative of the expected degradation for a gallated catechin. Actual degradation percentages for EGCG-dg may vary.
| Stress Condition | Reagent | Duration | Temperature | % Degradation of EGCG | Major Degradation Products Identified |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~ 15-25% | EGC, Gallic Acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temp | > 90% | Gallic Acid, EGC, Oxidized products |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp | ~ 30-50% | Quinone derivatives, dimers |
| Thermal (Solid) | - | 24 hours | 105°C | ~ 5-10% | Epimers (e.g., GCG-dg) |
| Photolytic (Solid) | UV (254 nm) | 24 hours | Room Temp | < 5% | Minor oxidative products |
Troubleshooting Guides
Issue 1: Significant Peak Tailing for EGCG-dg and its Degradation Products
-
Possible Cause 1: Secondary Silanol Interactions. The phenolic hydroxyl groups of the analytes are interacting with the free silanol groups on the silica-based column packing.
-
Solution: Decrease the mobile phase pH to below 3 by adding a small percentage of an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the analytes.
-
-
Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to broad, tailing peaks.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
-
-
Possible Cause 3: Column Contamination or Void. The column may be contaminated with strongly retained compounds, or a void may have formed at the head of the column.
-
Solution: Reverse flush the column with a strong solvent like isopropanol. If this does not resolve the issue, the column may need to be replaced.
-
Issue 2: Poor Resolution Between EGCG and EGC Peaks
-
Possible Cause 1: Inadequate Mobile Phase Strength. The mobile phase composition may not be optimal for separating these structurally similar compounds.
-
Solution: Adjust the gradient slope. A shallower gradient will provide more time for the compounds to separate on the column. You can also try a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity.
-
-
Possible Cause 2: High Flow Rate. A flow rate that is too high can reduce the efficiency of the separation.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the residence time of the analytes on the column, potentially improving resolution.
-
-
Possible Cause 3: Column Temperature. The temperature can affect the viscosity of the mobile phase and the kinetics of the separation.
-
Solution: Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but for some compounds, a lower temperature may be beneficial.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of EGCG-dg.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (−)‐Epigallocatechin Gallate Ameliorates Chronic Stress‐Induced Depression‐Like Behavior in Rats by Inhibiting the NF‐κB/Caspase‐1 Signaling Pathway and Reducing IL‐1β and IL‐18 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Epigallocatechin 3,5-digallate (EGCG-dg) Bioactivity Research: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the bioactivity of Epigallocatechin 3,5-digallate (EGCG-dg). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Compound Stability and Preparation
Question 1: My EGCG-dg solution changes color (e.g., turns yellowish or brownish) in my cell culture medium. Is this normal and how can I prevent it?
Answer: This is a common observation and indicates that the EGCG-dg is likely undergoing auto-oxidation. Polyphenols like EGCG-dg are susceptible to oxidation, especially in neutral to alkaline pH solutions (like most cell culture media) at 37°C.[1][2] This process can lead to the formation of dimers and other byproducts, which may have their own biological activities or be inactive, confounding your results.[2][3] The color change is a visual indicator of this degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare EGCG-dg solutions immediately before use. Avoid storing diluted EGCG-dg in aqueous solutions, even for short periods.
-
Use a Suitable Solvent for Stock: Dissolve EGCG-dg powder in a sterile, anhydrous solvent like DMSO to create a concentrated stock solution. Store these stock aliquots at -80°C to minimize degradation.
-
Minimize Exposure to Air and Light: Protect your EGCG-dg solutions from prolonged exposure to air and light, which can accelerate oxidation.
-
pH Considerations: Be aware that the pH of your culture medium can affect stability.[2] If experimentally feasible, briefly lowering the pH during treatment could be considered, but this is often not compatible with cell health.
-
Consider Serum-Free Medium for Treatment: If your experiment allows, treating cells in a serum-free medium for a short duration can sometimes reduce interactions with media components that promote oxidation.
Question 2: I am seeing inconsistent or no effects of EGCG-dg in my cell-based assays. What could be the cause?
Answer: Inconsistent results are often linked to the stability and effective concentration of EGCG-dg. The half-life of similar compounds like EGCG in cell culture media can be very short, sometimes less than 30 minutes.[3][4] This means the actual concentration of the active compound your cells are exposed to is rapidly decreasing.
Troubleshooting Steps:
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal treatment duration. Shorter incubation times might yield more consistent results by minimizing compound degradation.
-
Concentration-Response Curves: Always perform a dose-response analysis to identify the effective concentration range for your specific cell line and endpoint.
-
Control for Oxidation Products: As a negative control, you can pre-incubate your EGCG-dg solution in cell-free culture medium for a period equivalent to your experiment's duration to allow for oxidation. Treating cells with this "oxidized" solution can help determine if the observed effects are due to the parent compound or its degradation products.
-
Verify Compound Purity: Ensure the purity of your EGCG-dg powder using analytical methods like HPLC if possible.
II. Experimental Design & Interpretation
Question 3: EGCG-dg is reported to have antioxidant properties, but I am observing increased oxidative stress in my cells. Why is this happening?
Answer: While polyphenols like EGCG-dg are known for their antioxidant capabilities, they can also exhibit pro-oxidant effects under certain conditions, particularly in in vitro cell culture systems.[5] The auto-oxidation of EGCG-dg in culture media can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][3] This can lead to an increase in cellular oxidative stress, which may be an indirect effect of the compound's instability rather than a direct biological activity.
Troubleshooting & Control Experiments:
-
Measure H₂O₂ in Media: Use a hydrogen peroxide assay to measure the amount of H₂O₂ generated by EGCG-dg in your cell-free culture medium at the concentrations you are using.
-
Catalase Co-treatment: As a crucial control, co-treat your cells with EGCG-dg and catalase, an enzyme that degrades H₂O₂. If the observed effect (e.g., cell death, signaling pathway activation) is diminished or abolished in the presence of catalase, it strongly suggests that H₂O₂ generation is a contributing factor.
-
Use of Antioxidants: Co-treatment with a general antioxidant like N-acetylcysteine (NAC) can also help to elucidate the role of oxidative stress in the observed bioactivity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to deliver the EGCG-dg.
Question 4: How do I choose the right negative and positive controls for my EGCG-dg experiments?
Answer: Proper controls are essential for interpreting your data accurately.
Control Experiment Summary:
| Control Type | Purpose | Rationale |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO) used to dissolve EGCG-dg. | Ensures that the observed effects are due to the compound and not the solvent. |
| Untreated Control | To establish a baseline for the measured endpoint. | Provides the reference point against which all other treatments are compared. |
| Positive Control | To ensure the assay is working correctly and that the cells are responsive to a known stimulus. | For example, if studying apoptosis, use a known apoptosis-inducer like staurosporine. |
| EGCG Control | To compare the bioactivity of EGCG-dg to its more studied counterpart. | Helps to understand the contribution of the second galloyl group to the compound's activity. |
| Catalase Co-treatment | To determine the contribution of H₂O₂ generated by EGCG-dg auto-oxidation. | Differentiates between direct biological effects and those mediated by oxidative stress. |
| Oxidized EGCG-dg | To test the activity of the degradation products. | Helps to determine if the parent compound or its byproducts are responsible for the observed effects. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of EGCG-dg on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated working solution of EGCG-dg in your desired cell culture medium immediately before use from a frozen DMSO stock. Also, prepare a 2X vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X EGCG-dg working solution or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of EGCG-dg on protein expression and phosphorylation in key signaling pathways (e.g., PI3K/AKT, MAPK).
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with EGCG-dg or controls for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against your target protein (e.g., phospho-AKT, total-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for EGCG-dg Bioactivity
Caption: A generalized workflow for in vitro experiments with EGCG-dg.
Diagram 2: Hypothesized Signaling Pathways Modulated by EGCG-dg
Based on the extensive research on EGCG, EGCG-dg is hypothesized to modulate similar key cellular signaling pathways.[6][7][8]
Caption: Potential signaling pathways targeted by EGCG-dg.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability, cellular uptake, biotransformation, and efflux of tea polyphenol (-)-epigallocatechin-3-gallate in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Epigallocatechin 3,5-digallate for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance and troubleshooting for in vivo studies involving Epigallocatechin 3,5-digallate (EGCG-digallate), with a focus on overcoming its inherent bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound, much like its well-studied precursor Epigallocatechin-3-gallate (EGCG), is attributed to several factors.[1] These include:
-
Instability in the Gastrointestinal (GI) Tract: EGCG and its derivatives are unstable in the neutral to alkaline conditions of the small intestine, leading to degradation before absorption can occur.[2][3]
-
Poor Membrane Permeability: The polar nature of these molecules can limit their ability to passively diffuse across the lipid-rich intestinal epithelium.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other multidrug resistance-associated proteins (MRPs) actively pump absorbed EGCG and related compounds back into the intestinal lumen, reducing net uptake.[1]
-
First-Pass Metabolism: Significant metabolism in the intestines and liver further reduces the amount of the active compound that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several strategies have shown success in improving the bioavailability of EGCG and are applicable to its digallate form:
-
Nanoencapsulation: Encapsulating the molecule in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the GI tract and enhance its absorption.[1][4]
-
Co-administration with Bioenhancers: Compounds like piperine (B192125), an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the absorption and systemic exposure of catechins.
-
Structural Modification: While not a direct strategy for administering the native compound, creating more lipophilic derivatives can improve membrane permeability.
Q3: How does co-administration with piperine work to increase bioavailability?
A3: Piperine enhances the bioavailability of compounds like EGCG through multiple mechanisms. It is known to inhibit key drug-metabolizing enzymes in the liver and intestinal wall, such as CYP3A4 and glucuronosyltransferases.[5] Additionally, piperine can inhibit the function of efflux transporters like P-glycoprotein, reducing the pumping of the catechin (B1668976) back into the intestinal lumen and thus increasing its net absorption.[6]
Q4: What is the impact of food on the absorption of this compound?
A4: Studies on EGCG have shown that concurrent food intake can significantly decrease its absorption.[7] Therefore, for maximal absorption, it is recommended to administer this compound on an empty stomach.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in in vivo studies.
-
Possible Cause 1: Degradation in the GI tract.
-
Solution: Consider formulating the compound in an enteric-coated capsule or a nanoparticle system to protect it from the harsh environment of the stomach and intestine.
-
-
Possible Cause 2: Rapid metabolism and efflux.
-
Solution: Co-administer with a bioenhancer like piperine. A typical starting dose for piperine in rodent models is 10-20 mg/kg, administered 30-60 minutes prior to the catechin.
-
-
Possible Cause 3: Issues with the vehicle for oral administration.
-
Solution: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. For preclinical studies, a solution in water, ethanol (B145695), or DMSO is common.[4] However, the stability of the compound in the chosen vehicle at room temperature should be confirmed. Aqueous solutions of EGCG are known to be unstable at room temperature for extended periods.[8]
-
Issue 2: Difficulty in formulating this compound for oral administration.
-
Possible Cause 1: Poor solubility in aqueous vehicles.
-
Possible Cause 2: Instability of the formulation.
-
Solution: Prepare formulations fresh whenever possible. If storage is necessary, store at 4°C and protect from light. For nanoparticle suspensions, monitor for signs of aggregation or precipitation.
-
Issue 3: Inconsistent results in analytical quantification of plasma samples.
-
Possible Cause 1: Degradation of the analyte in plasma samples.
-
Solution: Add a stabilizing agent, such as ascorbic acid, to plasma samples immediately after collection to prevent oxidative degradation. Store samples at -80°C until analysis.
-
-
Possible Cause 2: Inefficient extraction from plasma.
-
Solution: Optimize the protein precipitation and liquid-liquid or solid-phase extraction method. Acetonitrile (B52724) is commonly used for protein precipitation in catechin analysis.
-
-
Possible Cause 3: Co-elution with interfering plasma components during chromatography.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Epigallocatechin Gallate (EGCG) - A Proxy for this compound
| Enhancement Strategy | Animal Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (Approximate) | Reference |
| Co-administration with Piperine | Mice | 1.3-fold increase in plasma Cmax and AUC | 1.3 | [5] |
| Liposomal Formulation | N/A | Enhanced intestinal permeability in Caco-2 cells | N/A (in vitro) | |
| Polymeric Nanoparticles | N/A | Improved stability and cellular uptake | N/A (in vitro) | |
| Fasting vs. Fed State | Humans | 2.7 to 3.9-fold higher AUC in fasted state | 2.7 - 3.9 | [7] |
Note: Data for this compound is limited; EGCG data is presented as a comparable reference.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours before oral administration (with free access to water).
-
Dosing:
-
Prepare a formulation of this compound (e.g., 50 mg/kg) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
For co-administration studies, administer piperine (e.g., 20 mg/kg, in the same vehicle) orally 30 minutes before the catechin.
-
Administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via the saphenous or tail vein at pre-determined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: UPLC-MS/MS Method for Quantification in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard.
-
Mandatory Visualization
Experimental workflow for in vivo bioavailability assessment.
Mechanism of NF-κB inhibition by EGCG-digallate.
Mechanism of Notch signaling inhibition by EGCG-digallate.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I pharmacokinetic study of tea polyphenols following single-dose administration of epigallocatechin gallate and polyphenon E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oral epigallocatechin gallate on the pharmacokinetics of nicardipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Epigallocatechin 3,5-digallate and EGCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Epigallocatechin 3,5-digallate and its more commonly studied counterpart, (-)-epigallocatechin-3-gallate (EGCG). While extensive research is available for EGCG, a potent bioactive compound found in green tea, data on this compound is comparatively scarce. This document synthesizes the available direct and indirect evidence to offer a comparative perspective on their potential therapeutic applications.
Executive Summary
This compound, a digalloylated derivative of epigallocatechin, is structurally distinct from EGCG due to an additional galloyl moiety at the 5-position of the A ring.[1] Structure-activity relationship studies consistently indicate that the presence and number of galloyl groups are critical for the biological activities of catechins, including their antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] Therefore, it is hypothesized that this compound may exhibit enhanced potency compared to EGCG. This guide presents the available quantitative data, details the experimental methodologies for key biological assays, and visualizes the relevant signaling pathways to facilitate further research and drug development efforts.
Quantitative Comparison of Biological Activities
The available direct comparative data for the two compounds is limited. However, the following table summarizes a key finding regarding their inhibitory effects on pancreatic lipase, a crucial enzyme in lipid metabolism.
| Biological Activity | Compound | IC50 Value (µM) | Reference |
| Pancreatic Lipase Inhibition | (-)-epigallocatechin-3,5-digallate | 0.098 | (Nakai et al., 2005) |
| EGCG | 0.349 | (Nakai et al., 2005) |
This data suggests that this compound is approximately 3.5 times more potent than EGCG in inhibiting pancreatic lipase.
For EGCG, a wealth of quantitative data exists for various biological activities. The following table provides a selection of reported IC50 values for its antioxidant and anticancer effects.
| Biological Activity | Cell Line/Assay | IC50 Value (µM) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | ~5 | (Various sources) |
| Anticancer Activity | |||
| H1299 (Lung Cancer) | ~20 | ||
| SW1116 (Colon Cancer) | 51.7 | [5] | |
| MKN45 (Gastric Cancer) | 55.9 | [5] | |
| BGC823 (Gastric Cancer) | 68.5 | [5] | |
| SGC7901 (Gastric Cancer) | 79.1 | [5] | |
| AGS (Gastric Cancer) | 83.8 | [5] | |
| Hs578T (Breast Cancer) | 15.81 (48h) | [1] | |
| WI38VA (Transformed Fibroblasts) | 10 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are the standard protocols for assessing antioxidant and anticancer activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compounds (this compound and EGCG) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Reaction Mixture:
-
In a 96-well microplate or a cuvette, add a specific volume of the sample or standard solution.
-
Add a defined volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
A blank containing only the solvent and the DPPH solution is also prepared.
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader or a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The MTT assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed the cancer cells of interest into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compounds (this compound and EGCG) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated as follows:
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathways and Mechanisms of Action
EGCG is known to modulate a multitude of signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis. Given the structural similarity and the established role of the galloyl moiety, it is plausible that this compound interacts with similar molecular targets, potentially with higher affinity.
Figure 1. General experimental workflows for assessing antioxidant and anticancer activities.
The anticancer effects of EGCG are mediated through the regulation of key signaling pathways. The additional galloyl group in this compound may enhance its interaction with protein targets in these pathways.
Figure 2. Comparative modulation of key cancer-related signaling pathways.
Conclusion and Future Directions
The available evidence, although limited for this compound, strongly suggests that it may possess superior biological activities compared to EGCG, particularly in the inhibition of enzymes like pancreatic lipase. The consistent findings from structure-activity relationship studies on galloylated catechins support this hypothesis.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Direct comparative studies investigating a broader range of biological activities, including antioxidant capacity, anti-inflammatory effects on various cell lines, and anticancer activity against a panel of cancer cells, are crucial. Such studies will provide the necessary quantitative data to establish a comprehensive understanding of its structure-activity relationship and guide its potential development as a novel therapeutic agent. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. The relationships between biological activities and structure of flavan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESR study on the structure-antioxidant activity relationship of tea catechins and their epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavan-3-ols consumption and cancer risk: A meta-analysis of epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Going “Green” in the Prevention and Management of Atherothrombotic Diseases: The Role of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Effects of EGCG and its Synthetic Analog, G28
Lack of In Vitro Anticancer Data for Epigallocatechin 3,5-digallate
Therefore, to fulfill the objective of providing a comparative guide for researchers, this document will pivot to a comparison between the well-characterized parent molecule, Epigallocatechin-3-gallate (EGCG) , and a promising, more potent synthetic analog, G28 . This comparison will provide valuable insights into the structure-activity relationships of EGCG-related compounds and their potential as anticancer agents.
This guide provides a detailed comparison of the in vitro anticancer activities of naturally occurring Epigallocatechin-3-gallate (EGCG) and its synthetic derivative, G28. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Data Presentation: Cytotoxicity and FASN Inhibition
The following tables summarize the quantitative data on the cytotoxic and Fatty Acid Synthase (FASN) inhibitory effects of EGCG and G28 in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of EGCG and G28 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| EGCG | MDA-MB-231 | Triple-Negative Breast Cancer | 149.0 ± 6.7 | 48h | [1] |
| T47D | Breast Cancer (ER+) | 14.17 | 72h | [2] | |
| HCT116 | Colorectal Carcinoma | ~500 | 24h | [3] | |
| HT-29 | Colorectal Carcinoma | ~800 | 24h | [3] | |
| PC9 | Non-Small Cell Lung Cancer | Not specified | 72h | [4] | |
| PC9-GR1 | NSCLC (Gefitinib Resistant) | Not specified | 72h | [4] | |
| PC9-GR3 | NSCLC (Gefitinib Resistant) | Not specified | 72h | [4] | |
| PC9-GR4 | NSCLC (Gefitinib Resistant) | Not specified | 72h | [4] | |
| G28 | MDA-MB-231 | Triple-Negative Breast Cancer | 77 | 48h | [1] |
| PC9 | Non-Small Cell Lung Cancer | ~10 | 72h | [4] | |
| PC9-GR1 | NSCLC (Gefitinib Resistant) | ~15 | 72h | [4] | |
| PC9-GR3 | NSCLC (Gefitinib Resistant) | ~12 | 72h | [4] | |
| PC9-GR4 | NSCLC (Gefitinib Resistant) | ~18 | 72h | [4] |
Table 2: Comparative Inhibition of Fatty Acid Synthase (FASN) Activity
| Compound | Cell Line | Cancer Type | Remaining FASN Activity (%) | Concentration | Exposure Time | Reference |
| EGCG | SK-Br3 | Breast Cancer (HER2+) | 82 | Not Specified | 24h | [5] |
| PC9 | Non-Small Cell Lung Cancer | ~75 | IC50 | 72h | [4] | |
| PC9-GR1 | NSCLC (Gefitinib Resistant) | ~80 | IC50 | 72h | [4] | |
| PC9-GR3 | NSCLC (Gefitinib Resistant) | ~70 | IC50 | 72h | [4] | |
| PC9-GR4 | NSCLC (Gefitinib Resistant) | ~65 | IC50 | 72h | [4] | |
| G28 | SK-Br3 | Breast Cancer (HER2+) | 10 | Not Specified | 24h | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~40 | IC50 | 48h | [5] | |
| PC9 | Non-Small Cell Lung Cancer | ~30 | IC50 | 72h | [4] | |
| PC9-GR1 | NSCLC (Gefitinib Resistant) | ~35 | IC50 | 72h | [4] | |
| PC9-GR3 | NSCLC (Gefitinib Resistant) | ~25 | IC50 | 72h | [4] | |
| PC9-GR4 | NSCLC (Gefitinib Resistant) | ~30 | IC50 | 72h | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (EGCG or G28) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well.[6]
-
Formazan (B1609692) Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) by utilizing Annexin V's ability to bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide (PI) to stain late apoptotic or necrotic cells with compromised membranes.
-
Cell Treatment: Cells are seeded and treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a specified time.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the levels of proteins involved in signaling pathways and apoptosis.
-
Protein Extraction: After treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro anticancer evaluation.
Caption: Inhibition of the FASN pathway by EGCG and G28.
Caption: Induction of apoptosis by EGCG and its derivatives.
References
- 1. EGCG-Derivative G28 Shows High Efficacy Inhibiting the Mammosphere-Forming Capacity of Sensitive and Resistant TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (−)-Epigallocatechin 3-Gallate Synthetic Analogues Inhibit Fatty Acid Synthase and Show Anticancer Activity in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tea Catechins: Unveiling the Potency of Epigallocatechin 3,5-Digallate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of major tea catechins, with a special focus on the lesser-known but potentially potent Epigallocatechin 3,5-digallate (EGCG-dg). We delve into the antioxidant, anti-inflammatory, and anticancer properties of EGCG-dg in relation to its more prevalent counterparts: Epigallocatechin gallate (EGCG), Epicatechin gallate (ECG), Epigallocatechin (EGC), and Epicatechin (EC). This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved.
Structural Differences and Biological Implications
Tea catechins are a class of flavonoids characterized by a flavan-3-ol (B1228485) backbone. Their biological activity is significantly influenced by the number and arrangement of hydroxyl (-OH) groups and the presence of a galloyl moiety. This compound is unique in that it possesses two galloyl groups, at both the 3 and 5 positions of the A-ring, a feature that is hypothesized to enhance its biological efficacy.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data from various studies, providing a comparative look at the potency of these catechins. It is important to note that direct comparative studies including EGCG-dg are limited, and thus some data is inferred from studies on structurally similar compounds.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of catechins is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
| Catechin (B1668976) | DPPH Radical Scavenging Activity (IC50, µM) |
| This compound (EGCG-dg) | Data not available in direct comparative studies |
| Epigallocatechin gallate (EGCG) | 3.31 - 5.54[1][2] |
| Epicatechin gallate (ECG) | Generally higher than EGCG[3] |
| Epigallocatechin (EGC) | Generally higher than EGCG and ECG |
| Epicatechin (EC) | Highest IC50 (least potent) among the group |
Note: The antioxidant activity of catechins is generally ranked as EGCG > ECG > EGC > EC. The presence of the galloyl group and the trihydroxyl group on the B-ring significantly contributes to this activity.
Table 2: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of tea catechins are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, a process frequently regulated by the NF-κB signaling pathway.
| Catechin | Inhibition of NF-κB Activation (IC50, µM) |
| This compound (EGCG-dg) | Data not available in direct comparative studies |
| Epigallocatechin gallate (EGCG) | ~0.1 - 20 (cell type dependent)[4] |
| Epicatechin gallate (ECG) | Potent inhibitor, in some cases stronger than EGCG |
| Epigallocatechin (EGC) | Moderate inhibitory activity |
| Epicatechin (EC) | Weak to moderate inhibitory activity |
Table 3: Comparative Anticancer Activity
The anticancer potential of catechins is assessed by their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used method to determine the cytotoxic effects of compounds, with lower IC50 values indicating greater potency.
| Catechin | Cell Line | Anticancer Activity (IC50, µM) |
| This compound (EGCG-dg) | Data not available in direct comparative studies | - |
| Epigallocatechin gallate (EGCG) | A549 (Lung) | ~50[5] |
| T47D (Breast) | 14.17[6] | |
| MIAPaCa-2 (Pancreatic) | 73[7] | |
| SU.86.86 (Pancreatic) | 59[7] | |
| WI38VA (Transformed Fibroblasts) | 10[8] | |
| Epicatechin gallate (ECG) | PancTu-I (Pancreatic) | More potent than EGCG |
| Epicatechin (EC) | MCF10A (Breast) | No inhibition |
Note: The anticancer activity of catechins can be cell-line specific. Gallated catechins (EGCG and ECG) generally exhibit stronger antiproliferative effects than their non-gallated counterparts (EGC and EC).[9]
Key Signaling Pathways Modulated by Tea Catechins
Tea catechins exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: General inhibition of the NF-κB signaling pathway by tea catechins.
Studies suggest that all major tea catechins can inhibit the NF-κB pathway, with gallated catechins generally showing greater potency.[7][10][11] They can interfere with the pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB binding to DNA.[4][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases (Raf, MEK, and ERK) that relay extracellular signals to the nucleus. Dysregulation of this pathway is a common feature of cancer.
Caption: General inhibition of the MAPK signaling pathway by tea catechins.
Gallated catechins, particularly EGCG and ECG, have been shown to inhibit the MAPK/ERK pathway by interfering with the activation of upstream receptors and kinases.[9] EGC has also been found to repress ERK signaling, while EC generally shows little to no effect.[9]
Experimental Protocols
To facilitate the replication and verification of the findings presented, this section details the methodologies for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of the test catechins and a positive control (e.g., ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each catechin dilution.
-
Add an equal volume of the DPPH working solution to each well. Include a blank control containing only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the catechin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test catechins for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
Assay Procedure:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the concentration of the catechin to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the bioactivity of tea catechins.
Caption: General experimental workflow for comparative analysis of tea catechins.
Conclusion
The available evidence strongly suggests that the galloyl moiety and the number of hydroxyl groups are critical determinants of the biological activity of tea catechins. While Epigallocatechin gallate (EGCG) is the most studied and a potent bioactive compound, other gallated catechins like Epicatechin gallate (ECG) also exhibit significant, and in some cases, superior anti-inflammatory and anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of epigallocatechin gallate, epigallocatechin and epicatechin gallate on the chemical and cell-based antioxidant activity, sensory properties, and cytotoxicity of a catechin-free model beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green tea (-)-epigallocatechin gallate inhibits the growth of human villous trophoblasts via the ERK, p38, AMP-activated protein kinase, and protein kinase B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between catechin content and NF-κB inhibition by infusions of green and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tea catechins as inhibitors of receptor tyrosine kinases: Mechanistic insights and human relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Epigallocatechin-3-Gallate's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, against established alternative treatments for Alzheimer's disease and cancer. The information presented is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Alzheimer's Disease: EGCG vs. Donepezil (B133215)
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques in the brain. Current standard-of-care includes acetylcholinesterase inhibitors like Donepezil, which provide symptomatic relief. Here, we compare the in vivo efficacy of EGCG with Donepezil in transgenic mouse models of Alzheimer's disease.
Quantitative Data Comparison
| Parameter | Therapeutic Agent | Animal Model | Dosage and Administration | Key Findings | Reference |
| Cognitive Function (Morris Water Maze Escape Latency) | EGCG | APP/PS1 mice | 20 mg/kg/day (oral gavage) for 3 months | Significant improvement in spatial memory deficits.[1] | [1] |
| Donepezil | Tg2576 mice | 4 mg/kg/day (in drinking water) for 6 months | Significant improvement in reference memory.[2][3] | [2][3] | |
| Amyloid-β Plaque Load | EGCG | Tg APPsw mice | 20 mg/kg (intraperitoneal injection) | 47-54% reduction in 4G8 immunoreactive Aβ deposits and 35-46% reduction in Thioflavin S-positive plaques.[4][5] | [4][5] |
| EGCG | APP transgenic mice | 20 mg/kg/day (oral gavage) for 3 months | 60% reduction in Aβ deposits in the frontal cortex and 52% in the hippocampus.[6] | [6] | |
| Donepezil | Tg2576 mice | 4 mg/kg/day (in drinking water) for 6 months | Significant reduction in Aβ plaque number and burden.[2][3][7] | [2][3][7] | |
| Soluble Amyloid-β Levels | EGCG | Tg APPsw mice | Not specified | Dose-dependent reduction in Aβ1-40 and Aβ1-42 levels.[4][5] | [4][5] |
| Donepezil | Tg2576 mice | 4 mg/kg/day (in drinking water) for 6 months | Significant reduction in soluble Aβ1-40 and Aβ1-42 peptides.[2][3][7] | [2][3][7] |
Experimental Protocols
1. Animal Models:
-
APP/PS1 Mice: These transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques and cognitive deficits.
-
Tg APPsw (Tg2576) Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, resulting in increased Aβ production and plaque formation.[3]
-
5XFAD Mice: These mice co-express five familial Alzheimer's disease mutations in APP and PS1, leading to rapid and aggressive Aβ deposition.
2. Morris Water Maze Protocol: This test assesses spatial learning and memory.[8][9][10][11][12]
-
Apparatus: A circular pool (typically 1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Escape latency, distance swam, and time in the target quadrant are analyzed to determine cognitive function.
3. Quantification of Amyloid-β Plaques:
-
Immunohistochemistry (IHC):
-
Brain tissue is sectioned and incubated with a primary antibody specific for Aβ (e.g., 4G8).[13][14][15]
-
A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
The stained plaques are visualized and quantified using microscopy and image analysis software. The plaque burden is often expressed as a percentage of the total area of the brain region analyzed.[13][15]
-
-
Thioflavin S Staining: This fluorescent dye specifically binds to the beta-sheet structure of amyloid fibrils, allowing for the visualization and quantification of dense-core plaques.[4][13]
Signaling Pathways
// Nodes EGCG [label="EGCG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_secretase [label="α-secretase\n(TACE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sAPP_alpha [label="sAPPα\n(non-amyloidogenic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; beta_secretase [label="β-secretase\n(BACE1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gamma_secretase [label="γ-secretase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\n(amyloidogenic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Aβ Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Delta_Notch [label="Delta-Notch Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; TNF [label="TNF Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NeuronalSurvival [label="Neuronal Survival\nand Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGCG -> PKC [label="activates", color="#34A853"]; PKC -> alpha_secretase [label="activates", color="#34A853"]; alpha_secretase -> APP [label="cleaves", color="#34A853"]; APP -> sAPP_alpha [color="#34A853"]; sAPP_alpha -> Neuroprotection [color="#34A853"];
EGCG -> beta_secretase [label="inhibits", color="#EA4335"]; beta_secretase -> APP [label="cleaves", color="#EA4335"]; APP -> Abeta [color="#EA4335"]; gamma_secretase -> APP [label="cleaves", color="#EA4335"]; Abeta -> Plaques [color="#EA4335"];
EGCG -> JAK_STAT [label="modulates", color="#5F6368"]; EGCG -> Delta_Notch [label="modulates", color="#5F6368"]; EGCG -> TNF [label="modulates", color="#5F6368"]; JAK_STAT -> NeuronalSurvival; Delta_Notch -> NeuronalSurvival; TNF -> NeuronalSurvival; } EGCG's neuroprotective signaling pathways in Alzheimer's disease.
// Nodes Donepezil [label="Donepezil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylcholine [label="Acetylcholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholinergic_Signaling [label="Cholinergic\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Function [label="Improved Cognitive\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; APP_Processing [label="APP Processing", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta_Production [label="Reduced Aβ\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Donepezil -> AChE [label="inhibits", color="#EA4335"]; AChE -> Acetylcholine [label="degrades", style=dashed, color="#EA4335"]; Acetylcholine -> Cholinergic_Signaling [label="enhances", color="#34A853"]; Cholinergic_Signaling -> Cognitive_Function [color="#34A853"]; Donepezil -> APP_Processing [label="modulates", color="#5F6368"]; APP_Processing -> Abeta_Production [color="#34A853"]; } Donepezil's mechanism of action in Alzheimer's disease.
Cancer: EGCG vs. Standard Chemotherapy
EGCG has been shown to possess anti-cancer properties in various preclinical models. This section compares the in vivo efficacy of EGCG with standard chemotherapeutic agents, Cisplatin (B142131) and Gemcitabine, in non-small cell lung cancer (NSCLC) and pancreatic cancer xenograft models.
Quantitative Data Comparison
| Parameter | Therapeutic Agent | Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| Tumor Volume/Growth Inhibition | EGCG | Pancreatic Cancer | Nude mice | AsPC-1 | Not specified | Significant reduction in tumor volume.[16][17] | [16][17] |
| EGCG | Pancreatic Cancer | Nude mice | Not specified | Not specified | 40% reduction in tumor growth.[18] | [18] | |
| Gemcitabine | Pancreatic Cancer | Nude mice | Not specified | Not specified | 52% reduction in tumor growth.[18] | [18] | |
| EGCG + Gemcitabine | Pancreatic Cancer | Nude mice | Not specified | Not specified | 67% reduction in tumor growth.[18] | [18] | |
| Cisplatin | NSCLC | Nude mice | A549 | 3 mg/kg (i.p., every other day) | Significant tumor growth inhibition.[19] | [19] | |
| Cisplatin | Oral Squamous Carcinoma | Nude mice | Not specified | 0.9 mg/kg | 86% tumor growth inhibition.[20] | [20] |
Experimental Protocols
1. Animal Models:
-
Nude Mice (Athymic): These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inhibited immune system and the inability to reject foreign tissues. This makes them ideal for xenograft studies.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional T and B cells, providing an even more immunodeficient environment for tumor engraftment.
2. Xenograft Tumor Model Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, AsPC-1 or MiaPaCa-2 for pancreatic cancer) are cultured in appropriate media.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the immunodeficient mice.[21]
-
Tumor Measurement:
-
Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The therapeutic agents are administered via various routes (e.g., intraperitoneal injection, oral gavage).
Signaling Pathways
// Nodes EGCG [label="EGCG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; p38_JNK [label="p38/JNK Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGCG -> ERK [label="inhibits", color="#EA4335"]; EGCG -> p38_JNK [label="activates", color="#34A853"]; EGCG -> PI3K_AKT [label="inhibits", color="#EA4335"]; ERK -> Cell_Proliferation; ERK -> Angiogenesis; ERK -> Metastasis; PI3K_AKT -> Cell_Proliferation; p38_JNK -> Apoptosis; } EGCG's anti-cancer signaling pathways.
// Nodes Cisplatin [label="Cisplatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage_Response [label="DNA Damage\nResponse (DDR)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cisplatin -> DNA [label="crosslinks", color="#EA4335"]; DNA -> DNA_Adducts; DNA_Adducts -> DNA_Damage_Response [label="activates", color="#34A853"]; DNA_Damage_Response -> p53 [label="activates", color="#34A853"]; DNA_Damage_Response -> MAPK [label="activates", color="#34A853"]; Cisplatin -> NF_kB [label="activates", color="#EA4335"]; p53 -> Cell_Cycle_Arrest; p53 -> Apoptosis; MAPK -> Apoptosis; } Cisplatin's mechanism of action in cancer.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is from preclinical studies and may not be directly translatable to human clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 3. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. EGCG inhibits growth, invasion, angiogenesis and metastasis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Targeting Glycolysis with Epigallocatechin-3-Gallate Enhances the Efficacy of Chemotherapeutics in Pancreatic Cancer Cells and Xenografts [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 24. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epigallocatechin 3,5-digallate and Quercetin for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, the flavonoid quercetin (B1663063) and the green tea catechin (B1668976) epigallocatechin 3,5-digallate (EGCGdg) have garnered significant interest. Both polyphenolic compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a detailed, head-to-head comparison of EGCGdg and quercetin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these promising molecules.
Chemical Structures and Key Features
This compound (EGCGdg) is a flavan-3-ol (B1228485) found in the tea plant (Camellia sinensis). Its distinctive feature is the presence of two galloyl moieties esterified at the 3- and 5-positions of the epigallocatechin backbone. This digallated structure is believed to enhance its biochemical potency compared to the more common epigallocatechin gallate (EGCG).[1]
Quercetin is a flavonol ubiquitously present in many fruits, vegetables, and grains, including capers, red onions, and kale.[2] It possesses a planar structure with five hydroxyl groups, which are crucial for its antioxidant activity.
Comparative Biological Activity: A Data-Driven Analysis
A direct comparison of the biological activities of EGCGdg and quercetin is challenging due to the limited number of studies that have evaluated them under the same experimental conditions. However, by examining data from various sources and considering the structure-activity relationships of related compounds, we can draw insightful comparisons.
Antioxidant Activity
The antioxidant capacity of polyphenols is a cornerstone of their therapeutic potential. Both EGCGdg and quercetin are potent antioxidants, primarily due to their ability to scavenge free radicals. The presence of a galloyl group at the 3-position and a pyrogallol (B1678534) group (three hydroxyl groups on the B-ring) in catechins significantly contributes to their free radical-scavenging abilities.[2][3][4] Given that EGCGdg possesses two galloyl moieties, it is hypothesized to exhibit very strong antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Source |
| Epigallocatechin gallate (EGCG) | DPPH | ~3.31 | [5] (Data for EGCG, not EGCGdg) |
| Quercetin | DPPH | ~5.54 | [5] |
Note: The IC50 values presented are from a single study comparing EGCG and quercetin and are for illustrative purposes. Data for EGCGdg is not available in this direct comparison. The lower IC50 value for EGCG suggests a higher antioxidant potency in this particular assay.
Anti-inflammatory Activity
Both EGCGdg and quercetin have demonstrated significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[1][6] By inhibiting NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
Anticancer Activity
The antiproliferative and pro-apoptotic effects of EGCGdg and quercetin have been investigated in various cancer cell lines. The galloyl moiety in catechins is known to be crucial for their anticancer activity.[4] Therefore, the presence of two galloyl groups in EGCGdg suggests it may possess potent anticancer properties.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for EGCG and quercetin in different cancer cell lines, as reported in various studies. It is important to note that these values are not from a single comparative study and can be influenced by the specific experimental conditions.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Source |
| Epigallocatechin gallate (EGCG) | T47D (Breast Cancer) | 14.17 | [7] |
| Oral Cancer Cell Lines | 20-80 | [8][9] | |
| Quercetin | Various Cancer Cell Lines | Varies |
Signaling Pathways
Both EGCGdg and quercetin exert their biological effects by modulating a complex network of cellular signaling pathways.
Caption: Key signaling pathways modulated by EGCGdg and Quercetin.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of EGCGdg and quercetin in methanol. From these, prepare a series of dilutions.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well microplate, add a specific volume of each sample dilution to wells, followed by the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anticancer Activity: MTT Assay for Cell Viability
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of EGCGdg and quercetin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
References
- 1. This compound|CAS 37484-73-4 [benchchem.com]
- 2. ESR study on the structure-antioxidant activity relationship of tea catechins and their epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways | springermedizin.de [springermedizin.de]
Unveiling the Molecular Targets of Epigallocatechin 3,5-digallate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin 3,5-digallate (EGCG-digallate) is a derivative of the well-studied green tea polyphenol, epigallocatechin-3-gallate (EGCG). The addition of a second galloyl group at the 5-position of the epigallocatechin core has been suggested to enhance its biochemical potency. This guide provides a comparative analysis of the known molecular targets of EGCG-digallate and its more common counterpart, EGCG, supported by available experimental data. Due to the limited research on EGCG-digallate, this guide also highlights areas where further investigation is needed and presents data for EGCG as a benchmark.
Quantitative Comparison of Molecular Target Inhibition
The available data directly comparing the inhibitory effects of EGCG-digallate and EGCG is sparse. However, one study has quantitatively assessed their impact on pancreatic lipase (B570770). Additionally, the anti-HIV-1 activity of EGCG-digallate has been reported, and this is compared with established data for EGCG.
| Target Enzyme | This compound (IC50) | Epigallocatechin-3-gallate (EGCG) (IC50) | Reference |
| Pancreatic Lipase | 0.098 µM | 0.349 µM | [1] |
Table 1: Comparative Inhibitory Activity against Pancreatic Lipase. The IC50 values indicate that this compound is a more potent inhibitor of pancreatic lipase than EGCG.
| Virus | This compound (Effective Concentration) | Epigallocatechin-3-gallate (EGCG) (IC50) | Reference |
| HIV-1 | 2.41–3.44 µM (inhibition of virus-cell fusion) | ~6 µM (inhibition of p24 antigen production) | [2][3] |
Table 2: Comparative Anti-HIV-1 Activity. While a direct IC50 comparison under identical conditions is unavailable, the effective concentration range for EGCG-digallate in inhibiting HIV-1 fusion suggests it is a potent antiviral agent, comparable to or potentially more potent than EGCG.
Putative Molecular Targets
Preliminary research suggests that EGCG-digallate may also target other enzymes. One such mentioned target is lymphoid tyrosine phosphatase (LYP) , a critical regulator in autoimmune diseases. However, quantitative inhibitory data for EGCG-digallate against LYP is not yet available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following are representative protocols for the key assays mentioned in this guide, based on established methodologies.
Pancreatic Lipase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of pancreatic lipase by various compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Sigma-Aldrich)
-
p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound, EGCG) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add a small volume of the lipase solution to each well.
-
Add the different concentrations of the test compounds to the wells. A control well should contain the solvent only.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add the substrate solution (pNPB) to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay (General Protocol)
This is a general protocol for a protein tyrosine phosphatase (PTP) inhibition assay, which can be adapted for LYP.
Objective: To determine the IC50 of a test compound against a protein tyrosine phosphatase.
Materials:
-
Recombinant human LYP (PTPN22)
-
A suitable fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., HEPES or Tris buffer, pH 7.2, containing a reducing agent like DTT)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of LYP in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the LYP solution to each well.
-
Add the different concentrations of the test compounds to the wells. Control wells should contain the solvent only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the DiFMUP substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular time points. The rate of fluorescence increase is proportional to the phosphatase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway affected by EGCG and a typical workflow for identifying enzyme inhibitors. The effect of EGCG-digallate on these pathways is an area for future research.
Caption: EGFR signaling pathway and the inhibitory role of EGCG.
Caption: Workflow for determining enzyme inhibition (IC50).
References
- 1. Polyphenolic antioxidant (-)-epigallocatechin-3-gallate from green tea as a candidate anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the green tea catechin, epigallocatechin gallate, as an HIV-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Epigallocatechin-3-Gallate's Effects in Different Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant scientific interest for its potential as a cancer chemopreventive and therapeutic agent.[1] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that are often deregulated in cancer.[1][2] EGCG exerts anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects by interacting with a wide array of molecular targets.[1][3] This guide provides a comparative analysis of EGCG's effects across different cancer cell lines, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory and apoptotic effects of EGCG on various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Key Effects | Reference |
| DU145 | Prostate Cancer | 89 | Inhibition of cell proliferation | [4][5] |
| HH870 | Prostate Cancer | 45 | Inhibition of cell proliferation | [4][5] |
| HH450 | Ovarian Cancer | 62 | Inhibition of cell proliferation | [4][5] |
| HH639 | Ovarian Cancer | 42 | Inhibition of cell proliferation | [4][5] |
| HCT116 | Colorectal Cancer | Not specified | Enhanced 5FU-induced cytotoxicity and apoptosis | [6] |
| SW480 | Colorectal Cancer | Not specified | Enhanced 5FU-induced cytotoxicity and apoptosis | [6] |
| YCU-N861 | Head and Neck Squamous Cell Carcinoma | ~21.8 (10 µg/ml) | G1 phase cell cycle arrest and apoptosis induction | [7] |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~21.8 (10 µg/ml) | G1 phase cell cycle arrest and apoptosis induction | [7] |
| MCF-7 | Breast Cancer | 50 | Induction of apoptosis | [8] |
| A431 | Epidermoid Carcinoma | Not specified | G0-G1 phase cell cycle arrest and apoptosis induction | [9] |
Key Signaling Pathways Modulated by EGCG
EGCG's anti-cancer activity stems from its ability to interfere with multiple cancer hallmarks by targeting key proteins and signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.[1]
EGFR/MAPK Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and is often overexpressed in cancer cells.[10] EGCG has been shown to inhibit EGFR activation, which in turn suppresses downstream signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK1/2), leading to reduced cell proliferation.[1][10]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[3] EGCG has been demonstrated to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in various cancer cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]
- 3. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epicatechins Purified from Green Tea (Camellia sinensis) Differentially Suppress Growth of Gender-Dependent Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epigallocatechin-3-gallate targets cancer stem-like cells and enhances 5-fluorouracil chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of epigallocatechin-3-gallate on growth, epidermal growth factor receptor signaling pathways, gene expression, and chemosensitivity in human head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocatechin gallate dose-dependently induces apoptosis or necrosis in human MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Capacity of Gallated Catechins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of gallated catechins, a class of polyphenolic compounds predominantly found in green tea. Renowned for their potent health benefits, the antioxidant activity of these molecules is of significant interest in the fields of nutrition, pharmacology, and drug development. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes the underlying mechanisms of action.
The antioxidant capacity of catechins is largely dictated by their molecular structure, specifically the presence of a galloyl moiety attached to the C-ring. This structural feature significantly enhances their ability to scavenge free radicals and chelate metal ions. The general hierarchy of antioxidant potency among the major catechins is consistently reported as: Epigallocatechin-3-gallate (EGCG) > Epicatechin-3-gallate (ECG) > Epigallocatechin (EGC) > Epicatechin (EC).[1]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant capacity of various gallated and non-gallated catechins as determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP). The data clearly illustrates the superior antioxidant potential of gallated catechins.
| Catechin (B1668976) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | FRAP (mM Trolox Equivalents) |
| Gallated Catechins | |||
| (-)-epigallocatechin-3-gallate (EGCG) | 77.2 | 90.2 | Value not directly available |
| (-)-epicatechin-3-gallate (ECG) | Value not directly available | Value not directly available | Value not directly available |
| (+)-gallocatechin-3-gallate (GCG) | Value not directly available | Value not directly available | Value not directly available |
| (+)-catechin-3-gallate (CG) | Value not directly available | Value not directly available | Value not directly available |
| Non-Gallated Catechins | |||
| (-)-epigallocatechin (EGC) | Value not directly available | Value not directly available | Value not directly available |
| (+)-gallocatechin (GC) | Value not directly available | Value not directly available | Value not directly available |
| (-)-epicatechin (EC) | Value not directly available | Value not directly available | Value not directly available |
| (+)-catechin (C) | 32.3 | 38.2 | Value not directly available |
*Data represents scavenging activity at a concentration of 400 μM.[2] Further studies are needed to provide directly comparable values for all catechins in all assays.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antioxidant capacity of catechins are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark.[3]
-
Sample Preparation: Dissolve catechin standards and test samples in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.
-
Reaction: In a 96-well microplate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well and mix gently.[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the DPPH solution with the solvent and Abssample is the absorbance of the DPPH solution with the catechin sample.[4] The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[4]
Procedure:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of a 7.4 mM ABTS stock solution and a 2.6 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[4][5]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[4]
-
Reaction: In a 96-well plate, add a small volume of each sample dilution to separate wells, followed by the ABTS•+ working solution. Mix thoroughly.[4]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).[4]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalents (TEAC) by comparing the antioxidant response of the sample to that of a Trolox standard curve.[4]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of compounds within a cellular environment, accounting for factors like cell uptake and metabolism.[6][7]
Procedure:
-
Cell Culture: Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate.
-
Probe Loading: The cells are incubated with a probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized.
-
Treatment: The cells are then treated with various concentrations of the catechin samples.
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding a radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[6]
-
Measurement: The fluorescence is measured over time. The antioxidant capacity of the catechins is determined by their ability to prevent the oxidation of the probe to its fluorescent form (DCF).[6]
-
Quantification: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.[6]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of gallated catechins extend beyond direct radical scavenging. They also modulate intracellular signaling pathways involved in the cellular antioxidant response. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Nrf2 signaling pathway activation by gallated catechins.
In addition to the Nrf2 pathway, gallated catechins can also inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which can lead to the production of reactive oxygen species (ROS).[8]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of catechins using a common in vitro assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epigallocatechin-Gallate (EGCG): An Essential Molecule for Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Epigallocatechin 3,5-digallate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Epigallocatechin 3,5-digallate (EGCG-dg) with its more studied precursor, Epigallocatechin-3-gallate (EGCG), based on published experimental data. Due to a significant gap in the scientific literature regarding the comprehensive biological evaluation of EGCG-dg, this guide focuses on the most concretely reported finding: its anti-HIV activity. While other activities, such as the inhibition of lymphoid tyrosine phosphatase (LYP) and pancreatic lipase, have been mentioned in scientific databases, primary research articles with detailed, replicable experimental data remain elusive.
Overview
This compound is a derivative of EGCG, the most abundant catechin (B1668976) in green tea, distinguished by the presence of an additional galloyl moiety. This structural modification has been suggested to potentially enhance its biological potency. However, a thorough comparison with EGCG is hampered by the limited availability of published, peer-reviewed studies on EGCG-dg.
Comparative Data on Anti-HIV-1 Activity
The most definitive data available for EGCG-dg comes from a 2005 study by Liu et al., which investigated the anti-HIV-1 activity of various catechins. The following table summarizes the inhibitory concentrations of EGCG-dg in comparison to EGCG from this study.
| Compound | Anti-HIV-1 Activity (EC₅₀ in µM) |
| This compound (EGCG-dg) | 2.41 - 3.44 [1] |
| Epigallocatechin-3-gallate (EGCG) | 7.55 - 12.86[1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following is a detailed methodology for the key anti-HIV-1 experiments as described in the available literature.
Inhibition of HIV-1 Infection
Objective: To determine the concentration at which EGCG-dg and EGCG inhibit HIV-1 infection in cell culture.
Cell Line: T-lymphoid (H9) or monocytoid (THP-1) cells.
Virus Strains: HIV-1 (e.g., LAI/IIIB or BaL).
Methodology:
-
Cell Culture: Maintain H9 or THP-1 cells in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of EGCG-dg and EGCG in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.
-
Infection Assay:
-
Seed cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test compounds (EGCG-dg or EGCG) for a specified period (e.g., 1 hour).
-
Add a standardized amount of HIV-1 virus stock to the cell cultures.
-
Incubate the infected cells for a period that allows for viral replication (e.g., 3-7 days).
-
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Measure the amount of viral replication using a p24 antigen capture ELISA or a reverse transcriptase (RT) activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Anti-HIV-1 Action
The study by Liu et al. suggests that catechins with a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as EGCG-dg, inhibit HIV-1 entry into target cells.[1] The proposed mechanism involves interference with the gp41 six-helix bundle formation, a critical step in the fusion of the viral and cellular membranes.
Caption: Proposed mechanism of HIV-1 entry inhibition by EGCG-dg.
Experimental Workflow for Anti-HIV-1 Assay
The following diagram illustrates the general workflow for determining the anti-HIV-1 activity of a compound.
References
A Comparative Analysis of the Bioactivity of Epigallocatechin 3,5-digallate
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Epigallocatechin 3,5-digallate's Experimental Performance Against Alternative Compounds.
This compound (EGCG-digallate), the most abundant catechin (B1668976) in green tea, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the experimental efficacy of EGCG-digallate against other well-known catechins and flavonoids, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of its mechanism of action.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of EGCG-digallate and its alternatives. The data has been compiled from multiple studies to provide a broad perspective on their relative potency.
Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay are two common methods used to evaluate this property. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to scavenge 50% of the free radicals, with a lower IC50 indicating greater antioxidant activity.
Table 1: Comparison of DPPH Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µg/mL) | Reference |
| This compound (EGCG) | 3.31 | [2] |
| Epigallocatechin (EGC) | >10 | [3] |
| Epicatechin Gallate (ECG) | ~5 | [3] |
| Epicatechin (EC) | >10 | [3] |
| Quercetin (B1663063) | 5.54 | [2] |
Table 2: Comparison of Cellular Antioxidant Activity
| Compound | Activity Metric | Finding | Reference |
| This compound (EGCG) | Relative Fluorescence | Showed dose-dependent reduction of intracellular reactive oxygen species (ROS).[4][5] | [4][5] |
| Quercetin | Relative Fluorescence | Also demonstrated a dose-dependent reduction in ROS, with potency comparable to EGCG in some studies.[4][5] | [4][5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.
Table 3: Comparison of Nitric Oxide (NO) Inhibition in Macrophages
| Compound | Inhibition Metric | Finding | Reference |
| This compound (EGCG) | % Inhibition / IC50 | Significantly inhibits NO production in LPS-stimulated RAW 264.7 macrophages.[3][6] IC50 values are reported to be in the low micromolar range in some studies. | [3][6] |
| Epigallocatechin (EGC) | % Inhibition | Inhibits NO production, but generally to a lesser extent than EGCG.[3] | [3] |
| Quercetin | % Inhibition / IC50 | A potent inhibitor of NO production, with some studies showing comparable or greater activity than EGCG.[6] | [6] |
| Luteolin | IC50 | 17.1 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (EGCG-digallate and alternatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound or standard solution to a solution of DPPH in methanol. A control well containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can suppress this oxidation, leading to a reduction in fluorescence.
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used and are seeded in a 96-well plate and grown to confluence.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA.
-
Treatment: The cells are then treated with various concentrations of the test compounds (EGCG-digallate and alternatives).
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing the treated cells to the control cells. The results are often expressed as quercetin equivalents.[9]
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cells.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite (B80452), a stable oxidation product of NO, in the cell culture medium using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Assay: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.[3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is often performed in conjunction with activity assays to ensure that the observed effects are not due to cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.[7][10][11]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of EGCG-digallate research, it is used to assess the phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB, which indicates their activation or inhibition.
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with EGCG-digallate or other compounds, cells are lysed to release their protein content. The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated p38 MAPK or total p38 MAPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
The biological effects of EGCG-digallate are mediated through its interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by EGCG-digallate and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by EGCG-digallate.
Caption: A typical experimental workflow for assessing the bioactivity of EGCG-digallate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Epigallocatechin-3-gallate blocks the induction of nitric oxide synthase by down-regulating lipopolysaccharide-induced activity of transcription factor nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin and epigallocatechin gallate effects on the cell membranes biophysical properties correlate with their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Epigallocatechin Gallate (EGCG) with Anticancer and Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant attention for its potential therapeutic applications, including anticancer and antimicrobial activities. While EGCG demonstrates efficacy as a standalone agent, a growing body of evidence highlights its synergistic effects when combined with other compounds, leading to enhanced therapeutic outcomes. This guide provides a comprehensive comparison of the synergistic effects of EGCG with various anticancer and antimicrobial agents, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Note: The majority of available research focuses on Epigallocatechin-3-gallate (EGCG) rather than Epigallocatechin 3,5-digallate. This guide will focus on the synergistic effects of EGCG.
I. Synergistic Anticancer Effects of EGCG
The combination of EGCG with conventional chemotherapeutic drugs has shown promise in overcoming drug resistance and enhancing cytotoxicity in various cancer cell lines.
Data Presentation: Anticancer Synergy
| Combination | Cancer Cell Line | EGCG Concentration | Partner Compound Concentration | Synergy Metric (e.g., CI, Fold Increase) | Key Outcome |
| EGCG + Cisplatin (B142131) | Biliary Tract Cancer (TFK-1) | 5-40 µM | 0.5-10 µM | Combination Index (CI) < 1 | Synergistic cytotoxicity[1][2] |
| EGCG + Cisplatin | Non-Small Cell Lung Cancer (A549) | Not specified | Not specified | In vivo tumor size reduction | Enhanced efficacy of cisplatin[3] |
| EGCG + Doxorubicin (B1662922) | Bladder Cancer (SW780, T24) | 12.5, 25 µM | 0.05-0.8 µM | Increased apoptosis | Enhanced anti-tumor effect[4] |
| EGCG + Doxorubicin | Prostate Cancer (PC-3ML) | >30 µM | 2 nM | Synergistic growth inhibition | Increased doxorubicin retention[5] |
| EGCG + Taxanes (Paclitaxel, Docetaxel) | Prostate Cancer (PC-3ML) | 30 µM | Paclitaxel: 6.25 nM, Docetaxel: 3.12 nM | Additive effect, >25% apoptosis | Increased expression of apoptotic genes[6] |
| EGCG + 5-Fluorouracil (5-FU) | Colon Cancer (HCT15) | IC50 | 20 µM | Enhanced cytotoxicity (62.7% to 29.4% cell growth) | Increased apoptosis[1] |
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways in Anticancer Synergy
The synergistic anticancer effects of EGCG are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
EGCG and Cisplatin Synergy in Apoptosis Induction:
The combination of EGCG and cisplatin can lead to enhanced apoptosis in cancer cells through the modulation of the ERK signaling pathway and p53 activation.
Caption: EGCG and Cisplatin Synergistic Apoptotic Pathway.
EGCG and Doxorubicin Synergy via p53 Pathway:
EGCG can enhance doxorubicin-induced apoptosis by promoting the activation of the p53 tumor suppressor pathway.
Caption: EGCG and Doxorubicin Synergistic p53-Mediated Apoptosis.
II. Synergistic Antimicrobial Effects of EGCG
EGCG has been shown to potentiate the activity of various antibiotics against multidrug-resistant bacteria, offering a potential strategy to combat antibiotic resistance.
Data Presentation: Antimicrobial Synergy
| Combination | Bacterial Strain | EGCG Concentration | Partner Compound Concentration | Synergy Metric (FIC Index) | Key Outcome |
| EGCG + β-lactams (e.g., Oxacillin) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25, 12.5, or 25 µg/mL | Varies | 0.126 - 0.625 | Reversal of β-lactam resistance[7] |
| EGCG + Carbapenems (e.g., Imipenem) | MRSA | 3.125 - 25 µg/mL | Varies | < 0.5 | Potent synergy, restored susceptibility |
| EGCG + Meropenem/Carbenicillin | Acinetobacter baumannii | Subinhibitory | Varies | < 0.5 | Sensitized multidrug-resistant isolates |
Fractional Inhibitory Concentration (FIC) Index: FIC index ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.
Mechanism of Antimicrobial Synergy
The primary mechanism of EGCG's synergistic effect with β-lactam antibiotics against MRSA involves its interaction with the bacterial cell wall.
EGCG and β-lactam Synergy against MRSA:
EGCG is believed to bind to peptidoglycan in the bacterial cell wall, disrupting its integrity and allowing β-lactam antibiotics to more effectively reach their target, the penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis.
References
- 1. The green tea catechin epigallocatechin gallate induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The green tea catechin epigallocatechin gallate induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Epigallocatechin-3-gallate derivatives combined with cisplatin exhibit synergistic inhibitory effects on non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergy between Epigallocatechin Gallate and β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin Gallate Synergistically Enhances the Activity of Carbapenems against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Epigallocatechin 3,5-digallate (EGCGdg) and related flavonoids. Due to the limited availability of quantitative data for EGCGdg, this guide focuses on the well-studied (-)-epigallocatechin-3-gallate (EGCG) and extrapolates the likely activities of EGCGdg based on established SAR principles for galloylated catechins. The addition of a second galloyl group at the 5-position of the A ring is anticipated to significantly influence its biological potency.
Key Structure-Activity Relationship Insights
The biological activities of flavan-3-ols are significantly influenced by their stereochemistry and the substitution patterns on their characteristic heterocyclic C ring and flanking phenolic A and B rings. The presence of galloyl moieties is a critical determinant of the biological efficacy of these compounds.
-
Galloyl Moiety: The galloyl group, particularly at the 3-position of the C-ring, is crucial for many biological activities, including anticancer and antioxidant effects.[1][2] Studies have shown that galloylated catechins exhibit stronger antiproliferative and apoptotic effects compared to their non-galloylated counterparts.[1] The addition of a second galloyl group, as seen in EGCGdg, is hypothesized to enhance these activities, although in some contexts, it may not lead to a further increase in potency.[3] For instance, in gallamide derivatives, an additional galloyl group enhanced antiproliferative activity, whereas in gallate derivatives, it had no significant effect.[3]
-
Hydroxyl Groups on the B-ring: The number and arrangement of hydroxyl groups on the B-ring also play a vital role. A tri-hydroxyl group (pyrogallol) on the B-ring, as present in epigallocatechin and its derivatives, generally confers stronger antioxidant and anticancer activity compared to a di-hydroxyl group (catechol) found in epicatechin.[4]
-
Stereochemistry: The stereochemistry at the C2 and C3 positions of the C-ring influences the biological activity. For instance, (-)-epicatechin (B1671481) derivatives often exhibit different potencies compared to their (+)-catechin counterparts.
Comparative Biological Activity Data
The following table summarizes the available quantitative and qualitative data for EGCG and related flavonoids to highlight the structure-activity relationships. Direct quantitative data for EGCGdg is notably scarce in publicly available literature.
| Compound | Structure | Biological Activity | Cell Line/Target | IC50/Activity | Reference |
| (-)-Epigallocatechin-3-gallate (EGCG) | Epigallocatechin backbone with a galloyl group at the 3-position. | Anticancer | T47D (breast cancer) | 14.17 µM (72h) | [5] |
| Anticancer | MCF-7 (breast cancer) | ~20 µM | [1] | ||
| Antioxidant (DPPH Scavenging) | - | Potent | [2] | ||
| Fatty Acid Synthase Inhibition | - | Potent inhibitor | [5] | ||
| (-)-Epicatechin-3,5-digallate | Epicatechin backbone with galloyl groups at the 3- and 5-positions. | Anticancer | HeLa S3 (cervical cancer) | Strong inhibitory activity | [4] |
| 3,5-Digalloyl-(-)-epigallocatechin | Epigallocatechin backbone with galloyl groups at the 3- and 5-positions. | Anticancer | HeLa S3 (cervical cancer) | Weaker inhibition than (-)-epicatechin-3,5-digallate | [4] |
| (-)-Epicatechin gallate (ECG) | Epicatechin backbone with a galloyl group at the 3-position. | Fatty Acid Synthase Inhibition | - | Potent inhibitor | [5] |
| (-)-Epigallocatechin (B1671488) (EGC) | Epigallocatechin backbone without a galloyl group. | Anticancer | Hs578T (breast cancer) | Less potent than EGCG | [1] |
| (-)-Epicatechin (EC) | Epicatechin backbone without a galloyl group. | Anticancer | Hs578T (breast cancer) | Less potent than EGCG | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these flavonoids are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the flavonoids on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoids (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of the flavonoids.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test flavonoids and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA). Activated caspase-3 in apoptotic cells cleaves the substrate, releasing the reporter molecule, which can be quantified.
Procedure:
-
Cell Lysis: Treat cells with the test compounds to induce apoptosis. Harvest and lyse the cells using a lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the DEVD-pNA substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: The caspase-3 activity is expressed as the fold increase in activity compared to the untreated control.
Signaling Pathway Diagrams
The biological activities of EGCG and its derivatives are mediated through the modulation of various signaling pathways. Below are diagrams of key pathways implicated in their anticancer and anti-inflammatory effects.
Caption: NF-κB signaling pathway and its inhibition by EGCG/EGCGdg.
Caption: PI3K/Akt signaling pathway and its inhibition by EGCG/EGCGdg.
Conclusion
The structure-activity relationship of flavan-3-ols is a complex interplay of stereochemistry and substitution patterns. The presence and position of galloyl moieties are paramount for potent biological activities, including anticancer and antioxidant effects. While direct quantitative data for this compound is limited, the available evidence on related galloylated flavonoids strongly suggests that the 3,5-digalloyl substitution pattern on the epigallocatechin backbone would likely result in a highly active compound. Further synthesis and biological evaluation of EGCGdg are warranted to fully elucidate its therapeutic potential and to provide a more definitive comparison with its well-studied counterpart, EGCG.
References
- 1. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESR study on the structure-antioxidant activity relationship of tea catechins and their epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of bis-galloyl derivatives related to (-)-epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. The galloyl moiety of green tea catechins is the critical structural feature to inhibit fatty-acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Epigallocatechin 3,5-digallate: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle Epigallocatechin 3,5-digallate with appropriate care. Safety data sheets for the analogous compound EGCG indicate that while some forms are not classified as hazardous, others may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Use in a well-ventilated area. Local and general ventilation is recommended.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use eye and face protection.[1]
-
Skin and Body Protection: Wear long-sleeved clothing.[1]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and remove contaminated clothing before reuse.[1] Avoid dust formation and inhalation.[1]
Quantitative Safety Data Summary for Analogous Compound (-)-Epigallocatechin gallate (EGCG)
For quick reference, the following table summarizes key safety data for EGCG, which should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3][4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Eye Irritation | Causes serious eye irritation. | [2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [2][3] |
| Aquatic Hazard (Acute) | Toxic to aquatic life. | [2] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | [2][3][4] |
Step-by-Step Disposal Protocol
Given the hazardous properties of the analogous compound EGCG, this compound and any materials contaminated with it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, containers).
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[2] For instance, keep acidic and basic solutions in separate containers.[2]
2. Waste Collection:
-
Solid Waste: Collect solid this compound powder, contaminated PPE, and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[2]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.[2]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[2]
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents or other chemicals present.[2][5]
-
Follow your institution's specific labeling requirements, which may include the use of pre-printed hazardous waste tags.[5]
4. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]
-
For solid spills, mechanically take up the material.[1] For liquid spills, absorb with an inert material and place it in a container for disposal.[1]
-
Clean the affected area thoroughly.[1]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.[2]
-
Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[1]
-
Treat uncleaned containers as you would the product itself.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Epigallocatechin 3,5-digallate
Prudent Practice Advisory: Specific safety data for Epigallocatechin 3,5-digallate is limited. Therefore, it is recommended to handle this compound with the same precautions as its structurally similar and well-studied analogue, (-)-Epigallocatechin gallate (EGCG).[1] All procedures should be conducted based on a thorough risk assessment.
Hazard Identification and Immediate Precautions
This compound, treated with the same caution as EGCG, is considered hazardous. Key risks include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation or an allergic skin reaction.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2] Avoid the formation and inhalation of dust.[2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment.
In case of exposure, follow the first aid measures outlined in the table below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. For compounds like phenols, neoprene or butyl rubber gloves are recommended. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use eye and face protection.[2] A face shield may be necessary if there is a splash hazard.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Wear a lab coat and long-sleeved clothing.[2][3] An impervious apron may be required if there is a significant splash potential.[3] |
| Respiratory Protection | Use in a well-ventilated area | Work in a chemical fume hood, especially when handling powders or creating solutions.[5] For emergencies or large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2] |
Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure you have read and understood the safety data sheet for a similar compound like EGCG.[5] Locate the nearest emergency eyewash and shower station.[5]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][5]
-
Weighing and Transfer: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[2][5] Remove contaminated clothing promptly.[2]
Storage:
-
Keep the container tightly closed in a dry, well-ventilated place.[6]
-
Protect from direct sunlight.[6]
-
For product quality, refrigeration is recommended.[6]
-
Store away from strong oxidizing agents.[6]
Spill and Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5] If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5] |
| Small Spill (Solid) | Wear appropriate PPE.[2] Mechanically take up the material and place it in a sealed container for disposal.[2] Clean the affected area thoroughly.[2] |
| Small Spill (Liquid) | Wear appropriate PPE.[2] Absorb with an inert material and place it in a container for disposal.[2] |
| Large Spill | Evacuate the area. Ensure adequate ventilation.[2] Prevent the spill from entering drains.[2] Contact your institution's Environmental Health and Safety (EHS) department.[5] |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect solid powder, contaminated gloves, weighing papers, and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Use a dedicated, leak-proof hazardous waste container for solutions. Do not mix with other incompatible waste streams.[1]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Disposal: Arrange for waste collection by a licensed hazardous waste disposal service or your institution's EHS department.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
